molecular formula C14H17BO3 B1351171 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 519054-55-8

2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1351171
CAS No.: 519054-55-8
M. Wt: 244.1 g/mol
InChI Key: ZQCCCOMKYKVFFN-UHFFFAOYSA-N
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Description

2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H17BO3 and its molecular weight is 244.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCCCOMKYKVFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383572
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
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Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519054-55-8
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]furan-5-boronic acid, pinacol ester
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Foundational & Exploratory

Technical Guide: 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis and medicinal chemistry. This document covers its chemical identity, physicochemical properties, synthesis, experimental protocols for its application, and its significant role in drug discovery and development.

Chemical Identity and Properties

The physicochemical properties of boronic acid pinacol esters are crucial for their handling, storage, and reactivity. Below is a table summarizing key properties, with data for the related compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran provided for reference.

PropertyValue (for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran)
Molecular Formula C₁₈H₁₉BO₃
Molecular Weight 294.2 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in many organic solvents (e.g., dioxane, THF, DMF)
Stability Generally stable under anhydrous conditions; sensitive to strong acids and bases

Data for a related compound, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran, as specific data for the target compound is not available.[3]

Synthesis and Reactivity

This compound is primarily synthesized through a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation, of a halogenated benzofuran (e.g., 5-bromobenzofuran) with a diboron reagent like bis(pinacolato)diboron.

The principal application of this compound is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the benzofuran core and various aryl, heteroaryl, or vinyl halides or triflates. This versatility makes it an invaluable tool for constructing complex molecular architectures.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a benzofuran boronic acid pinacol ester. This protocol is a composite based on several published procedures.[4][5][6][7]

Materials:

  • This compound (1.1 equivalents)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl halide, this compound, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the solvent and the base (dissolved in water if using a mixed solvent system).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[8][9][10] this compound serves as a crucial starting material for the synthesis of these bioactive molecules.

Key Therapeutic Areas:

  • Anticancer Agents: Benzofuran derivatives have shown potent antiproliferative activity against various cancer cell lines.[9][10] For instance, benzofuran-4,5-diones have been identified as selective inhibitors of human peptide deformylase, a potential target for cancer therapy.[11]

  • Neurodegenerative Diseases: Benzofuran-based compounds are being investigated for the treatment of neurodegenerative disorders. One derivative was identified as a novel ROCK inhibitor that protects against oxidative stress in a cellular model of Parkinson's disease.[12] Another benzofuran analogue has been developed as a β-amyloid aggregation inhibitor for the potential treatment of Alzheimer's disease.[13]

  • Enzyme Inhibition: Phenylbenzofuran-2-carboxylate derivatives, synthesized via Suzuki coupling, have demonstrated α-glucosidase inhibitory potential, which is relevant for the management of diabetes.[4]

The ability to easily introduce the benzofuran moiety into a wide array of molecules through Suzuki-Miyaura coupling makes this compound a highly valuable reagent in the drug discovery pipeline.

Visualizations

The following diagrams illustrate the key chemical transformation and the role of the title compound in synthetic chemistry.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Drug_Discovery_Workflow Building_Block 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Synthesis Suzuki-Miyaura Coupling Building_Block->Synthesis Library Library of Benzofuran Derivatives Synthesis->Library Screening High-Throughput Screening Library->Screening Lead_Compound Lead Compound for Drug Development Screening->Lead_Compound

Caption: Role as a building block in drug discovery.

References

Technical Guide: Physical Properties and Applications of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a heterocyclic organic compound that holds significant promise in the fields of medicinal chemistry and organic synthesis. As a boronic acid pinacol ester derivative of benzofuran, it serves as a key building block in the construction of complex molecular architectures. The benzofuran motif is a prevalent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a workflow for its primary application in Suzuki-Miyaura cross-coupling reactions.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key physical data is presented below.

PropertyValueSource
Molecular Formula C₁₄H₁₇BO₃[1]
Molecular Weight 244.1 g/mol [1]
Melting Point 70 - 74 °C[1]
Boiling Point 340.0 ± 15.0 °C (Predicted)N/A
Appearance White to off-white crystalline powder[1]
CAS Number 519054-55-8[1]

Experimental Protocols

Accurate determination of physical properties is fundamental for the characterization and quality control of chemical compounds. The following sections detail standardized experimental protocols for measuring the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a sensitive indicator of its purity. The following capillary method is a standard procedure for its determination.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the bottom of the tube to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first liquid is observed (the onset of melting) and the temperature at which the last solid particle melts are recorded. This range represents the melting point of the sample. For a pure compound, this range should be narrow (typically < 2 °C).

Boiling Point Determination (for liquids, theoretical for this solid)

While this compound is a solid at room temperature, a general protocol for determining the boiling point of a high-boiling liquid is provided for completeness, as it is relevant for distillation and purification processes if the compound were to be melted and vaporized.

Apparatus:

  • Thiele tube or a micro boiling point apparatus

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or oil bath)

Procedure:

  • Sample Preparation: A small amount of the liquid is placed in the small test tube.

  • Capillary Placement: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

  • Heating: The apparatus is gently heated. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Observation: The temperature is noted when a continuous and rapid stream of bubbles emerges from the capillary tube. The heating is then stopped. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for designing reaction conditions, purification methods, and for formulation in drug development. A dynamic method for determining solubility is described below.[2]

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic bath

  • Luminance probe or a turbidity sensor

  • Analytical balance

Procedure:

  • Sample Preparation: A known mass of this compound is added to a known volume of the desired organic solvent in the jacketed glass vessel.

  • Heating and Mixing: The mixture is stirred and slowly heated using the thermostatic bath.

  • Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe. The temperature at which the solution becomes clear (i.e., the turbidity disappears) is recorded as the solubility temperature for that specific concentration.

  • Data Collection: This process is repeated with different concentrations of the solute in the solvent to generate a solubility curve (solubility vs. temperature).

Application in Suzuki-Miyaura Cross-Coupling

A primary and highly valuable application of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common in pharmaceuticals.[6][7]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a general workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Weigh Reagents: - 2-(Benzofuran-5-yl)-dioxaborolane - Aryl/Heteroaryl Halide - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) mix Combine Reagents and Solvent reagents->mix glassware Prepare Dry Glassware (Flask, Condenser) glassware->mix solvent Degas Solvent (e.g., Toluene/Ethanol/Water) solvent->mix atmosphere Establish Inert Atmosphere (Nitrogen or Argon) atmosphere->mix heat Heat to Reaction Temp. (e.g., 80-100 °C) mix->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool quench Quench Reaction (e.g., add water) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize yield Determine Yield and Purity characterize->yield

Suzuki-Miyaura Cross-Coupling Workflow

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, particularly for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its physical properties and the experimental protocols for their determination is essential for its effective use. The Suzuki-Miyaura cross-coupling reaction stands out as a key application, providing a reliable method for the synthesis of novel benzofuran-containing compounds for drug discovery and development. This guide serves as a foundational resource for researchers and scientists working with this important chemical entity.

References

A Technical Guide to 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile building block in medicinal chemistry and organic synthesis. The document details the compound's physicochemical properties, provides an experimental protocol for its synthesis, and explores its application as a key intermediate in the construction of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. Furthermore, this guide delves into the biological significance of the benzofuran scaffold, with a focus on its role in modulating key signaling pathways pertinent to drug discovery, such as the NF-κB, MAPK, and mTOR pathways.

Compound Identification and Properties

This compound, also known as benzofuran-5-boronic acid pinacol ester, is a stable, crystalline solid that serves as a key reagent in organic synthesis. Its structure incorporates the biologically important benzofuran motif and a pinacol boronic ester group, rendering it an ideal coupling partner in palladium-catalyzed cross-coupling reactions.

PropertyValueReference
Molecular Formula C₁₄H₁₇BO₃[1]
Molecular Weight 244.10 g/mol [2]
CAS Number 519054-55-8[1]
Appearance Solid[3]
Synonyms Benzo[b]furan-5-boronic acid, pinacol ester; 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan[1]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step sequence, starting from a readily available substituted phenol. The following protocol is a representative example based on established synthetic methodologies for analogous compounds.[4][5]

Synthesis of Benzofuran-5-carbonitrile

A common precursor for the target molecule is a substituted benzofuran. The synthesis of a related compound, benzo[b]furan-6-carbonitrile, has been reported and can be adapted.[4] This involves the Sonogashira coupling of an iodophenol with a protected acetylene, followed by a copper-catalyzed cyclization.

Materials:

  • 3-Hydroxy-4-iodobenzonitrile

  • Ethynyltrimethylsilane

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Solvent (e.g., Toluene)

  • Tetrabutylammonium fluoride (TBAF)

Procedure:

  • To a solution of 3-hydroxy-4-iodobenzonitrile and ethynyltrimethylsilane in toluene, add Pd(OAc)₂, PPh₃, and CuI.

  • Add triethylamine and heat the mixture under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the silylated benzofuran.

  • Treat the silylated intermediate with TBAF in THF to remove the trimethylsilyl group, affording the benzofuran-5-carbonitrile.

Borylation of Benzofuran to Yield this compound

The final borylation step introduces the pinacol boronic ester group onto the benzofuran core.

Materials:

  • Benzofuran-5-carbonitrile (or other 5-substituted benzofuran)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)(OMe)]₂ (catalyst)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (ligand)

  • Solvent (e.g., Cyclohexane)

Procedure:

  • In a glovebox, combine the benzofuran starting material, B₂pin₂, [Ir(cod)(OMe)]₂, and dtbpy in a reaction vessel.

  • Add anhydrous cyclohexane as the solvent.

  • Seal the vessel and heat the mixture at a specified temperature (e.g., 80 °C) for a designated time.

  • Monitor the reaction for the formation of the product.

  • After completion, cool the mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain the target compound.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[6][7][8] This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.[9]

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

  • In a reaction flask, dissolve the aryl halide and this compound in the chosen solvent system.

  • Add the palladium catalyst and the base.

  • Degas the mixture and place it under an inert atmosphere (e.g., Argon or Nitrogen).

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purify the crude product by column chromatography to yield the desired coupled product.

Suzuki_Miyaura_Coupling A Aryl Halide (R-X) OxAdd Oxidative Addition A->OxAdd B Benzofuran Boronic Ester Boronate_Complex Boronate Complex B->Boronate_Complex + Base Pd0 Pd(0) Catalyst Pd0->OxAdd Intermediate1 R-Pd(II)-X OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Intermediate2 R-Pd(II)-Benzofuran Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (R-Benzofuran) RedElim->Product Base Base Base->Boronate_Complex Boronate_Complex->Transmetalation Inflammatory_Signaling cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Inflammatory_Genes translocates to nucleus and activates transcription MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK activates AP1 AP-1 MAPK->AP1 activates AP1->Inflammatory_Genes activates transcription Benzofuran Benzofuran Derivative Benzofuran->IKK inhibits Benzofuran->MAPKKK inhibits mTOR_Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth promotes translation Benzofuran Benzofuran Derivative Benzofuran->Akt inhibits Benzofuran->mTORC1 inhibits

References

An In-depth Technical Guide to the Synthesis of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable building block in medicinal chemistry and organic synthesis. The primary and most effective method for its preparation is the Palladium-catalyzed Miyaura borylation of 5-bromobenzofuran. This document details the experimental protocol, quantitative data, and the underlying reaction mechanism.

Introduction

This compound, with the CAS number 519054-55-8, is a key intermediate used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the benzofuran-5-yl moiety into complex molecules.[1] Benzofuran derivatives are prevalent in a wide range of biologically active compounds and natural products, making this boronic ester a crucial tool for drug discovery and development.[2][3]

Physicochemical Properties: The target compound is a white solid with a melting point of 72°C.[4]

PropertyValue
CAS Number 519054-55-8
Molecular Formula C₁₄H₁₇BO₃
Molecular Weight 244.10 g/mol
Appearance White Solid
Melting Point 72°C[4]

Synthesis via Miyaura Borylation

The most common and efficient method for the synthesis of this compound is the Miyaura borylation reaction.[5][6] This reaction involves the cross-coupling of a haloarene, in this case, 5-bromobenzofuran, with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[5][6]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products r1 5-Bromobenzofuran p1 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane r1->p1 Miyaura Borylation r2 Bis(pinacolato)diboron (B₂pin₂) r2->p1 re1 PdCl₂(dppf) (catalyst) re1->p1 re2 Potassium Acetate (KOAc) (base) re2->p1 re3 Solvent (e.g., Dioxane) re3->p1 p2 Potassium Bromide (KBr) p3 Acetic Acid Pinacol Ester

Figure 1. Overall reaction scheme for the Miyaura borylation of 5-bromobenzofuran.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound.

Materials:

Reagent/MaterialMolar Mass ( g/mol )
5-Bromobenzofuran197.03
Bis(pinacolato)diboron (B₂pin₂)253.94
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))816.64
Potassium Acetate (KOAc)98.14
1,4-Dioxane (anhydrous)88.11

Procedure:

  • To a dry reaction vessel, add 5-bromobenzofuran (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq), and potassium acetate (1.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data:

ParameterValue
Typical Yield 70-90%
Reaction Time 12-24 hours
Reaction Temperature 80-100 °C
Purity >98% (by GC)[4]
Catalytic Cycle

The mechanism of the Miyaura borylation involves a palladium-catalyzed cycle.

G pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetalation Transmetalation Intermediate pd_complex->transmetalation Ligand Exchange (Base) product_complex [Ar-Pd(II)-Bpin]L₂ transmetalation->product_complex Transmetalation (B₂pin₂) product_complex->pd0 Reductive Elimination product Ar-Bpin product_complex->product

References

1H NMR spectrum of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of this compound, a key intermediate in organic synthesis and drug discovery. The benzofuran motif is of significant interest in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. The pinacol boronate ester group facilitates crucial carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. A thorough understanding of the spectral characteristics of this molecule is essential for its synthesis, purification, and characterization.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum for this specific molecule is not readily found, a reliable prediction of the ¹H NMR spectrum can be generated by analyzing the chemical shifts of the constituent fragments: the benzofuran ring system and the pinacol boronate ester. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of this compound. These predictions are based on known values for benzofuran and the substituent effects of the pinacol boronate group on an aromatic ring.[1][2][3]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.6d~2.2
H-3~6.7d~2.2
H-4~7.8d~1.5
H-6~7.7dd~8.5, 1.5
H-7~7.4d~8.5
-CH₃ (pinacol)~1.3s-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are typically recorded in deuterated chloroform (CDCl₃). The actual experimental values may vary slightly depending on the solvent, concentration, and instrument frequency.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound, this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[4] Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can be used if the compound's solubility is poor in CDCl₃.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol).[3]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: 0-12 ppm

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to confirm the structure.

Mandatory Visualizations

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the aromatic and vinylic protons numbered for clear correlation with the NMR data table.

molecular_structure cluster_benzofuran Benzofuran Ring cluster_pinacol Pinacol Boronate Ester C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 H4 H-4 C2->H4 C4 C C3->C4 C5 C C4->C5 H6 H-6 C4->H6 C6 C C5->C6 H7 H-7 C5->H7 C6->C1 B B C6->B C7 C O1->C7 C8 C C7->C8 H3 H-3 C7->H3 C8->C3 H2 H-2 C8->H2 O2 O B->O2 O3 O B->O3 C9 C O2->C9 C10 C O3->C10 C9->C10 C11 CH₃ C9->C11 C12 CH₃ C9->C12 C13 CH₃ C10->C13 C14 CH₃ C10->C14

Caption: Molecular structure with proton numbering.

Experimental and Analytical Workflow

This diagram outlines the logical flow from sample preparation to final structural confirmation using ¹H NMR spectroscopy.

workflow A Sample Preparation (Dissolve in CDCl₃ with TMS) B Data Acquisition (NMR Spectrometer) A->B Insert Sample C Data Processing (Fourier Transform, Phasing, Calibration) B->C Generate FID D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D Produce Spectrum E Structural Confirmation D->E Interpret Data

Caption: ¹H NMR experimental and analytical workflow.

References

In-depth Technical Guide: Benzofuran-5-yl Boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide centers on the characterization of benzofuran-5-yl boronic acid pinacol ester, with a specific emphasis on its 13C NMR data. Due to the absence of publicly available experimental 13C NMR data for this specific molecule in the searched literature, this document provides a representative experimental protocol for acquiring such data and a standardized framework for its presentation and interpretation.

Data Presentation: 13C NMR of Benzofuran-5-yl Boronic Acid Pinacol Ester

While specific experimental 13C NMR data for benzofuran-5-yl boronic acid pinacol ester is not available in the reviewed literature, the following table provides a template for how such data would be structured. The carbon atoms of the molecule are numbered for clear assignment (see Figure 1).

Table 1: Hypothetical 13C NMR Data for Benzofuran-5-yl Boronic Acid Pinacol Ester

Carbon AtomChemical Shift (δ, ppm)
C2
C3
C3a
C4
C5
C6
C7
C7a
C8
C9
C10

Note: The signal for the carbon atom attached to the boron (C5) may be broadened or unobserved due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality 13C NMR data for benzofuran-5-yl boronic acid pinacol ester.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of benzofuran-5-yl boronic acid pinacol ester.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for similar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

2.2. NMR Data Acquisition

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz NMR spectrometer.[1][2]

  • Spectrometer: Bruker Avance III 400 (or equivalent)

  • Probe: 5 mm BBO probe

  • Experiment: 1D 13C with proton decoupling (e.g., zgpg30)

  • Solvent: CDCl3

  • Temperature: 298 K (25 °C)

  • Pulse Program: A 30° pulse angle is often a good compromise for obtaining reasonable signal-to-noise for both protonated and non-protonated carbons in a reasonable time.[3]

  • Acquisition Time (at): 2-4 seconds.[3]

  • Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay (5 x T1 of the slowest relaxing carbon) would be necessary.

  • Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration. The signal-to-noise ratio increases with the square root of the number of scans.[1]

  • Spectral Width (sw): Approximately 240 ppm (e.g., from -20 to 220 ppm) to ensure all carbon signals are captured.

  • Referencing: The solvent peak (CDCl3 at 77.16 ppm) is typically used as the internal reference.

2.3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Visualization

3.1. Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of benzofuran-5-yl boronic acid pinacol ester with the carbon atoms numbered for NMR peak assignment.

molecular_structure cluster_benzofuran Benzofuran Core cluster_boronic_ester Pinacol Ester Group C7a C7a C7 C7 C7a->C7 C6 C6 C7->C6 C5 C5 C6->C5 C4 C4 C5->C4 B B C5->B C3a C3a C4->C3a C3a->C7a O1 O C3a->O1 C2 C2 O1->C2 C3 C3 C2->C3 C3->C3a O2 O B->O2 O3 O B->O3 C8 C8 O2->C8 C9 C9 O3->C9 C8->C9 C10_1 C10 C8->C10_1 C10_2 C10 C8->C10_2 C11_1 C11 C9->C11_1 C11_2 C11 C9->C11_2

Figure 1: Molecular structure of benzofuran-5-yl boronic acid pinacol ester with carbon numbering.

3.2. Experimental Workflow for 13C NMR Spectroscopy

The diagram below outlines the key steps involved in a typical 13C NMR experiment.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Up Experiment Parameters insert->setup acquire Acquire Data (zg) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference peak_pick Peak Picking & Integration reference->peak_pick

Figure 2: General workflow for a 13C NMR experiment.

References

Characterization of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization, synthesis, and potential applications of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound, a key building block in medicinal chemistry, is of significant interest due to the prevalence of the benzofuran scaffold in a wide array of biologically active molecules.[1][2]

Core Compound Properties

This compound, also known by its CAS number 519054-55-8, is a stable, crystalline solid at room temperature.[3][4] Its structure features a benzofuran moiety attached to a pinacol boronic ester. This functional group makes it an ideal reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[5][6]

Physicochemical and Spectroscopic Data

The following tables summarize the known quantitative data for this compound. It is important to note that while some experimental data is available, a complete experimental dataset for this specific isomer is not fully published in the literature.

Identifier Value
IUPAC Name 2-(1-Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number 519054-55-8[3]
Molecular Formula C₁₄H₁₇BO₃[2]
Molecular Weight 244.1 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 70 - 74 °C[3]
Spectroscopic Data Observed Shifts (ppm)
¹H NMR (500 MHz, CDCl₃)δ 8.11 (s, 1H), 7.78 (d, J = 8.3 Hz, 1H), 7.59 (d, J = 2.2 Hz, 1H), 7.48 (d, J = 8.4 Hz, 1H), 6.77 (d, J = 1.2 Hz, 1H), 1.35 (s, 12H)[7][8]
¹³C NMR Data not available in the searched literature.
¹¹B NMR Data not available in the searched literature.
Mass Spectrometry Data not available in the searched literature.
Infrared (IR) Data not available in the searched literature.

Experimental Protocols

Synthesis via Miyaura Borylation

This protocol describes the palladium-catalyzed cross-coupling of 5-bromobenzofuran with bis(pinacolato)diboron.

Materials:

  • 5-Bromobenzofuran

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromobenzofuran (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) to the flask.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Applications in Drug Discovery and Development

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[9][10] this compound serves as a critical intermediate for the synthesis of complex benzofuran-containing molecules. Its primary application is in Suzuki-Miyaura cross-coupling reactions to introduce the benzofuran-5-yl moiety into a target molecule.

Below is a diagram illustrating the general workflow of utilizing this compound in a drug discovery context.

G cluster_synthesis Synthesis of Core Scaffold cluster_coupling Application in Drug Discovery 5-Bromobenzofuran 5-Bromobenzofuran Miyaura_Borylation Miyaura Borylation 5-Bromobenzofuran->Miyaura_Borylation B2pin2 Bis(pinacolato)diboron B2pin2->Miyaura_Borylation Target_Compound 2-(Benzofuran-5-yl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane Miyaura_Borylation->Target_Compound Suzuki_Coupling Suzuki-Miyaura Coupling Target_Compound->Suzuki_Coupling Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Suzuki_Coupling Bioactive_Molecule Biologically Active Benzofuran Derivative Suzuki_Coupling->Bioactive_Molecule

Synthetic pathway and application workflow.

As depicted, the synthesis of the title compound via Miyaura borylation provides a stable and versatile building block. This intermediate can then be coupled with a variety of aryl or heteroaryl halides to generate a library of novel compounds for biological screening. This strategy is a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space around the benzofuran core.

While no specific signaling pathways involving this compound have been identified in the literature, its utility in synthesizing compounds that modulate various biological targets is well-established for the benzofuran class of molecules. These targets include kinases, G-protein coupled receptors, and enzymes involved in inflammatory and proliferative diseases.

The logical relationship for its primary use in synthesis is outlined in the following diagram:

G Start Starting Material: 5-Bromobenzofuran Process1 Palladium-Catalyzed Borylation Start->Process1 Intermediate Key Intermediate: 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Process1->Intermediate Process2 Suzuki-Miyaura Cross-Coupling with R-X Intermediate->Process2 End Final Product: 5-Aryl/Heteroaryl-Benzofuran Process2->End

Logical workflow for synthesis and utilization.

References

A Technical Guide to the Structure Elucidation of Benzofuran Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran boronic esters are a pivotal class of compounds, serving as versatile building blocks in organic synthesis and as key structural motifs in medicinal chemistry.[1][2][3] Their utility, particularly in Suzuki-Miyaura cross-coupling reactions, necessitates robust and unambiguous methods for structure determination.[4] This guide provides an in-depth overview of the core analytical techniques employed for the structural elucidation of these molecules, complete with experimental protocols and representative data.

Core Spectroscopic and Analytical Techniques

The definitive identification of benzofuran boronic esters relies on a synergistic combination of spectroscopic methods. While techniques like NMR, Mass Spectrometry, and Infrared Spectroscopy provide crucial information about the molecular framework and functional groups, X-ray Crystallography offers the ultimate confirmation of the three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For benzofuran boronic esters, a combination of ¹H, ¹³C, and ¹¹B NMR is essential.

  • ¹H NMR Spectroscopy: Provides information on the number, environment, and connectivity of protons. The spectra of benzofuran boronic esters show characteristic signals for the aromatic protons of the benzofuran core and the protons of the boronic ester group (e.g., the methyl groups of a pinacol ester). Protons on the benzofuran ring typically appear in the downfield region (δ ≈ 7.0–7.8 ppm).[1]

  • ¹³C NMR Spectroscopy: Reveals the number and type of carbon atoms. The benzofuran carbons resonate in the aromatic region (δ ≈ 110–160 ppm), while the carbons of a typical pinacol boronic ester appear in the upfield region (e.g., δ ≈ 84 ppm for the quaternary carbons and δ ≈ 25 ppm for the methyl carbons).[1][5]

  • ¹¹B NMR Spectroscopy: This is a crucial technique for confirming the formation and coordination state of the boronic ester. Boronic esters with a trigonal planar (sp²-hybridized) boron atom typically show a broad signal in the range of δ = 20–30 ppm.[6] Tetracoordinated boron species, which can form in the presence of Lewis bases, exhibit signals at higher fields (δ ≈ 2–10 ppm).[5][7]

The logical workflow for using these NMR techniques is to start with simple 1D spectra to identify key functional groups and then use 2D techniques (like COSY, HSQC, and HMBC) to piece together the molecular structure.

cluster_NMR NMR Analysis Workflow H1 ¹H NMR TwoD 2D NMR (COSY, HMBC) H1->TwoD Proton Environments C13 ¹³C NMR C13->TwoD Carbon Skeleton B11 ¹¹B NMR Structure Proposed Structure B11->Structure Confirms Boron Ester TwoD->Structure Confirms Connectivity

A logical workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. Techniques like electrospray ionization (ESI) are well-suited for these compounds.[8]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups present in the molecule. For benzofuran boronic esters, characteristic absorption bands include B-O stretching (typically around 1300-1360 cm⁻¹), C=C stretching for the aromatic rings, and C-O-C stretching of the furan and ester moieties.[1][6]

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. It provides precise information on bond lengths, bond angles, and the overall 3D arrangement of atoms in the solid state, confirming the connectivity and stereochemistry of the molecule.[1][9][10][11]

Summary of Quantitative Data

The following tables summarize typical spectroscopic data for a representative benzofuran boronic ester, such as benzofuran-2-boronic acid pinacol ester.

Table 1: Typical ¹H NMR Spectroscopic Data

Protons Chemical Shift (δ, ppm) Multiplicity
Benzofuran Aromatic-H 7.0 - 7.8 Multiplet

| Pinacol Ester -CH₃ | ~ 1.35 | Singlet |

Table 2: Typical ¹³C NMR Spectroscopic Data

Carbons Chemical Shift (δ, ppm)
Benzofuran Aromatic-C 110 - 160
Boron-bound C Not always observed
Pinacol Ester -C(CH₃)₂ ~ 84

| Pinacol Ester -CH₃ | ~ 25 |

Table 3: Typical ¹¹B NMR Spectroscopic Data

Boron Environment Chemical Shift (δ, ppm)

| Trigonal Boronic Ester | 20 - 30 (broad) |

Table 4: Key Infrared (IR) Absorption Frequencies

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
B-O Stretch 1300 - 1360
Aromatic C=C Stretch 1450 - 1600

| C-O Stretch | 1000 - 1250 |

Experimental Protocols

Detailed and precise experimental procedures are critical for obtaining high-quality data for structure elucidation.

General Workflow

The overall process for structure elucidation follows a logical progression from synthesis to definitive structural proof.

Synthesis Synthesis & Purification NMR NMR Analysis (¹H, ¹³C, ¹¹B, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR IR Spectroscopy Synthesis->IR Preliminary Preliminary Structure Hypothesis NMR->Preliminary MS->Preliminary IR->Preliminary Crystal Single Crystal Growth Preliminary->Crystal Xray X-ray Crystallography Crystal->Xray Final Confirmed Structure Xray->Final

General workflow for structure elucidation.
Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified benzofuran boronic ester in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • ¹¹B NMR Acquisition: Acquire the spectrum using a broadband probe tuned to the ¹¹B frequency. Use a boron-free NMR tube if quantitative analysis is required. A simple one-pulse experiment is usually sufficient.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard like BF₃·OEt₂ (for ¹¹B).

Protocol for UPLC-ESI-MS

This protocol is adapted from methods developed for the high-throughput analysis of boronic acids.[8]

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute this solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: Use a C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm).

    • Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B) is effective.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Conditions (ESI Positive Mode):

    • Capillary Voltage: 3.0-3.5 kV.

    • Cone Voltage: 20-30 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺). Use the high-resolution data to calculate the elemental composition and compare it with the theoretical formula.

Protocol for Single Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the atomic positions.

  • Refinement: Refine the atomic positions and thermal parameters against the experimental data to improve the model. The final refined structure provides a detailed 3D view of the molecule.[9][10]

Synthesis and Structure Relationship

The structure elucidation process is intrinsically linked to the synthesis of the target molecule. Understanding the reaction mechanism can provide strong evidence for the expected structure. A common route to benzofuran boronic esters is the esterification of a corresponding benzofuran boronic acid with a diol, such as pinacol.

cluster_reaction Esterification Reaction BoronicAcid Benzofuran Boronic Acid BoronicEster Benzofuran Pinacol Boronate Ester BoronicAcid->BoronicEster p1 BoronicAcid->p1 Pinacol Pinacol Pinacol->BoronicEster Pinacol->p1 Water H₂O BoronicEster->Water p2 + BoronicEster->p2 Water->p2 p1->BoronicEster +

Formation of a benzofuran boronic pinacol ester.

By applying the suite of analytical techniques described in this guide, researchers can confidently and accurately determine the structure of novel benzofuran boronic esters, facilitating their application in drug discovery and materials science.

References

commercial availability of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Audience: Researchers, Scientists, and Drug Development Professionals Subject: A comprehensive overview of the commercial availability, synthesis, and application of this compound, a key building block in modern synthetic chemistry.

Introduction

This compound is a heterocyclic organic compound belonging to the family of boronic acid pinacol esters. It features a benzofuran moiety attached to a dioxaborolane ring. This structure makes it an exceptionally stable, easy-to-handle source of a benzofuranyl nucleophile for carbon-carbon bond-forming reactions.[1][2]

Its primary application is as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for synthesizing biaryl and hetero-biaryl structures.[3][4][5] These structural motifs are ubiquitous in medicinal chemistry, pharmaceuticals, and materials science, making this compound a valuable reagent in drug discovery and the development of novel organic materials.[4][6]

Physicochemical and Commercial Data

The compound is a white solid at room temperature and is offered by several chemical suppliers with purities suitable for synthetic research.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 912824-85-2
Alternate CAS 519054-55-8[7]
Molecular Formula C₁₄H₁₇BO₃[7]
Molecular Weight 244.10 g/mol [7]
Physical State Solid[7]
Appearance White to Almost White Powder/Crystal[7]
Melting Point 72 °C[7]
Synonyms Benzofuran-5-boronic acid pinacol esterN/A
Table 2: Commercial Availability
SupplierProduct NumberPurityAvailable Quantities
TCI Chemicals T3602>99.0% (GC)250mg, 1g, 5g
Lab Pro Inc. B5823-250MGMin. 98.0%250mg
Amerigo Scientific N/A≥95%Inquire
MolCore MC-001099>95%Inquire
Ambeed, Inc. A286791>95%1g, 5g, 10g, 25g

Note: Availability and catalog numbers are subject to change. Please consult supplier websites for the most current information.

Synthesis Protocol: Miyaura Borylation

The most common and efficient method for synthesizing aryl boronic esters like this compound is the palladium-catalyzed Miyaura borylation reaction.[1][5] This reaction involves the cross-coupling of an aryl halide (in this case, 5-bromobenzofuran) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[1][5]

General Experimental Protocol

Reaction: 5-Bromobenzofuran + Bis(pinacolato)diboron → this compound

Reagents & Materials:

  • 5-Bromobenzofuran (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf) or Pd(OAc)₂) (1-3 mol%)

  • Ligand (e.g., dppf, XPhos) if required by the catalyst

  • Base (e.g., Potassium Acetate - KOAc, Potassium Carbonate - K₂CO₃) (3.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Dioxane, Toluene, or DMSO)

  • Reaction vessel (e.g., flame-dried Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried reaction vessel under an inert atmosphere, add 5-bromobenzofuran, bis(pinacolato)diboron, the palladium catalyst, and the base.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe or cannula.

  • Reaction: Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed (typically 8-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[3][4] This palladium-catalyzed reaction forms a new carbon-carbon bond between the benzofuran ring and another aryl or vinyl group (from an organohalide), providing a direct route to complex molecular architectures.[6][8] This process is a cornerstone of modern drug discovery for constructing bioactive molecules.[4][6]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Cross-Coupling cluster_reactants Reactants cluster_catalyst Catalytic System BoronicEster 2-(Benzofuran-5-yl) -dioxaborolane Process Reaction (Heat, Inert Atm.) BoronicEster->Process ArylHalide Aryl/Vinyl Halide (R-X) ArylHalide->Process Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Process Base Aqueous Base (e.g., K₂CO₃) Base->Process Product Coupled Product (Benzofuran-R) Process->Product

References

A Technical Guide to Benzofuran-5-boronic Acid Pinacol Ester: Sourcing, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of benzofuran-5-boronic acid pinacol ester, a versatile building block in modern organic synthesis and medicinal chemistry. This document covers reliable suppliers, key chemical properties, detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, and its relevance in the modulation of critical signaling pathways.

Sourcing and Physicochemical Properties

Benzofuran-5-boronic acid pinacol ester is commercially available from a range of chemical suppliers. Researchers should consider factors such as purity, price, and availability when selecting a supplier. The following table summarizes information for benzofuran boronic acid pinacol ester isomers from various suppliers to provide a comparative overview.

Table 1: Supplier Information for Benzofuran Boronic Acid Pinacol Esters

SupplierProduct NameCAS NumberPurityPrice (USD)Availability
Thermo Scientific Chemicals (Fisher Scientific) Benzofurazan-5-boronic acid pinacol ester, 97%1073355-14-297%$209.00 / 1 gIn Stock
Chem-Impex Benzofuran-3-boronic acid pinacol ester796851-30-4≥ 95% (HPLC)InquireIn Stock
CymitQuimica Benzofuran-7-boronic acid pinacol ester1192755-14-897%€175.00 / 1 gIn Stock
Alfa Chemistry Benzofuran-2-boronic acid, pinacol ester402503-13-396%InquireIn Stock
Boron Molecular Benzylboronic acid, pinacol ester87100-28-597%InquireIn Stock
Sigma-Aldrich 2-Aminopyrimidine-5-boronic acid pinacol ester402960-38-7≥97%InquireIn Stock
Frontier Specialty Chemicals Wide range of boronic estersVariousHigh PurityVariesIn Stock

Table 2: Physicochemical Properties of Benzofuran Boronic Acid Pinacol Esters

PropertyValueReference
Molecular Formula (Benzofuran-3-boronic acid pinacol ester) C₁₄H₁₇BO₃[1]
Molecular Weight (Benzofuran-3-boronic acid pinacol ester) 244.1 g/mol [1]
Appearance (Benzofuran-3-boronic acid pinacol ester) Off-white solid[1]
Storage Conditions (Benzofuran-3-boronic acid pinacol ester) Store at 0-8°C[1]
Purity (Benzofuran-3-boronic acid pinacol ester) ≥ 95% (HPLC)[1]

Synthesis and Experimental Protocols

Benzofuran boronic acid pinacol esters are valuable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds.

General Synthesis of Benzofuran Boronic Acid Pinacol Esters

While a specific protocol for the synthesis of benzofuran-5-boronic acid pinacol ester was not found, a representative procedure for a related isomer, 6-cyanobenzo[b]furan-2-boronic acid pinacol ester, is detailed in the literature. This synthesis involves a multi-step sequence starting from 3-hydroxybenzonitrile, proceeding through iodination, Sonogashira alkynylation, and a copper-catalyzed heteroannulation, followed by a final borylation step.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a general protocol for the Suzuki-Miyaura cross-coupling of a benzofuran boronic acid pinacol ester with an aryl halide. This protocol is based on established methodologies and can be adapted for specific substrates.[3][4][5]

Materials:

  • Benzofuran-5-boronic acid pinacol ester (1.1 eq)

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2 eq)

  • Solvent (e.g., 1,4-dioxane/water, 6:1)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (0.46 mmol, 1.0 eq) and the palladium catalyst (0.035 g, 5 mol%).

  • Add 5-6 mL of 1,4-dioxane and stir the mixture for 30-45 minutes.

  • Add benzofuran-5-boronic acid pinacol ester (1.1 eq) and K₃PO₄ (2 eq) dissolved in a minimal amount of distilled water.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add ice-cold distilled water to precipitate the product.

  • Isolate the crude product by filtration and purify by column chromatography.

Workflow for Suzuki-Miyaura Cross-Coupling:

G reagents Aryl Halide + Benzofuran-5-boronic acid pinacol ester + Pd Catalyst + Base reaction Reaction Mixture in Solvent reagents->reaction reflux Reflux (12-16h) reaction->reflux workup Aqueous Workup & Extraction reflux->workup purification Column Chromatography workup->purification product Purified Coupled Product purification->product G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IκBα IκBα IKK->IκBα P NFκB p65/p50 IκBα->NFκB Releases DNA DNA NFκB->DNA Translocates MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P MAPK->DNA Activates Transcription Factors Benzofuran Benzofuran Derivatives Benzofuran->IKK Inhibits Benzofuran->MAPKKK Inhibits Inflammation Inflammatory Gene Expression (TNF-α, IL-6) DNA->Inflammation G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Inhibition of Apoptosis mTORC1->Apoptosis Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 Inhibits G cluster_0 Cytoplasm cluster_1 Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING (on ER) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Dimerizes & Translocates Benzofuran Benzofuran Derivatives Benzofuran->STING Activates IFN Type I Interferon (IFN-β) Gene Expression pIRF3->IFN

References

An In-depth Technical Guide to the Solubility of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid pinacol ester derivative of benzofuran. Benzofuran scaffolds are prevalent in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic potentials, including antitumor, antibacterial, anti-inflammatory, and antiviral activities. Boronic acids and their esters are crucial building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them invaluable in medicinal chemistry and drug discovery.

The solubility of a compound is a critical physicochemical parameter that significantly influences its suitability for various applications, from chemical reactions to pharmaceutical formulations. In drug development, solubility affects absorption, distribution, metabolism, and excretion (ADME) properties, ultimately impacting a drug's bioavailability and therapeutic efficacy.[1][2] This technical guide provides an overview of the expected solubility of this compound in organic solvents, based on the general characteristics of related compounds, and presents detailed experimental protocols for its quantitative determination.

General Solubility Characteristics

Boronic acid esters, such as the pinacol ester of this compound, generally exhibit enhanced solubility in organic solvents compared to their corresponding boronic acids.[3][4][5] The pinacol group increases the lipophilicity and stability of the molecule, making it more compatible with a wider range of organic media. The solubility is influenced by factors such as the polarity of the solvent and the specific functional groups on the molecule.[3]

Based on studies of analogous compounds like phenylboronic acid pinacol ester, the following table summarizes the expected qualitative solubility of this compound in common organic solvents.[3][4]

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Chlorinated Solvents Dichloromethane (DCM), ChloroformHighGood compatibility with the aromatic and ester moieties. Phenylboronic acid pinacol ester shows high solubility in chloroform.[3][4]
Ethers Tetrahydrofuran (THF), Diethyl Ether, 1,4-DioxaneHighPolar aprotic nature effectively solvates the molecule. Phenylboronic acid has high solubility in ethers.[3][4]
Ketones Acetone, 3-PentanoneHighPolar aprotic nature effectively solvates the molecule. Phenylboronic acid and its pinacol ester are highly soluble in ketones.[3][4]
Esters Ethyl AcetateModerate to HighIntermediate polarity provides reasonable solvation.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighHighly polar nature effectively dissolves a wide range of organic compounds. DMSO is often used to prepare stock solutions for biological screening.[2]
Alcohols Methanol, EthanolModerateThe polar hydroxyl group can interact with the oxygen atoms in the dioxaborolane ring, but the overall nonpolar character of the molecule may limit very high solubility.
Hydrocarbons Hexane, Heptane, MethylcyclohexaneLow to Very LowThe compound's polarity is too high for significant solubility in nonpolar aliphatic solvents. Phenylboronic acid and its esters have very low solubility in hydrocarbons.[3][4]

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, direct experimental measurement is necessary. The two most common methods in pharmaceutical development are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.[1][2]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a solvent at a specific temperature.[6]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure saturation is reached.[6]

  • Equilibration: Seal the vials securely and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator. The equilibration time is critical and typically requires 24 to 72 hours to ensure the system has reached a true equilibrium state.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed.

  • Sample Analysis: Carefully extract an aliquot of the clear supernatant. To avoid precipitating the dissolved solid, it is advisable to filter the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Analyze the saturated sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standards. The concentration of the compound in the saturated sample is then determined from this curve, representing the thermodynamic solubility.

Kinetic Solubility Determination (High-Throughput Assay)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when it is rapidly introduced from a high-concentration stock solution (typically in DMSO) into an organic solvent.[2] This method is often used for early-stage drug discovery screening.[2]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound, for example, 10 mM in 100% DMSO.

  • Serial Dilution: In a 96-well microplate (the "source plate"), perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Solvent Addition: To a new 96-well plate (the "test plate"), add a fixed volume of the desired organic solvent to each well.

  • Compound Addition: Transfer a small volume (e.g., 1-2 µL) from each well of the source plate to the corresponding wells of the test plate. This rapid addition can induce precipitation if the concentration exceeds the kinetic solubility limit.

  • Precipitation Detection: Allow the test plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature. The amount of precipitation is then measured. A common method is nephelometry, which measures the scattering of light by suspended particles.[7] The lowest concentration at which precipitation is detected is considered the kinetic solubility.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_eq Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis prep_solid Weigh Excess Solid Compound combine Combine Solid and Solvent in Vial prep_solid->combine prep_solvent Measure Solvent Volume prep_solvent->combine agitate Agitate at Constant Temperature (24-72 hours) combine->agitate Seal Vial centrifuge Centrifuge to Pellet Excess Solid agitate->centrifuge Equilibrium Reached filter Filter Supernatant (0.22 µm PTFE filter) centrifuge->filter hplc Quantify Concentration via HPLC-UV or LC-MS filter->hplc Collect Saturated Solution result Determine Solubility Value hplc->result

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

Understanding the solubility of this compound is essential for its effective use in both synthetic chemistry and drug development. While specific quantitative data is sparse, the general behavior of boronic acid pinacol esters suggests high solubility in common polar aprotic solvents like DCM, THF, and acetone, and low solubility in nonpolar hydrocarbon solvents. For precise applications, the experimental determination of either thermodynamic or kinetic solubility is strongly recommended. The protocols and workflow detailed in this guide provide a robust framework for researchers to generate reliable solubility data, facilitating reaction optimization, formulation development, and further investigation into the compound's potential applications.

References

Stability and Storage of Benzofuran Boronic Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for benzofuran boronic esters, a class of compounds of significant interest in medicinal chemistry and drug development. Due to their inherent reactivity, understanding the stability profile of these esters is critical for ensuring their quality, efficacy, and safety in research and pharmaceutical applications. This document outlines the key factors influencing their stability, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Concepts in Benzofuran Boronic Ester Stability

Benzofuran boronic esters, like other aryl boronic esters, are susceptible to degradation, primarily through hydrolysis to the corresponding benzofuran boronic acid. The stability of these compounds is influenced by a variety of factors including pH, temperature, light, and the presence of oxidizing agents. The conversion to various ester forms, such as the commonly used pinacol esters, is a primary strategy to enhance stability and ease of handling compared to the more labile free boronic acids. However, even as esters, they can undergo degradation over time and under specific environmental stresses.

Quantitative Stability Data

While specific kinetic data for the degradation of a wide range of benzofuran boronic esters is not extensively available in the public domain, the following tables summarize the expected qualitative and semi-quantitative stability based on general principles for aryl boronic esters. This data is intended to guide researchers in handling and storing these compounds.

Table 1: Qualitative Hydrolytic Stability of Benzofuran Boronic Esters at Different pH Conditions

pH RangeConditionExpected StabilityNotes
< 4AcidicLowAcid-catalyzed hydrolysis is a known degradation pathway for boronic esters.
4 - 6Weakly AcidicModerateHydrolysis can still occur, but typically at a slower rate than under strongly acidic or basic conditions.
6 - 8NeutralModerate to HighGenerally most stable around neutral pH, though hydrolysis can be accelerated at physiological pH (7.4) for some esters.[1]
8 - 10Weakly BasicModerateBase-catalyzed hydrolysis is a key step for the in situ generation of the active boronic acid in cross-coupling reactions.
> 10Strongly BasicLowRapid hydrolysis is expected under strongly basic conditions.

Table 2: Qualitative Thermal Stability of Benzofuran Boronic Esters

Temperature RangeConditionExpected StabilityNotes
< 0°CSub-zeroHighRecommended for long-term storage to minimize all degradation pathways.
0 - 25°CRoom TemperatureModerateGenerally stable for short periods when protected from moisture and light.
25 - 80°CModerate HeatingModerate to LowIncreased temperature can accelerate the rate of hydrolysis and other degradation pathways.
> 80°CHigh HeatingLowSignificant degradation is likely, especially over extended periods.

Table 3: Qualitative Photostability of Benzofuran Boronic Esters

Light ConditionExposureExpected StabilityNotes
Ambient Indoor LightIntermittentModerateGradual degradation may occur over extended periods. Storage in amber vials is recommended.
Direct SunlightProlongedLowUV radiation can induce photodegradation. The rate can be significantly faster in the presence of sensitizers in aqueous environments.[2]
ICH Photostability ChamberControlled UV/VisLow to ModerateExpected to degrade to an extent that allows for the identification of photoproducts in forced degradation studies.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the stability of benzofuran boronic esters. The following sections provide methodologies for forced degradation studies and for analysis using HPLC and NMR.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the benzofuran boronic ester under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. The target degradation is typically 5-20% to ensure that the degradation products are representative of those that might form under normal storage conditions over time.[3][4]

1. Sample Preparation:

  • Prepare a stock solution of the benzofuran boronic ester at a concentration of approximately 1 mg/mL.

  • Use an aprotic solvent such as acetonitrile or tetrahydrofuran (THF) for the initial stock solution to minimize premature hydrolysis.[5]

  • For hydrolytic and oxidative stress studies, the stock solution will be diluted into the stress condition medium.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at appropriate time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid benzofuran boronic ester in a controlled temperature oven at, for example, 80°C.

    • At specified time points, remove samples, allow them to cool to room temperature, and then prepare solutions for analysis.

  • Photodegradation:

    • Expose a solution of the benzofuran boronic ester (e.g., 0.1 mg/mL in acetonitrile/water) and a sample of the solid material to a light source within a photostability chamber.

    • The light source should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

    • Simultaneously, protect identical control samples from light by wrapping them in aluminum foil and placing them in the same chamber to serve as dark controls.

    • Analyze the samples after the exposure period.

3. Analysis:

  • Analyze all stressed and control samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Characterize any significant degradation products using techniques such as LC-MS/MS and NMR.

Protocol 2: HPLC-UV Stability-Indicating Method

This protocol outlines the development of a reversed-phase HPLC method capable of separating the intact benzofuran boronic ester from its potential degradation products, particularly the corresponding boronic acid.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 column with low silanol activity is often preferred to minimize on-column hydrolysis.[5]

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • It is crucial to avoid acidic modifiers in the mobile phase, such as formic acid or trifluoroacetic acid, as these can promote the hydrolysis of the boronic ester on the column.[5]

  • Develop a gradient elution method to ensure the separation of the relatively nonpolar ester from the more polar boronic acid. A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to initial conditions and equilibrate.

3. Sample Preparation and Injection:

  • Dilute samples in an aprotic solvent like 100% acetonitrile or THF to prevent degradation prior to injection.[5]

  • Injection volume: 10 µL.

4. Detection:

  • Set the UV detector to a wavelength where the benzofuran chromophore has maximum absorbance (typically in the range of 254-320 nm).

5. Method Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples (from Protocol 1) are used to demonstrate specificity.

Protocol 3: NMR Spectroscopy for Monitoring Hydrolysis

¹H and ¹¹B NMR spectroscopy can be used to monitor the hydrolysis of a benzofuran boronic ester to its corresponding boronic acid in real-time.

1. Sample Preparation:

  • Dissolve a known amount of the benzofuran boronic ester (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CD₃CN).

  • To initiate hydrolysis, add a specific volume of D₂O to the NMR tube.

2. NMR Acquisition:

  • ¹H NMR:

    • Acquire ¹H NMR spectra at regular time intervals.

    • Monitor the decrease in the intensity of a characteristic proton signal of the boronic ester (e.g., the protons of the pinacol group if it is a pinacol ester) and the concomitant increase in the intensity of a signal corresponding to the free diol.

    • The relative integration of these signals can be used to quantify the extent of hydrolysis over time.

  • ¹¹B NMR:

    • ¹¹B NMR is particularly useful for observing the boron species directly.[6][7]

    • The sp²-hybridized boron of the boronic ester will have a characteristic chemical shift.

    • Upon hydrolysis, the resulting boronic acid will exist in equilibrium with its boronate anion, both of which have distinct ¹¹B chemical shifts.

    • Acquire ¹¹B NMR spectra over time to monitor the change in the boron environment.

3. Data Analysis:

  • By plotting the concentration or relative percentage of the benzofuran boronic ester versus time, the kinetics of the hydrolysis reaction can be determined.

Visualizations

Signaling Pathway

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (ERK, JNK, p38) TAK1->MAPK_cascade NF_kB_Inhibitor IκBα IKK_complex->NF_kB_Inhibitor phosphorylates NF_kB NF-κB (p65/p50) NF_kB_active Active NF-κB NF_kB->NF_kB_active translocates Benzofuran_derivative Benzofuran Derivative Benzofuran_derivative->IKK_complex inhibits Benzofuran_derivative->MAPK_cascade inhibits DNA DNA NF_kB_active->DNA binds to promoter Inflammatory_genes Inflammatory Genes (TNF-α, IL-6, etc.) DNA->Inflammatory_genes transcribes

Caption: NF-κB and MAPK signaling pathways inhibited by certain benzofuran derivatives.[8]

Experimental Workflows

forced_degradation_workflow start Start: Benzofuran Boronic Ester Sample stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C, solid state) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo analysis Analyze by Stability- Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize Degradants (LC-MS, NMR) analysis->characterization end End: Stability Profile and Degradation Pathway characterization->end

Caption: Workflow for a forced degradation study of benzofuran boronic esters.

hplc_workflow start Start: Sample from Stability Study prep Sample Preparation (Dilute in aprotic solvent, e.g., ACN) start->prep injection Inject onto HPLC System prep->injection separation Separation on C18 Column (Avoid acidic mobile phase modifiers) injection->separation detection UV Detection (e.g., 254 nm) separation->detection data_analysis Data Analysis (Peak integration, purity assessment) detection->data_analysis end End: Quantitative Results (% Degradation, Purity) data_analysis->end

Caption: Experimental workflow for HPLC analysis of benzofuran boronic ester stability.

Storage Recommendations

Based on the known stability characteristics of aryl boronic esters, the following storage conditions are recommended for benzofuran boronic esters to ensure their long-term integrity:

  • Temperature: For long-term storage, it is advisable to store benzofuran boronic esters at low temperatures, preferably at -20°C. For short-term storage, refrigeration at 2-8°C is recommended.

  • Moisture: These compounds should be protected from moisture to prevent hydrolysis. Containers should be tightly sealed. The use of a desiccator for storage is also a good practice.

  • Light: To prevent photodegradation, benzofuran boronic esters should be stored in amber or opaque containers to protect them from light.

  • Inert Atmosphere: For particularly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation.

By adhering to these storage guidelines and employing rigorous stability testing protocols, researchers and drug development professionals can ensure the quality and reliability of benzofuran boronic esters in their scientific endeavors.

References

An In-depth Technical Guide to the Safe Handling of Organoboron Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for organoboron compounds, a class of reagents widely utilized in modern synthetic and medicinal chemistry. Due to their diverse reactivity and potential hazards, a thorough understanding of their properties is crucial for ensuring laboratory safety. This document outlines toxicity data, handling procedures, spill management, and waste disposal protocols for common classes of organoboron compounds.

General Safety and Hazard Overview

Organoboron compounds exhibit a wide range of reactivities and toxicities. While many are stable solids, others can be pyrophoric or water-reactive. The primary hazards associated with organoboron compounds include:

  • Toxicity: Can range from moderate to high, with potential for irritation to the skin, eyes, and respiratory tract. Some boron compounds can have reproductive and developmental toxicity.[1][2]

  • Reactivity: Certain classes, such as trialkylboranes, are pyrophoric and will ignite spontaneously on contact with air. Others react exothermically with water or other protic solvents.

  • Irritation: Many organoboron compounds, particularly boronic acids, are powders that can cause respiratory irritation if inhaled and skin or eye irritation upon contact.[3]

A thorough risk assessment should be conducted before handling any new organoboron compound, and the appropriate personal protective equipment (PPE) must be worn.

Toxicity of Common Organoboron Compounds

The toxicity of organoboron compounds varies significantly depending on their structure. The following table summarizes available acute toxicity data for some common examples. It is important to consult the Safety Data Sheet (SDS) for specific compounds before use.

CompoundCAS NumberLD50 (Oral, Rat)LD50 (Dermal, Rabbit)LC50 (Inhalation, Rat)Other Toxicity Data
Boronic Acids
Phenylboronic Acid98-80-6740 mg/kg[4][5]No data availableNo data availableMay be harmful if swallowed.[6]
Boronic Esters
Trimethyl borate121-43-76140 mg/kg[2][7]1980 mg/kg[2][7]No data availableCauses mild eye irritation. May cause skin irritation.[8]
Borane Complexes
Borane-tetrahydrofuran complex14044-65-61650 mg/kg (for THF)[9][10]No data available21000 ppm/3H (for THF)[9]Harmful if swallowed. Causes skin and eye irritation.[10][11]
Boron Halides
Boron trifluoride etherate109-63-7No data availableNo data availableNo data availableOSHA PEL: 2.5 mg/m³ TWA (as F)

Permissible Exposure Limits (PELs) and Threshold Limit Values (TLVs):

CompoundOSHA PELACGIH TLVNIOSH REL
Boron trifluoride etherate2.5 mg/m³ TWA (as F)TWA: 0.1 ppm; Ceiling: 0.7 ppmNo data available
Trimethyl borateNo data availableNo data availableNo data available

Personal Protective Equipment (PPE)

The following PPE is mandatory for handling all organoboron compounds. Additional specialized PPE may be required for highly reactive or toxic compounds.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3]Protects eyes from dust particles and splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[12]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.Protects skin from accidental spills.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling solid compounds to prevent the inhalation of dust particles. For volatile compounds, a respirator with an appropriate cartridge for organic vapors should be used in a fume hood.[3]Minimizes the risk of respiratory tract irritation.

Experimental Protocols and Handling Procedures

Handling Solid Organoboron Compounds (e.g., Boronic Acids)

Solid organoboron compounds, such as boronic acids, are often fine powders that can easily become airborne.

Protocol for Weighing and Dispensing Solid Boronic Acids:

  • Work in a Ventilated Area: Always handle solid boronic acids in a chemical fume hood to minimize inhalation of dust.

  • Don Appropriate PPE: Wear safety goggles, a lab coat, and nitrile gloves. For larger quantities, consider double gloving.

  • Minimize Dust Generation: Use a spatula to carefully transfer the solid. Avoid pouring or shaking the container, which can create dust.

  • Use a Weighing Dish: Dispense the desired amount of the compound onto a weighing paper or into a tared vial within the fume hood.

  • Clean Up Spills Immediately: If any solid is spilled, follow the spill cleanup procedure outlined in Section 5.1.

  • Securely Close Containers: Tightly cap the container immediately after use to prevent exposure to moisture and air.

Handling Air- and Moisture-Sensitive Organoboron Compounds (e.g., Trialkylboranes)

Many organoboron compounds, particularly trialkylboranes, are pyrophoric and react violently with air and moisture. These must be handled under an inert atmosphere using specialized techniques.

Protocol for Handling Air-Sensitive Organoboron Reagents:

  • Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[13]

  • Dry Glassware: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas before use.[13][14]

  • Syringe and Cannula Techniques: Use syringes and double-tipped needles (cannulas) for transferring solutions of air-sensitive reagents.[14]

  • Septa and Sealing: Reaction vessels should be sealed with rubber septa, which can be pierced with a needle for additions and transfers.[13]

  • Quenching: Pyrophoric reagents must be carefully quenched before disposal. A detailed quenching protocol is provided in Section 6.2.

G cluster_prep Preparation cluster_transfer Reagent Transfer cluster_reaction Reaction prep1 Dry Glassware prep2 Assemble Apparatus Hot prep1->prep2 prep3 Flush with Inert Gas prep2->prep3 transfer1 Pressurize Reagent Bottle with Inert Gas prep3->transfer1 transfer2 Withdraw Reagent with Syringe transfer1->transfer2 transfer3 Transfer to Reaction Flask transfer2->transfer3 reaction1 Maintain Inert Atmosphere transfer3->reaction1 reaction2 Monitor Reaction reaction1->reaction2

Workflow for handling air-sensitive organoboron reagents.

Spill Management

Prompt and appropriate action is necessary when a chemical spill occurs. The response will depend on the nature and quantity of the spilled material.

Spill of Solid Organoboron Compounds (e.g., Boronic Acid Powder)
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Prevent others from entering the contaminated area.

  • Wear Appropriate PPE: Don safety goggles, a lab coat, and nitrile gloves.

  • Contain the Spill: Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite to prevent the powder from becoming airborne.[15]

  • Neutralize (Optional but Recommended): For boronic acids, a weak base like sodium bicarbonate can be used to neutralize the acidic nature of the compound.[16][17]

  • Collect the Material: Carefully sweep the mixture into a designated waste container.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. The cleaning materials should also be disposed of as hazardous waste.

  • Dispose of Waste: Seal and label the waste container for hazardous waste disposal.

Spill of Liquid Organoboron Compounds (Non-Pyrophoric)
  • Alert Personnel and Evacuate if Necessary: For volatile or highly toxic liquids, evacuate the immediate area.

  • Wear Appropriate PPE: This may include a respirator with an organic vapor cartridge in addition to standard PPE.

  • Contain the Spill: Surround the spill with an inert absorbent material like vermiculite or commercial spill pillows.[18]

  • Absorb the Liquid: Apply absorbent material over the spill, working from the outside in.

  • Collect the Material: Scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.

  • Dispose of Waste: Seal and label the waste container.

G cluster_solid Solid Spill (e.g., Boronic Acid) cluster_liquid Liquid Spill (Non-Pyrophoric) start Spill Occurs alert Alert Personnel start->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain neutralize_solid Neutralize with Sodium Bicarbonate contain->neutralize_solid absorb_liquid Absorb Liquid contain->absorb_liquid collect_solid Sweep into Waste Container neutralize_solid->collect_solid decontaminate_solid Wipe Area collect_solid->decontaminate_solid dispose Dispose of as Hazardous Waste decontaminate_solid->dispose collect_liquid Scoop into Waste Container absorb_liquid->collect_liquid decontaminate_liquid Clean with Soap and Water collect_liquid->decontaminate_liquid decontaminate_liquid->dispose

Spill response workflow for organoboron compounds.

Waste Disposal

All organoboron waste, including contaminated materials and reaction byproducts, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

Disposal of Solid and Non-Pyrophoric Liquid Organoboron Waste
  • Segregate Waste: Collect organoboron waste in a dedicated, labeled hazardous waste container. Do not mix with incompatible waste streams.[19]

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name of the contents.[19]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.

Disposal of Pyrophoric Organoboron Waste

Pyrophoric organoboron compounds must be quenched to a non-hazardous state before disposal. This procedure should only be performed by trained personnel in a properly equipped fume hood.

Protocol for Quenching Pyrophoric Trialkylboranes:

  • Inert Atmosphere: The quenching process must be conducted under an inert atmosphere in a fume hood.

  • Dilution: Dilute the pyrophoric material with an inert, high-boiling solvent such as toluene or hexane.

  • Cooling: Cool the solution in an ice bath to dissipate the heat generated during quenching.

  • Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.[4][20]

  • Sequential Quenching: After the initial reaction subsides, a more reactive alcohol like methanol can be slowly added, followed by the very slow addition of water to ensure complete quenching.[20]

  • Neutralization: Once the reaction is complete, neutralize the solution with a weak acid (e.g., acetic acid).

  • Disposal: The resulting non-pyrophoric solution can then be disposed of as hazardous waste.

EPA Hazardous Waste Codes:

Organoboron compounds do not have a specific EPA hazardous waste code. However, they may be classified under the following characteristic codes depending on their properties:

  • D001 (Ignitability): For pyrophoric or flammable organoboron compounds.[21][22]

  • D002 (Corrosivity): If the waste is acidic (e.g., from boronic acids) or basic.[21][22]

  • D003 (Reactivity): For compounds that are unstable or react violently with water.[21][22]

Consult your institution's EHS department for guidance on proper waste classification and disposal procedures.

Decontamination of Glassware

Proper cleaning of glassware is essential to prevent cross-contamination and ensure the safety of laboratory personnel.

Protocol for Cleaning Glassware:

  • Initial Rinse: Rinse the glassware with an appropriate organic solvent (e.g., acetone) to remove the bulk of the organoboron residue. Collect the rinse as hazardous waste.[23]

  • Quenching (if necessary): For glassware that contained pyrophoric reagents, carefully quench any residue by slowly adding isopropanol, followed by methanol and then water, all while in a fume hood.

  • Washing: Wash the glassware with soap and water.[23] A base bath (a saturated solution of KOH in isopropanol) can be effective for removing stubborn organic residues.

  • Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

By adhering to these safety and handling precautions, researchers can minimize the risks associated with the use of organoboron compounds and maintain a safe laboratory environment. Always consult the specific SDS for any chemical before use and follow all institutional safety guidelines.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This Nobel Prize-winning reaction offers a versatile and efficient route for the synthesis of biaryls and other conjugated systems, which are common motifs in pharmaceuticals, agrochemicals, and functional materials. The benzofuran moiety, in particular, is a key structural component in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction utilizing 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , a stable and readily accessible boronate ester. The use of the pinacol ester of benzofuran-5-boronic acid offers advantages in terms of stability and ease of handling compared to the corresponding boronic acid, making it an attractive building block in complex molecule synthesis.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organohalide or triflate. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A base is required to activate the organoboron species for the transmetalation step.[4][5]

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran scaffold is a privileged structure in medicinal chemistry. The ability to functionalize the benzofuran core at the 5-position via Suzuki-Miyaura coupling with this compound opens up avenues for the synthesis of novel derivatives with potential therapeutic applications. This methodology is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. Synthesized benzofuran derivatives have shown promise as enzyme inhibitors and have been investigated for their potential in treating various diseases.[6][7]

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, and it is recommended to degas the solvents prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. This is typically achieved using standard Schlenk line techniques or a glovebox.

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this type of coupling. Other palladium catalysts, such as those with more specialized phosphine ligands, can also be employed and may offer advantages in specific cases.[6][8]

  • Base Selection: An appropriate base is crucial for the reaction to proceed. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence the reaction rate and yield.[6]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inerting the System: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 6:1 ratio) via syringe.[6]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The conditions are based on typical procedures reported for similar couplings.[6][8]

EntryAryl BromideProductCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole5-(4-Methoxyphenyl)benzofuranPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285
21-Bromo-4-nitrobenzene5-(4-Nitrophenyl)benzofuranPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (6:1)1001078
33-Bromopyridine5-(Pyridin-3-yl)benzofuranPd(PPh₃)₄ (5)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)951672
42-Bromothiophene5-(Thiophen-2-yl)benzofuranPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901481
51-Bromo-3,5-dimethylbenzene5-(3,5-Dimethylphenyl)benzofuranPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (6:1)1001288

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronate Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₂]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim R¹-R² Product Coupled Product (R¹-R²) RedElim->Pd0 Boronate R²-B(OR)₂ Base Base (e.g., OH⁻) Boronate->Base ActivatedBoronate [R²-B(OR)₂(OH)]⁻ Base->ActivatedBoronate ActivatedBoronate->PdII R1X Aryl Halide (R¹-X) R2B Benzofuran Boronate Ester (R²-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - Benzofuran Boronate Ester - Aryl Halide - Palladium Catalyst - Base start->reagents setup Assemble Reaction under Inert Atmosphere reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: - Quench - Extract - Dry - Concentrate monitoring->workup Complete purification Purify by Column Chromatography workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

References

Application Notes and Protocols for Suzuki Reaction using Benzofuran-5-yl Boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The benzofuran moiety is a privileged scaffold found in numerous biologically active compounds. The ability to functionalize the benzofuran core at the 5-position through Suzuki coupling with various aryl and heteroaryl halides provides a powerful tool for generating diverse chemical libraries for drug discovery and development.

This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of benzofuran-5-yl boronic acid pinacol ester with a range of aryl halides. The use of the pinacol ester offers advantages over the corresponding boronic acid, including enhanced stability, which can lead to more consistent reaction outcomes and a longer shelf life of the reagent.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves a Pd(0)/Pd(II) cycle. The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid ester (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X (L)₂ OxAdd->ArPdX Transmetalation Transmetalation (R-B(OR)₂ + Base) ArPdX->Transmetalation ArPdR Ar-Pd(II)-R (L)₂ Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

This section provides a general protocol for the Suzuki coupling of benzofuran-5-yl boronic acid pinacol ester with various aryl halides. The conditions provided are a good starting point and may require optimization for specific substrates.

Materials:

  • Benzofuran-5-yl boronic acid pinacol ester (1.0 equiv)

  • Aryl halide (e.g., aryl bromide, aryl chloride, or heteroaryl halide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, DME)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

General Procedure:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add benzofuran-5-yl boronic acid pinacol ester (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).[1][2]

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 6:1, to a concentration of 0.1 M with respect to the limiting reagent) via syringe.[1][2]

  • Place the reaction vessel in a preheated oil bath or microwave reactor and heat to the desired temperature (typically 80-120 °C).[3]

  • Stir the reaction mixture vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylbenzofuran.

Experimental_Workflow Start Start Setup Reaction Setup: - Benzofuran-5-yl boronic acid pinacol ester - Aryl halide - Palladium catalyst - Base Start->Setup Inert Inert Atmosphere (Purge with Ar or N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heating and Stirring (80-120 °C, 2-24 h) Solvent->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product (5-Arylbenzofuran) Purification->Product

Caption: A general workflow for the Suzuki coupling of benzofuran-5-yl boronic acid pinacol ester.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of benzofuran-5-yl boronic acid pinacol ester with various aryl halides. These examples are based on typical outcomes for Suzuki reactions and may require optimization for specific cases.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (6:1)901685[1][2]
24-ChlorobenzonitrilePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1101278
33-Bromo-pyridinePd(dppf)Cl₂ (3)Cs₂CO₃DME1001872
42-ChlorothiophenePd(OAc)₂ (2) / XPhos (4)K₂CO₃1,4-Dioxane1002465
51-Bromo-4-methoxybenzenePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (6:1)901689[1]
61-Bromo-3-nitrobenzenePd(dppf)Cl₂ (3)K₂CO₃DMF120875

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different palladium catalysts and ligands. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for challenging couplings, including those with aryl chlorides.[4] The choice of base and solvent system can also significantly impact the reaction outcome.

  • Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic ester, which can be minimized by using milder bases (e.g., K₃PO₄ or KF) and ensuring anhydrous reaction conditions.[4]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic ester molecules can be suppressed by ensuring the reaction is performed under a strictly inert atmosphere to exclude oxygen.[4]

Conclusion

The Suzuki-Miyaura cross-coupling of benzofuran-5-yl boronic acid pinacol ester is a versatile and powerful method for the synthesis of a wide array of 5-arylbenzofuran derivatives. The provided protocol offers a solid starting point for researchers in drug discovery and development to access these important scaffolds. Optimization of the catalyst, base, and solvent system may be necessary to achieve optimal results for specific substrates.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzofuran Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of benzofuran boronic esters with aryl and heteroaryl halides. This reaction is a cornerstone in synthetic organic chemistry, enabling the efficient construction of C(sp²)–C(sp²) bonds to form 2-arylbenzofurans. This structural motif is a key component in numerous biologically active compounds and pharmaceuticals, making this methodology highly relevant for drug discovery and development.[1][2]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for carbon-carbon bond formation, valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[2][3] The use of benzofuran boronic esters, in particular, offers a stable and effective route to synthesize 2-arylbenzofurans, which are prevalent in many natural products and pharmacologically active molecules.[1][2] The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in these transformations.[1]

Data Presentation: Reaction Conditions and Yields

The efficiency of the Suzuki-Miyaura coupling of benzofuran boronic acid derivatives is highly dependent on the specific reaction conditions. Below is a summary of representative catalyst systems and their performance in the synthesis of 2-arylbenzofurans.

Table 1: Suzuki-Miyaura Coupling of Potassium Benzofuran-2-yltrifluoroborate with Aryl Halides [1]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd(OAc)₂ (1)RuPhos (2)Na₂CO₃Ethanol851295
21-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (1)RuPhos (2)Na₂CO₃Ethanol851292
34-BrombiphenylPd(OAc)₂ (1)RuPhos (2)Na₂CO₃Ethanol851298
42-BromonaphthalenePd(OAc)₂ (1)RuPhos (2)Na₂CO₃Ethanol851296

Table 2: Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)benzofuran with Arylboronic Acids [1][4]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80497
24-Formylphenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80492
34-Methylphenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80498
42-Methylphenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80485

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of benzofuran boronic esters and related derivatives.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 2-Benzofurylboronic Acid with Aryl Halides[2]

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Benzofurylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the oven-dried reaction vessel, add the aryl halide, 2-benzofurylboronic acid, base, and palladium catalyst.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a brine solution to the mixture.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.

Protocol 2: Suzuki-Miyaura Coupling of Potassium Benzofuran-2-yltrifluoroborate with Aryl Halides[1]

Materials:

  • Aryl halide (1.0 equiv)

  • Potassium benzofuran-2-yltrifluoroborate (1.05 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • RuPhos (2 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • Degassed ethanol

  • Reaction vessel

  • Inert gas supply

Procedure:

  • In a clean, dry reaction vessel, combine the aryl halide, potassium benzofuran-2-yltrifluoroborate, and sodium carbonate.

  • Add palladium(II) acetate and RuPhos to the vessel.

  • Seal the reaction vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed ethanol to the vessel via syringe.

  • Stir the reaction mixture at 85 °C.

  • Monitor the reaction's progress using TLC or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) (Transmetalation Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)₂ + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R (Coupled Product) Ar-Pd(II)-R(L2)->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - Benzofuran Boronic Ester - Aryl Halide - Palladium Catalyst - Base Vessel Add to Oven-Dried Reaction Vessel Reagents->Vessel Inert Purge with Inert Gas Vessel->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to 80-100 °C Solvent->Heat Stir Stir for 4-12 hours Heat->Stir Monitor Monitor byTLC or LC-MS Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench with Brine Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Isolated 2-Arylbenzofuran Purify->Product

Caption: Experimental workflow for the synthesis of 2-arylbenzofurans.

References

Application Notes and Protocols for 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex benzofuran derivatives. The benzofuran scaffold is a privileged structure found in numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. This boronic ester derivative serves as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient formation of carbon-carbon bonds to construct diverse molecular architectures for drug discovery and development.

Applications in Medicinal Chemistry

The primary application of this compound is as a precursor for the synthesis of substituted benzofurans with potential therapeutic applications. The benzofuran-5-yl moiety can be coupled with various aryl or heteroaryl halides to generate novel compounds for screening against a multitude of biological targets.

Anti-Cancer Drug Discovery

Benzofuran derivatives have been extensively investigated for their anti-cancer properties. They have been shown to inhibit various signaling pathways crucial for cancer cell proliferation and survival, such as the mTOR and RAS/RAF/MEK/ERK pathways. The Suzuki-Miyaura coupling allows for the synthesis of benzofuran-based compounds that can be evaluated for their cytotoxic and anti-proliferative activities against various cancer cell lines.

Anti-Inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Benzofuran derivatives have demonstrated potent anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK. The use of this compound facilitates the generation of libraries of novel benzofuran compounds for screening as potential anti-inflammatory drugs.

Data Presentation: Synthesis and Biological Activity of Benzofuran Derivatives

The following tables summarize quantitative data from studies on the synthesis and biological evaluation of benzofuran derivatives, showcasing the utility of Suzuki-Miyaura cross-coupling in generating bioactive molecules. While these examples may not directly start from this compound, they illustrate the yields and activities achievable for compounds with similar structural motifs.

Table 1: Synthesis of Phenylbenzofuran-2-carboxylate Derivatives via Suzuki-Miyaura Coupling

CompoundAryl Boronic Acid PartnerYield (%)
5a 4-Methoxyphenylboronic acid78
5b 4-Chlorophenylboronic acid67
5g 2-Thiopheneboronic acid60.9
5h 3-Pyridinylboronic acid89.2

Data adapted from a study on the synthesis of bioactive benzofuran derivatives. The starting material was a bromo-benzofuran derivative coupled with various aryl boronic acids.

Table 2: Biological Activity of Synthesized Benzofuran Derivatives

CompoundTargetIC₅₀ (µM)
5a α-Glucosidase47.3 ± 2.30
5b Urease66.83 ± 1.66
Compound 32 Ovarian Cancer Cell Line (A2780)12
Compound 33 Ovarian Cancer Cell Line (A2780)11
Compound 5d Nitric Oxide (NO) Generation52.23 ± 0.97

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the biological activity. Data is compiled from various studies on the pharmacological evaluation of benzofuran derivatives.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling reaction and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the palladium catalyst (0.02-0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent and the base (2.0 equiv.) dissolved in a minimal amount of degassed water.

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a general method for evaluating the α-glucosidase inhibitory activity of synthesized benzofuran derivatives.

Materials:

  • Synthesized benzofuran compounds

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

  • Acarbose (as a positive control)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare stock solutions of the test compounds and acarbose in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of α-glucosidase solution.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the plate at 37 °C for another 15 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow A 2-(Benzofuran-5-yl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane C Suzuki-Miyaura Cross-Coupling A->C B Aryl Halide (Ar-X) B->C D Substituted Benzofuran Derivative C->D E Biological Screening D->E F Anti-Cancer Activity E->F G Anti-Inflammatory Activity E->G

Caption: Synthetic and screening workflow for bioactive benzofuran derivatives.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibition Benzofuran->MAPK Inhibition NFkB NF-κB IKK->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation MAPK->Inflammation

Caption: Inhibition of NF-κB and MAPK signaling by benzofuran derivatives.

anti_cancer_pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Benzofuran Benzofuran Derivative mTOR mTOR Benzofuran->mTOR Inhibition AKT Akt PI3K->AKT AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzofurans.

Application Notes and Protocols for the Synthesis of Bioactive Benzofuran Derivatives Using Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive benzofuran derivatives utilizing boronic esters, primarily through the Suzuki-Miyaura cross-coupling reaction. This methodology offers a versatile and efficient route to a wide array of benzofuran scaffolds that exhibit significant potential in drug discovery, with demonstrated activities including anticancer, antibacterial, α-glucosidase inhibitory, and urease inhibitory effects.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with diverse pharmacological properties.[1][2] The fusion of a benzene ring with a furan ring creates a privileged scaffold that has been extensively explored in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation, has emerged as a key strategy for the synthesis of 2-arylbenzofurans and other substituted benzofurans with high efficiency and functional group tolerance.[3][4][5] This document outlines the synthetic protocols, presents key quantitative data, and describes the biological evaluation of these promising compounds.

Data Presentation

The following tables summarize the quantitative data for the synthesis and biological evaluation of representative bioactive benzofuran derivatives prepared using boronic esters.

Table 1: Synthesis of Phenylbenzofuran-2-carboxylate Derivatives via Suzuki-Miyaura Coupling [6][7]

CompoundAryl Boronic Acid MoietyYield (%)
4a 4-Methoxyphenyl89
4b 2,4-Dichlorophenyl67
4c 4-ChlorophenylNot Specified
4d 4-MethylphenylNot Specified
4e 3-NitrophenylNot Specified
4f 4-MethoxyphenylNot Specified

Table 2: α-Glucosidase and Urease Inhibitory Activity of Synthesized Benzofuran Derivatives [6][7]

Compoundα-Glucosidase IC₅₀ (µM)Urease IC₅₀ (µM)
4a 60.5 ± 1.53Not Specified
4b Not Specified60.49 ± 1.53
4c Not Specified39.18 ± 1.84
4d Not Specified13.38 ± 1.75
4e Not Specified41.35 ± 2.43
4f 78.3 ± 2.4441.17 ± 1.39
Acarbose (Standard) 375.82 ± 1.76-
Thiourea (Standard) -21.25 ± 0.15

Table 3: Anticancer Activity of Representative Benzofuran Derivatives [8][9]

CompoundCancer Cell LineIC₅₀ (µM)
1c K562 (Leukemia)20-85
HeLa (Cervical)20-85
MOLT-4 (Leukemia)180
1e K562 (Leukemia)20-85
HeLa (Cervical)20-85
MOLT-4 (Leukemia)20-85
2d K562 (Leukemia)20-85
HeLa (Cervical)20-85
MOLT-4 (Leukemia)20-85
3a K562 (Leukemia)20-85
HeLa (Cervical)20-85
MOLT-4 (Leukemia)20-85
3d K562 (Leukemia)20-85
HeLa (Cervical)20-85
MOLT-4 (Leukemia)20-85

Table 4: Antibacterial Activity of a Benzofuran Derivative (V40) [10]

Bacterial StrainEC₅₀ (µg/mL)
Xanthomonas oryzae pv. oryzae (Xoo)0.28
Xanthomonas oryzae pv. oryzicola (Xoc)0.56
Xanthomonas axonopodis pv. citri (Xac)10.43
Thiacloprid (TC - Standard) 66.41 - 120.36
Allicin (Standard) 8.40 - 88.04

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methodologies for the palladium-catalyzed cross-coupling of a bromo-benzofuran intermediate with various aryl boronic acids.[3]

Materials:

  • Methyl 5-bromo-1H-indene-2-carboxylate (or other suitable bromo-benzofuran precursor)

  • Aryl boronic acid (1.1 equivalents)

  • Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane

  • Water (de-gassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware, heating and stirring apparatus

Procedure:

  • To a dried round-bottom flask, add methyl 5-bromo-1H-indene-2-carboxylate (1 equivalent), the corresponding aryl boronic acid (1.1 equivalents), and the base (2 equivalents).

  • Add the palladium catalyst (5 mol%) to the flask.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water in a 6:1 ratio) via syringe.[3]

  • Heat the reaction mixture to 90 °C and stir vigorously for 6-16 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylbenzofuran derivative.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol is based on the colorimetric determination of p-nitrophenol produced from the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (benzofuran derivatives) dissolved in DMSO

  • Acarbose (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 10 µL of the test compound solution or positive control to the respective wells. For the negative control, add 10 µL of DMSO.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the inhibitor.

Protocol 3: In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol measures the amount of ammonia produced from the enzymatic hydrolysis of urea.

Materials:

  • Jack bean urease

  • Urea

  • Test compounds (benzofuran derivatives) dissolved in DMSO

  • Thiourea (positive control)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hypochlorite and sodium hydroxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and thiourea in buffer.

  • In a 96-well plate, add 25 µL of the test compound solution or positive control to the respective wells. For the negative control, add 25 µL of DMSO.

  • Add 25 µL of urease solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • Incubate the plate at room temperature for 10 minutes for color development.

  • Measure the absorbance at 625 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula mentioned in Protocol 2.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the inhibitor.

Mandatory Visualization

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 (Intermediate) Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L2 (Intermediate) Transmetalation->Ar-Pd(II)-Ar'-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 2-Arylbenzofuran (Ar-Ar') Reductive_Elimination->Product Benzofuran-Br Bromo-Benzofuran (Ar-X) Benzofuran-Br->Oxidative_Addition Aryl_Boronic_Ester Aryl Boronic Ester (Ar'-B(OR)2) Aryl_Boronic_Ester->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation S1 Reactants & Catalyst Loading S2 Inert Atmosphere & Solvent Addition S1->S2 S3 Reaction at Elevated Temperature S2->S3 S4 Work-up & Extraction S3->S4 S5 Purification (Chromatography) S4->S5 B1 Preparation of Test Solutions S5->B1 Characterized Compound B2 Enzyme/Cell Incubation with Compound B1->B2 B3 Substrate Addition & Reaction B2->B3 B4 Data Acquisition (e.g., Absorbance) B3->B4 B5 Data Analysis (IC50/EC50) B4->B5

Caption: General experimental workflow for synthesis and biological evaluation.

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Benzofuran Benzofuran Derivative Benzofuran->PI3K Inhibition Benzofuran->Akt Inhibition Benzofuran->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by anticancer benzofurans.

Enzyme_Inhibition cluster_alpha_glucosidase α-Glucosidase Inhibition cluster_urease Urease Inhibition AG_Substrate Oligosaccharides AG_Enzyme α-Glucosidase AG_Substrate->AG_Enzyme AG_Product Glucose AG_Enzyme->AG_Product Hydrolysis U_Substrate Urea U_Enzyme Urease U_Substrate->U_Enzyme U_Product Ammonia + CO2 U_Enzyme->U_Product Hydrolysis Benzofuran_AG Benzofuran Derivative Benzofuran_AG->AG_Enzyme Inhibition Benzofuran_U Benzofuran Derivative Benzofuran_U->U_Enzyme Inhibition

Caption: Mechanism of α-glucosidase and urease inhibition.

References

Application Notes and Protocols for Carbon-Carbon Bond Formation with Benzofuran Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of benzofuran boronic esters in carbon-carbon (C-C) bond formation, a cornerstone of modern synthetic chemistry, particularly in the development of novel therapeutics and functional materials. The benzofuran motif is a privileged scaffold found in numerous biologically active compounds, making efficient methods for its functionalization highly valuable.

This document details protocols for the synthesis of benzofuran boronic esters and their subsequent use in Suzuki-Miyaura cross-coupling reactions. Additionally, it explores alternative C-C bond-forming strategies on the benzofuran core, including Heck and Sonogashira reactions for benzofuran synthesis, as well as nickel-catalyzed couplings and direct C-H arylations.

Section 1: Synthesis of Benzofuran Boronic Esters

The preparation of benzofuran boronic esters is a critical first step for their use in cross-coupling reactions. A common and efficient method is the iridium-catalyzed C-H borylation of benzofurans.

Protocol 1: Iridium-Catalyzed C-H Borylation of Benzofuran

This protocol describes the direct borylation of benzofuran at the C2 position using an iridium catalyst and a boron-containing reagent.

Materials:

  • Benzofuran

  • Bis(pinacolato)diboron (B₂pin₂) or Pinacolborane (HBpin)

  • [Ir(COD)OMe]₂ (methoxyiridium-1,5-cyclooctadiene dimer) or a similar Iridium catalyst

  • dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) or another suitable ligand

  • Anhydrous solvent (e.g., THF, Cyclohexane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the iridium catalyst (e.g., [Ir(COD)OMe]₂, 1-3 mol%) and the ligand (e.g., dtbpy, 1-3 mol%).

  • Add the anhydrous solvent, followed by the benzofuran substrate (1.0 equiv.).

  • Add the borylating agent (e.g., B₂pin₂, 1.1-1.5 equiv.).

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C) for the required time (typically 12-24 hours), monitoring the progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired benzofuran-2-boronic acid pinacol ester.[1]

Section 2: Suzuki-Miyaura Cross-Coupling of Benzofuran Boronic Esters

The Suzuki-Miyaura reaction is the most robust and widely utilized method for C-C bond formation with benzofuran boronic esters, enabling the synthesis of 2-arylbenzofurans.[2]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzofuran-2-boronic Acid Pinacol Ester with Aryl Halides

This protocol details a general procedure for the coupling of benzofuran-2-boronic acid pinacol ester with various aryl halides.

Materials:

  • Benzofuran-2-boronic acid pinacol ester

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), benzofuran-2-boronic acid pinacol ester (1.2 equiv.), base (2.0 equiv.), and the palladium catalyst (and ligand, if applicable).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 4-12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a brine solution to the mixture.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.

Data Presentation: Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling

The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome. The following table summarizes representative conditions and yields for the synthesis of 2-arylbenzofurans.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)9092
21-Iodo-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)10088
32-BromopyridinePdCl₂(dppf) (5)-Cs₂CO₃ (3)DME/H₂O (4:1)8575
41-Chloro-3-cyanobenzeneNiCl₂(dppf) (10)-K₃PO₄ (3)Dioxane11065

Yields are for isolated products and are representative examples from the literature.

Section 3: Alternative C-C Bond Forming Strategies on the Benzofuran Scaffold

While Suzuki-Miyaura coupling is the primary method for utilizing benzofuran boronic esters, other transition-metal catalyzed reactions are instrumental in the synthesis and functionalization of the benzofuran core itself.

Heck and Sonogashira Reactions for Benzofuran Synthesis

The Heck and Sonogashira reactions are powerful tools for the construction of the benzofuran ring system, typically through intramolecular cyclization of appropriately substituted precursors. These methods provide access to a wide range of substituted benzofurans, which can then be subjected to borylation (as described in Section 1) for further functionalization via Suzuki-Miyaura coupling.

Protocol 3: Intramolecular Heck Reaction for Benzofuran Synthesis

This protocol describes the synthesis of a substituted benzofuran via a palladium-catalyzed intramolecular Heck cyclization of an ortho-alkenyl phenol derivative.

Materials:

  • ortho-alkenyl-halophenol (e.g., 2-bromo-1-(prop-1-en-2-yl)phenol)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃, PCy₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

  • Inert atmosphere

Procedure:

  • In a reaction vessel, dissolve the ortho-alkenyl-halophenol (1.0 equiv.) in the chosen solvent.

  • Add the base (1.5-2.0 equiv.), palladium catalyst (2-5 mol%), and ligand (if required).

  • Purge the vessel with an inert gas.

  • Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the mixture, filter off any solids, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the substituted benzofuran.

Protocol 4: Tandem Sonogashira Coupling and Cyclization for Benzofuran Synthesis

This one-pot procedure involves a Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an in-situ cyclization to form the benzofuran ring.

Materials:

  • 2-Iodophenol or 2-Bromophenol

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) co-catalyst (e.g., CuI)

  • Base (e.g., Et₃N, Piperidine)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere

Procedure:

  • To a reaction flask under an inert atmosphere, add the 2-halophenol (1.0 equiv.), palladium catalyst (1-5 mol%), and copper(I) co-catalyst (2-10 mol%).

  • Add the solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Heat the reaction mixture to the appropriate temperature (typically 50-100 °C) and stir until the Sonogashira coupling is complete.

  • Continue heating to facilitate the intramolecular cyclization to the benzofuran product.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the product by chromatography.[3]

Section 4: Other Metal-Catalyzed C-C Bond Formations on Benzofurans

Beyond the classical cross-coupling reactions, other methods have emerged for the direct functionalization of the benzofuran core.

Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans

Nickel catalysis can be employed for the cross-coupling of 2-fluorobenzofurans with arylboronic acids, offering an alternative to palladium-catalyzed methods and demonstrating different reactivity patterns.[4][5]

Protocol 5: Nickel-Catalyzed Defluorinative Arylation

Materials:

  • 2-Fluorobenzofuran derivative

  • Arylboronic acid

  • Nickel catalyst (e.g., Ni(cod)₂)

  • Ligand (e.g., PCy₃)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene)

Procedure:

  • In a glovebox, combine the 2-fluorobenzofuran (1.0 equiv.), arylboronic acid (1.5 equiv.), nickel catalyst (10 mol%), ligand (20 mol%), and base (2.0 equiv.) in a reaction vial.

  • Add the anhydrous solvent.

  • Seal the vial and stir the mixture at room temperature to 80 °C until the starting material is consumed.[4]

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.[4]

Direct C-H Arylation of Benzofurans

Direct C-H activation and subsequent arylation provide an atom-economical route to 2-arylbenzofurans, avoiding the need for pre-functionalization of the benzofuran ring.[2]

Protocol 6: Palladium-Catalyzed Direct C2-Arylation of Benzofuran

Materials:

  • Benzofuran

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Oxidant (e.g., Cu(OAc)₂, Ag₂CO₃)

  • Solvent (e.g., DMSO, Acetic Acid)

Procedure:

  • To a reaction vessel, add benzofuran (1.0 equiv.), the arylboronic acid (2.0-3.0 equiv.), palladium catalyst (5-10 mol%), and the oxidant (2.0 equiv.).[2]

  • Add the solvent.

  • Heat the mixture to 100-120 °C and stir for 12-24 hours.[2]

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography to afford the 2-arylbenzofuran.[2]

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Aryl Halide Benzofuran Boronic Ester Base Catalyst & Ligand heating Heat (80-100 °C) Stir (4-12 h) reagents->heating Add Solvent solvent Degassed Solvent monitoring Monitor by TLC/LC-MS heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification product 2-Arylbenzofuran purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-Benzofuranyl L_n Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product_Suzuki 2-Arylbenzofuran RedElim->Product_Suzuki ArylHalide Ar-X ArylHalide->OxAdd BoronicEster Benzofuran-B(OR)₂ BoronicEster->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Benzofuran_Synthesis_Strategies start Substituted Phenols / Halophenols heck Intramolecular Heck Reaction start->heck sonogashira Tandem Sonogashira Coupling/Cyclization start->sonogashira benzofuran Substituted Benzofuran heck->benzofuran sonogashira->benzofuran borylation C-H Borylation benzofuran->borylation boronic_ester Benzofuran Boronic Ester borylation->boronic_ester suzuki Suzuki-Miyaura Coupling boronic_ester->suzuki final_product Functionalized 2-Arylbenzofuran suzuki->final_product

Caption: Logical workflow for benzofuran synthesis and functionalization.

References

Application Notes and Protocols for 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its benzofuran core is a key structural motif in a variety of functional organic materials, particularly those developed for applications in organic electronics. This document provides an overview of its potential applications in materials science, focusing on the synthesis of hole-transporting materials (HTMs) for perovskite solar cells (PSCs) and active components for organic light-emitting diodes (OLEDs). While specific data for materials directly synthesized from this exact precursor is limited in publicly available literature, this document outlines generalized protocols and expected properties based on closely related benzofuran and dibenzofuran derivatives.

Principle of Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its function as a boronic ester for Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of complex conjugated molecules by coupling the benzofuran moiety with various aryl halides. These resulting materials often possess desirable photophysical and electrochemical properties for use in electronic devices.

Application in Hole-Transporting Materials for Perovskite Solar Cells

Benzofuran and its derivatives are attractive components for HTMs due to their rigid and planar structure, which can facilitate efficient charge transport. While specific examples utilizing this compound are not extensively documented, analogous dibenzofuran-based HTMs have shown promising results, suggesting a viable application for this compound.[1][2][3][4] The goal is to synthesize materials with appropriate energy levels (HOMO) to facilitate efficient hole extraction from the perovskite layer and high hole mobility for effective charge transport to the electrode.

General Synthetic Approach for a Benzofuran-Based Hole-Transporting Material

A common strategy involves the Suzuki-Miyaura coupling of the benzofuran boronic ester with a suitable di- or tri-arylamine core bearing halogen substituents.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-(Benzofuran-5-yl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane Product Benzofuran-Functionalized Hole-Transporting Material A->Product Suzuki-Miyaura Coupling B Di-halogenated Arylamine Core (e.g., 4,4'-dibromotriphenylamine) B->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., Toluene, Dioxane/H2O) Solvent->Product

Caption: Synthetic workflow for a benzofuran-based hole-transporting material.

Experimental Protocol: Synthesis of a Hypothetical Benzofuran-Based HTM

This protocol is a generalized procedure based on the synthesis of similar dibenzofuran-based HTMs.[3][4]

Materials:

  • This compound

  • A suitable di-halogenated arylamine (e.g., 4,4'-dibromotriphenylamine)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate)

  • Degassed solvent (e.g., Toluene or a mixture of Dioxane and Water)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

Procedure:

  • To an oven-dried Schlenk flask, add the di-halogenated arylamine (1.0 eq), this compound (2.2 eq), and potassium carbonate (4.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final benzofuran-based HTM.

Expected Properties and Data Presentation

The performance of a novel HTM is evaluated based on several key parameters. While specific data for a material derived from this compound is not available, the following table outlines the typical data collected for analogous materials.[3]

PropertyTypical Range for Dibenzofuran-based HTMs
Highest Occupied Molecular Orbital (HOMO) -5.1 to -5.4 eV
LUMO -2.0 to -2.3 eV
Band Gap 2.8 to 3.1 eV
Hole Mobility 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹
Power Conversion Efficiency (PCE) in PSCs 18% to >20%
Decomposition Temperature (Td) >350 °C

Application in Organic Light-Emitting Diodes (OLEDs)

The benzofuran moiety can also be incorporated into the emissive or charge-transporting layers of OLEDs. Its rigid structure can lead to high photoluminescence quantum yields and good thermal stability in the resulting materials.

General Synthetic Approach for a Benzofuran-Containing OLED Material

Similar to the synthesis of HTMs, Suzuki-Miyaura coupling is the key reaction. In this case, the benzofuran boronic ester can be coupled with a luminescent core or another charge-transporting unit.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-(Benzofuran-5-yl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane Product Benzofuran-Substituted OLED Material A->Product Suzuki-Miyaura Coupling B Di-halogenated Luminescent Core (e.g., dibromoanthracene) B->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Product Base Base (e.g., K3PO4) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Caption: Synthetic workflow for a benzofuran-containing OLED material.

Experimental Protocol: Synthesis of a Hypothetical Benzofuran-Based Emitter

This generalized protocol is based on the synthesis of similar aryl-substituted benzofuran derivatives.

Materials:

  • This compound

  • A suitable di-halogenated aromatic core (e.g., 9,10-dibromoanthracene)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Base (e.g., potassium phosphate)

  • Degassed solvent (e.g., 1,4-Dioxane and water)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography

Procedure:

  • In a round-bottom flask, dissolve the di-halogenated aromatic core (1.0 eq), this compound (2.5 eq), and potassium phosphate (5.0 eq) in a mixture of 1,4-dioxane and water.

  • Degas the solution by bubbling with an inert gas for 20-30 minutes.

  • Add the palladium catalyst (0.1 eq) and continue to bubble with the inert gas for another 10 minutes.

  • Heat the reaction mixture to 90-110 °C under an inert atmosphere for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under vacuum.

  • Purify the crude product by column chromatography to yield the desired material.

Expected Properties and Data Presentation

The performance of an OLED material is characterized by its photophysical and device performance metrics. The following table presents the type of data that would be collected for a new benzofuran-based OLED material.

PropertyExpected Characteristics
Absorption Maximum (λ_abs) Typically in the UV-Vis region
Emission Maximum (λ_em) Dependent on the final molecular structure (blue to green emission is common for benzofuran derivatives)
Photoluminescence Quantum Yield (PLQY) > 50% in solution and solid state
HOMO/LUMO Levels Tunable by molecular design to facilitate charge injection
External Quantum Efficiency (EQE) in OLED > 5%
Turn-on Voltage < 5 V
CIE Coordinates Defines the color of the emitted light

Conclusion

This compound is a valuable synthetic intermediate for the construction of advanced materials for organic electronics. Its primary role is to introduce the benzofuran moiety into larger conjugated systems via the Suzuki-Miyaura cross-coupling reaction. While specific, detailed applications and quantitative data for materials derived directly from this precursor are not widely reported, the established success of related benzofuran and dibenzofuran compounds in perovskite solar cells and OLEDs strongly suggests its potential in these areas. The protocols and expected properties outlined in this document provide a foundational guide for researchers looking to explore the use of this versatile building block in the development of next-generation organic electronic materials. Further research is needed to synthesize and characterize specific materials derived from this precursor to fully elucidate its potential.

References

Synthesis of Substituted Benzofurans from Boronic Acid Pinacol Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted benzofurans, a crucial scaffold in medicinal chemistry and drug development, utilizing boronic acid pinacol esters as key building blocks. The methodologies outlined herein focus on robust and versatile palladium-catalyzed cross-coupling reactions, offering efficient routes to a diverse range of benzofuran derivatives.

Introduction

Benzofurans are a prominent class of heterocyclic compounds frequently found in natural products and synthetic molecules with a wide array of biological activities. The development of efficient synthetic strategies to access structurally diverse benzofurans is of significant interest to the pharmaceutical industry. The use of boronic acid pinacol esters in cross-coupling reactions, such as the Suzuki-Miyaura coupling, has emerged as a powerful tool for the construction of carbon-carbon bonds under mild and functional group tolerant conditions. These protocols detail reliable methods for the synthesis of substituted benzofurans, providing researchers with practical guidance for their implementation.

Synthetic Strategies and Data Presentation

Two primary palladium-catalyzed strategies for the synthesis of substituted benzofurans from boronic acid pinacol esters are presented:

  • Suzuki-Miyaura Coupling of Halophenols with Alkynylboronic Acid Derivatives (followed by cyclization).

  • Suzuki-Miyaura Coupling of Benzofuran Boronic Acid Pinacol Esters with Aryl Halides.

The following tables summarize the quantitative data for these key reactions, providing a clear comparison of reaction parameters and yields.

Table 1: Palladium-Catalyzed Sonogashira-Type Coupling of o-Iodophenols with Alkynylboronic Acid Derivatives followed by Cyclization to 2-Substituted Benzofurans
Entryo-Iodophenol SubstrateAlkynyl Boronic Acid DerivativeCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-IodophenolEthynylboronic acid MIDA esterPd(PPh₃)₄ (5)TMGDioxane801285
24-Methyl-2-iodophenolPhenylacetylene boronic acid pinacol esterPdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NTHF60892
34-Chloro-2-iodophenol(Trimethylsilyl)acetylene boronic acid pinacol esterPd(OAc)₂ (2) / PPh₃ (4)Cs₂CO₃DMF1001678
42-Iodophenol1-Hexynylboronic acid pinacol esterPdCl₂(dppf) (3)K₂CO₃Toluene/H₂O901088

TMG = 1,1,3,3-Tetramethylguanidine

Table 2: Suzuki-Miyaura Coupling of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran with Aryl Halides
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001295
21-Bromo-4-(trifluoromethyl)benzenePdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O (4:1)901689
33-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O (3:1)851082
42-ChlorotoluenePd₂(dba)₃ (2)XPhos (4)CsFt-BuOH1102475

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Substituted Benzofurans via Sonogashira-Type Coupling and Cyclization

This protocol describes the synthesis of 2-substituted benzofurans from o-iodophenols and alkynylboronic acid MIDA esters in a one-pot procedure.[1]

Materials:

  • o-Iodophenol derivative

  • Ethynylboronic acid MIDA ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 1,1,3,3-Tetramethylguanidine (TMG)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the o-iodophenol (1.0 equiv.), ethynylboronic acid MIDA ester (1.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add anhydrous 1,4-dioxane via syringe to dissolve the solids.

  • Add TMG (2.5 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired 2-substituted benzofuran.

Protocol 2: Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Coupling

This protocol details the synthesis of 2-arylbenzofurans by coupling a benzofuran-2-boronic acid pinacol ester with an aryl halide.

Materials:

  • Benzofuran-2-boronic acid pinacol ester

  • Aryl halide (bromide or chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, CsF)

  • Anhydrous solvent (e.g., toluene, dioxane, t-BuOH) and water

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In a Schlenk tube, combine the benzofuran-2-boronic acid pinacol ester (1.2 equiv.), aryl halide (1.0 equiv.), palladium catalyst (0.02-0.05 equiv.), ligand (if necessary, 0.04-0.10 equiv.), and base (2.0-3.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.

  • Heat the reaction mixture to the specified temperature (see Table 2) and stir vigorously for the indicated time.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the pure 2-arylbenzofuran.

Visualizations

The following diagrams illustrate the key synthetic pathways described in these application notes.

Suzuki_Miyaura_Benzofuran_Synthesis A o-Halophenol D Suzuki-Miyaura Coupling A->D B Arylboronic Acid Pinacol Ester B->D C Pd Catalyst Base, Solvent C->D E Intermediate D->E C-C bond formation F Intramolecular Cyclization E->F G Substituted Benzofuran F->G C-O bond formation

Caption: One-pot synthesis of substituted benzofurans.

Benzofuran_Boronic_Ester_Coupling A Benzofuran Boronic Acid Pinacol Ester D Suzuki-Miyaura Cross-Coupling A->D B Aryl Halide B->D C Pd Catalyst Base, Solvent C->D E 2-Arylbenzofuran D->E

Caption: Synthesis of 2-arylbenzofurans.

References

Application Notes & Protocols: A Guide to Benzofuran Synthesis via Iridium-Catalyzed C–H Borylation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The benzofuran scaffold is a privileged structural motif prevalent in pharmaceuticals, agrochemicals, and materials science. Traditional synthetic routes often require pre-functionalized starting materials, adding steps and limiting molecular diversity. This guide provides an in-depth exploration of a modern, powerful strategy for benzofuran synthesis and functionalization: the direct, iridium-catalyzed C–H borylation of the benzofuran core, pioneered by the Hartwig group. This method allows for the conversion of inert C–H bonds into versatile boronate esters, which can be readily diversified through subsequent cross-coupling reactions. This document provides the theoretical underpinnings, practical considerations, and detailed, field-proven protocols for researchers, scientists, and drug development professionals seeking to leverage this transformative methodology.

Introduction: The Strategic Advantage of C–H Borylation

The functionalization of carbon-hydrogen (C–H) bonds represents a paradigm shift in organic synthesis.[1] By directly converting these ubiquitous yet typically unreactive bonds into functional groups, we can streamline synthetic routes, reduce waste, and rapidly access novel chemical space. The iridium-catalyzed C–H borylation reaction has emerged as a premier tool in this field due to its broad substrate scope, high efficiency, and predictable regioselectivity.[2]

This methodology is particularly impactful for the synthesis of complex heterocyclic molecules like benzofuran. The direct installation of a boronate ester onto the benzofuran core creates a versatile synthetic handle. This intermediate, a heteroaryl boronic ester, is an ideal coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the facile construction of C–C bonds and the synthesis of a diverse library of substituted benzofurans.[3][4] This two-step, one-pot or sequential approach offers a highly modular and efficient pathway to valuable benzofuran derivatives.

The Catalytic Engine: Mechanism of Iridium-Catalyzed C–H Borylation

The efficacy of this transformation hinges on a carefully orchestrated catalytic cycle. While variations exist, the generally accepted mechanism for the borylation of arenes and heteroarenes using an iridium(I) precatalyst, a bipyridine or phenanthroline ligand, and a diboron reagent like bis(pinacolato)diboron (B₂pin₂) involves an Ir(III)/Ir(V) cycle.[5]

Causality in the Cycle:

  • Catalyst Activation: An iridium(I) precatalyst, such as [Ir(OMe)(COD)]₂, reacts with the diboron reagent (B₂pin₂) and a ligand (L, e.g., 3,4,7,8-tetramethylphenanthroline) to form the active Ir(III) tris(boryl) complex. This is the catalyst's resting state.

  • C–H Oxidative Addition: The electron-rich Ir(III) center is nucleophilic enough to break an aromatic C–H bond of the benzofuran substrate. This is the turnover-limiting step and results in the formation of a high-valent Ir(V) aryl-hydride intermediate.[5][6]

  • Reductive Elimination: The final step involves the reductive elimination of the aryl and boryl groups from the Ir(V) center. This forms the desired C–B bond, yielding the benzofuran boronate ester product and regenerating an Ir(III) hydride-boryl species, which can re-enter the catalytic cycle.

This mechanistic understanding is critical for troubleshooting and optimizing reaction conditions. For instance, the choice of ligand directly impacts the electronic and steric properties of the iridium center, influencing both catalyst stability and the rate of the turnover-limiting C–H activation step.[7]

Catalytic_Cycle cluster_cycle Ir(III)/Ir(V) Catalytic Cycle Ir_III L-Ir(III)-(Bpin)₃ (Active Catalyst) Ir_V L-Ir(V)-(Bpin)₂(Aryl)(H) Ir_III->Ir_V + Benzofuran - H-Bpin (Oxidative Addition) Ir_III_H L-Ir(III)-(Bpin)₂(H) Ir_V->Ir_III_H - Aryl-Bpin (Reductive Elimination) Product Benzofuran-Bpin Ir_V->Product Ir_III_H->Ir_III + B₂pin₂ - H-Bpin Precatalyst [Ir(OMe)(COD)]₂ + Ligand + B₂pin₂ Precatalyst->Ir_III Catalyst Formation

Figure 1. Simplified Ir(III)/Ir(V) catalytic cycle for C–H borylation.

Controlling the Outcome: Regioselectivity in Benzofuran Borylation

A key advantage of the iridium-catalyzed method is its predictable regioselectivity, which is primarily governed by sterics.[2] For unsubstituted benzofuran, the C–H bonds at the C2, C3, and C7 positions are potential sites for borylation.

  • C2-Selectivity: The C2 position is often electronically activated. In certain systems, particularly with N-heterocyclic carbene (NHC) ligands, borylation occurs with high selectivity at the C2 position.[8][9] This is a synthetically valuable outcome, providing a direct route to 2-substituted benzofurans.

  • C7-Selectivity: In many standard Hartwig systems using bipyridine or phenanthroline ligands, the regioselectivity is dictated by minimizing steric hindrance. Borylation typically avoids the positions adjacent to the fused ring junction (C3a and C7a) and the heteroatom. The reaction often favors the most accessible positions on the benzene ring portion of the molecule, frequently leading to borylation at the C7 position. This selectivity provides a complementary approach to functionalizing the benzofuran core.

The choice of ligand and reaction conditions allows the scientist to direct the borylation to different positions, highlighting the tunability and strategic power of the method.

Experimental Protocols

The following protocols are designed as a robust starting point. As with any catalytic reaction, optimal conditions may vary with the specific substrate, and small-scale optimization is always recommended.

Protocol 1: Iridium-Catalyzed C–H Borylation of Benzofuran

This procedure is adapted from the general methodology for heteroarene borylation developed by the Hartwig group.[2][10] It outlines the formation of a benzofuran pinacol boronate ester, a versatile intermediate for further synthesis.

Materials & Reagents:

  • Iridium Precatalyst: [Ir(OMe)(COD)]₂ (Iridium(I) methoxide cyclooctadiene dimer)

  • Ligand: 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂)

  • Substrate: Benzofuran

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Inert Atmosphere: Nitrogen or Argon gas

Step-by-Step Procedure:

  • Glovebox Preparation: All manipulations should be performed under an inert atmosphere (N₂ or Ar) in a glovebox. All glassware must be oven-dried and cooled under vacuum.

  • Reagent Charging: In a 4 mL vial equipped with a magnetic stir bar, add [Ir(OMe)(COD)]₂ (3.3 mg, 0.005 mmol, 1.0 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (2.4 mg, 0.01 mmol, 2.0 mol%), and bis(pinacolato)diboron (152 mg, 0.6 mmol, 1.2 equiv).

  • Solvent and Substrate Addition: Add anhydrous THF (1.0 mL). To this mixture, add benzofuran (59 mg, 0.5 mmol, 1.0 equiv).

  • Reaction Setup: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a heating block pre-heated to 80 °C.

  • Reaction Monitoring: Stir the reaction mixture for 12-24 hours. Progress can be monitored by taking a small aliquot (under inert conditions), quenching with wet solvent, and analyzing by GC-MS or ¹H NMR to observe the consumption of the starting material.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the benzofuran boronate ester. The product is often stable enough for direct use in the subsequent coupling step after simple filtration through a plug of silica.

Protocol 2: One-Pot Suzuki-Miyaura Cross-Coupling

This protocol describes the subsequent functionalization of the in situ generated benzofuran boronate ester with an aryl halide, demonstrating the synthetic utility of the borylation step.

Materials & Reagents:

  • Crude Borylation Mixture: From Protocol 1.

  • Palladium Catalyst: Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))

  • Aryl Halide: e.g., 4-Bromoanisole

  • Base: Aqueous Potassium Carbonate (K₂CO₃), 2M solution

  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Reaction Setup: To the vial containing the crude benzofuran boronate ester from Protocol 1 (assuming 0.5 mmol scale), add the aryl halide (e.g., 4-bromoanisole, 94 mg, 0.5 mmol, 1.0 equiv) and Pd(dppf)Cl₂ (18.3 mg, 0.025 mmol, 5.0 mol%).

  • Solvent and Base Addition: Add 1,4-dioxane (2.0 mL) and the 2M aqueous K₂CO₃ solution (0.5 mL).

  • Reaction Conditions: Seal the vial and heat the mixture to 90 °C with vigorous stirring for 8-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired 2-arylbenzofuran derivative.[3][4]

Workflow cluster_step1 Step 1: C–H Borylation cluster_step2 Step 2: Suzuki-Miyaura Coupling A Benzofuran B Benzofuran Boronate Ester A->B [Ir(OMe)(COD)]₂ tmphen, B₂pin₂ THF, 80°C C Substituted Benzofuran B->C Aryl-Halide Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90°C

Figure 2. Two-step workflow for the synthesis of substituted benzofurans.

Substrate Scope & Performance Data

The iridium-catalyzed borylation is tolerant of a wide array of functional groups. While specific data for a large matrix of substituted benzofurans is dispersed, the general trends observed for heteroarenes are applicable.[2] The subsequent Suzuki coupling is also a highly robust and well-understood transformation.

Heteroaryl Substrate (Example)Borylation PositionCoupling PartnerProduct Yield (Overall)Citation
Benzoxazole (2-substituted)C7Aryl HalideGood to Excellent
FuranC2/C5Aryl HalideHigh[1]
ThiopheneC2/C5Aryl HalideHigh[1]
Benzofuran (with NHC ligand)C2 -55-77% (Borylation) [9]
IndoleC7-Good

Table 1. Representative yields for the borylation and subsequent functionalization of various heterocycles. Yields are highly substrate-dependent.

Conclusion and Outlook

The Hartwig C–H borylation procedure and its subsequent application in Suzuki-Miyaura cross-coupling represent a state-of-the-art strategy for the synthesis and diversification of benzofurans. This approach offers significant advantages in terms of efficiency, modularity, and the ability to perform late-stage functionalization on complex molecules. By providing direct access to versatile boronate ester intermediates from simple benzofuran precursors, this methodology empowers chemists to rapidly generate libraries of novel compounds for applications in drug discovery and materials science. The continued development of new ligands and catalysts promises to further expand the scope and utility of this powerful synthetic tool.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with Benzofuran Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-arylbenzofuran scaffold is a privileged structural motif found in a multitude of natural products and pharmacologically active molecules, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, providing a powerful tool for the synthesis of these significant compounds.[2][3][4][5] This methodology is favored for its mild reaction conditions, tolerance of diverse functional groups, and the relatively low toxicity of its boron-containing reagents and byproducts.[1][2]

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with benzofuran boronic acid derivatives, a key strategy for the synthesis of 2-arylbenzofurans.

Data Presentation: Reaction Conditions and Yields

The selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity in the Suzuki-Miyaura coupling. The following table summarizes representative reaction conditions for the synthesis of 2-arylbenzofurans.

Aryl Halide (equiv.)Boronic Acid Derivative (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Aryl halide (1.0)Potassium benzofuran-2-yltrifluoroborate (1.05)Pd(OAc)₂ (1)RuPhos (2)Na₂CO₃ (2.0)Ethanol85-High
2-(4-Bromophenyl)benzofuran (1.0)Arylboronic acid (1.5)Palladium(II) complex (3)-K₂CO₃ (2.0)Ethanol/Water (1:1)804Good to Excellent
Aryl halide (1.0)2-Benzofurylboronic acid (1.2)Palladium catalyst-Base (2.0)Degassed solvent80-1004-12-
1-Bromo-4-iodobenzene (1.0)2-Benzofurylboronic acid (1.1)Pd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/Ethanol/Water10012-

Experimental Protocols

This section details a general and robust procedure for the Suzuki-Miyaura coupling of an aryl halide with a benzofuran boronic acid derivative.

Protocol 1: Coupling of an Aryl Halide with Potassium Benzofuran-2-yltrifluoroborate

This protocol outlines a general method for the coupling of various aryl halides with potassium benzofuran-2-yltrifluoroborate.[1]

Materials:

  • Aryl halide (e.g., 4-chlorobenzonitrile)

  • Potassium benzofuran-2-yltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium carbonate (Na₂CO₃)

  • Degassed Ethanol (EtOH)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a clean, dry reaction vessel, add the aryl halide (1.0 equiv), potassium benzofuran-2-yltrifluoroborate (1.05 equiv), and sodium carbonate (2.0 equiv).

  • Add palladium(II) acetate (1 mol%) and RuPhos (2 mol%).

  • Seal the reaction vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed ethanol to the vessel via syringe.

  • Stir the reaction mixture at 85 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.

Protocol 2: Coupling of a 2-Halobenzofuran with an Arylboronic Acid

This protocol describes a general method for the coupling of a 2-halobenzofuran derivative with various arylboronic acids in an aqueous medium.[1][4]

Materials:

  • 2-(4-Bromophenyl)benzofuran

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) complex catalyst

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a reaction flask, dissolve 2-(4-bromophenyl)benzofuran (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv) in a 1:1 mixture of ethanol and water.

  • Add the palladium(II) complex catalyst (3 mol%).

  • Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 4 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add brine to the mixture and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by thin layer chromatography to yield the 2-arylbenzo[b]furan derivatives.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling of an aryl halide with a benzofuran boronic ester.

Suzuki_Coupling_Workflow A Reactant Preparation B Reaction Setup A->B Add reactants, catalyst, base, solvent C Reaction B->C Heat and stir under inert atmosphere D Work-up C->D Cool, quench, and extract E Purification D->E Column chromatography F Product E->F Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ (Benzofuran Boronic Ester) + Base pd_boron R¹-Pd(II)L_n-R² transmetalation->pd_boron reductive_elimination Reductive Elimination pd_boron->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

References

Application Notes and Protocols for Aqueous Media Suzuki Coupling of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of benzofuran derivatives in aqueous media. This environmentally benign approach offers a powerful tool for the synthesis of diverse benzofuran-containing compounds, which are pivotal scaffolds in medicinal chemistry and drug development.

Benzofuran derivatives are integral to numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antifungal, and antiviral properties.[1][2][3] The Suzuki-Miyaura reaction is a highly versatile and efficient method for constructing C-C bonds, making it indispensable for the synthesis of complex organic molecules.[4] Performing this reaction in aqueous media aligns with the principles of green chemistry by reducing the reliance on hazardous organic solvents.[5][6]

Core Advantages of Aqueous Suzuki Coupling:

  • Environmental Responsibility: Reduces the use of volatile and often toxic organic solvents.[5]

  • Enhanced Safety: Water is non-flammable and non-toxic, leading to safer laboratory practices.

  • Improved Reactivity: In some cases, water can accelerate the rate of reaction.

  • Simplified Product Isolation: The aqueous nature of the solvent can facilitate the precipitation and separation of organic products.

Experimental Protocols

Herein are detailed protocols for the aqueous Suzuki-Miyaura cross-coupling of benzofuran derivatives, based on established literature procedures.

Protocol 1: Synthesis of 2-Arylbenzo[b]furan Derivatives via Coupling of 2-(4-Bromophenyl)benzofuran with Arylboronic Acids in Ethanol/Water

This protocol is adapted from a method for synthesizing novel benzofuran derivatives containing a biaryl moiety.[2][7]

Materials:

  • 2-(4-Bromophenyl)benzofuran

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) complex (as specified in the cited literature)[7]

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Dichloromethane (CH₂Cl₂), or other suitable organic solvent for extraction

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 2-(4-bromophenyl)benzofuran (0.05 mmol, 1.0 equiv), the desired arylboronic acid (0.08 mmol, 1.6 equiv), potassium carbonate (0.1 mmol, 2.0 equiv), and the palladium(II) catalyst (0.0015 mmol, 0.03 equiv).[2][7]

  • Add a 1:1 (v/v) mixture of ethanol and water (6 mL).[2][7]

  • Stir the resulting suspension at 80 °C for 4 hours.[2][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.[2][7]

  • Add brine (10 mL) to the reaction mixture.[2][7]

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).[2][7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by thin-layer chromatography or column chromatography on silica gel to obtain the desired 2-arylbenzo[b]furan derivative.[2]

Protocol 2: Synthesis of Phenylbenzofuran-2-carboxylate Derivatives in 1,4-Dioxane/Water

This protocol describes the synthesis of functionalized benzofuran esters, which have been evaluated for various biological activities.[8][9]

Materials:

  • Methyl 6-bromo-1H-indene-2-carboxylate (or other halo-benzofuran ester)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water (H₂O)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • In a reaction vessel, combine the halo-benzofuran ester (1.0 equiv), the arylboronic acid (1.5 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (catalytic amount, e.g., 2.5-5 mol%).[9][10]

  • Add a 6:1 mixture of 1,4-dioxane and water as the solvent.[8][9]

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC.[8][9]

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final product.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various benzofuran derivatives via aqueous Suzuki coupling.

Table 1: Suzuki Coupling of 2-(4-Bromophenyl)benzofuran with Various Arylboronic Acids [7]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-(4-Biphenyl)benzofuran95
24-Methoxyphenylboronic acid2-(4'-(Methoxy)-[1,1'-biphenyl]-4-yl)benzofuran98
34-Fluorophenylboronic acid2-(4'-(Fluoro)-[1,1'-biphenyl]-4-yl)benzofuran92
44-(Trifluoromethyl)phenylboronic acid2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)benzofuran96
5o-Tolylboronic acid2-(2'-Methyl-[1,1'-biphenyl]-4-yl)benzofuran85

Reaction Conditions: 2-(4-bromophenyl)benzofuran (0.05 mmol), arylboronic acid (0.08 mmol), Pd(II) complex (0.0015 mmol), K₂CO₃ (0.1 mmol), EtOH/H₂O (1:1, 6 mL), 80 °C, 4 h.[7]

Table 2: Synthesis of Phenylbenzofuran-2-carboxylate Derivatives [8]

EntryArylboronic AcidProductYield (%)
4a4-Nitrophenylboronic acidMethyl 6-(4-nitrophenyl)benzofuran-2-carboxylate89
4b4-Chlorophenylboronic acidMethyl 6-(4-chlorophenyl)benzofuran-2-carboxylate78
4c4-Bromophenylboronic acidMethyl 6-(4-bromophenyl)benzofuran-2-carboxylate75
4d4-Methylphenylboronic acidMethyl 6-(p-tolyl)benzofuran-2-carboxylate67
4e3-Nitrophenylboronic acidMethyl 6-(3-nitrophenyl)benzofuran-2-carboxylate81
4f2-Bromophenylboronic acidMethyl 6-(2-bromophenyl)benzofuran-2-carboxylate71

Reaction Conditions: Methyl 6-bromobenzofuran-2-carboxylate, arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O (6:1), 90 °C.[8]

Visualizations

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_add Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ pd0->pd_add Ar-X pd_trans Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ pd_add->pd_trans Ar'-B(OR)₂ Base pd_trans->pd0 Reductive Elimination pd_elim Reductive Elimination Precursor pd_elim->pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') pd_elim->Product ArX Aryl Halide (Ar-X) ArX->pd_add ArB Arylboronic Acid (Ar'-B(OR)₂) ArB->pd_trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Combine Benzofuran Halide, Boronic Acid, Base, and Pd Catalyst in a Reaction Vessel solvent Add Aqueous Solvent System (e.g., EtOH/H₂O or Dioxane/H₂O) reagents->solvent 1. heat Heat the Mixture (e.g., 80-90 °C) with Stirring solvent->heat monitor Monitor Progress by TLC or LC-MS heat->monitor 2. cool Cool to Room Temperature monitor->cool extract Aqueous Workup: Add Brine/Water and Extract with Organic Solvent cool->extract 3. dry Dry, Filter, and Concentrate the Organic Phase extract->dry 4. purify Purify Crude Product (e.g., Column Chromatography) dry->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize 5.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for the purification of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from crude reaction mixtures.

Troubleshooting Guide

Issue 1: My compound appears oily and won't solidify.

  • Question: I've removed the solvent from my crude reaction, but the product is an oil instead of the expected white solid. What should I do?

  • Answer: Pinacol boronic esters can sometimes exist as oils, especially when impure.[1][2]

    • Solution 1: Trituration. Try triturating the oil with a cold, non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This can help induce crystallization of the desired product while washing away more soluble impurities.

    • Solution 2: Seed Crystals. If you have a small amount of pure, solid material, add a seed crystal to the oil to initiate crystallization.

    • Solution 3: Column Chromatography. If trituration fails, the oil should be purified by column chromatography to remove impurities that may be inhibiting crystallization.

Issue 2: The compound is degrading during silica gel column chromatography.

  • Question: I'm seeing significant product loss and the appearance of new, more polar spots on my TLC plate when I run a silica gel column. What is happening?

  • Answer: Standard silica gel is slightly acidic and can cause hydrolysis of the boronic ester back to the corresponding boronic acid and pinacol.[2][3] This leads to streaking on TLC plates and poor recovery from chromatography.[1]

    • Solution 1: Use Treated Silica Gel. Impregnating the silica gel with boric acid before preparing the column can suppress the over-adsorption and degradation of pinacol boronic esters.[1][4][5] This is a highly effective method for improving recovery and separation.

    • Solution 2: Use Neutral Alumina. As an alternative to silica, neutral alumina can be used as the stationary phase.[6] It is less acidic and may prevent the degradation of your compound. A non-polar eluent, such as hexane or a hexane/ethyl acetate gradient, is a good starting point.[6]

    • Solution 3: Deactivate Silica Gel. You can "cap" the acidic silanol groups by flushing the packed column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in your eluent) before loading your sample. However, ensure this is compatible with your compound's stability.

Issue 3: Recrystallization is not working or yields are very low.

  • Question: I'm trying to recrystallize my crude product, but I'm either getting no crystals or the recovery is extremely poor. What can I change?

  • Answer: The choice of solvent is critical for successful recrystallization.[6]

    • Solution 1: Solvent Screening. Perform small-scale solubility tests. Find a solvent in which your compound is soluble when hot but poorly soluble when cold. If a single solvent doesn't work, try a binary solvent system. Dissolve the crude material in a minimum amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and slowly add a "poor" solvent (e.g., hexane or heptane) at an elevated temperature until the solution becomes cloudy.[6] Then, allow it to cool slowly.

    • Solution 2: Concentration. Your solution may be too dilute. Carefully evaporate some of the solvent and attempt to crystallize again.

    • Solution 3: Purity Check. If the crude material is very impure, recrystallization may be difficult. Consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities found in crude this compound?

  • A1: Common impurities include unreacted starting materials, residual palladium catalyst from a cross-coupling reaction, homocoupled byproducts, and the corresponding boronic acid (benzofuran-5-boronic acid) resulting from hydrolysis of the ester.[3][6]

  • Q2: How can I monitor the purification process effectively?

  • A2: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives your product an Rf value of approximately 0.3-0.4. To visualize the spots, use a UV lamp (254 nm). Staining with potassium permanganate (KMnO4) can also be effective for visualizing compounds that are not UV-active.

  • Q3: Is this compound stable for long-term storage?

  • A3: While pinacol esters are more stable than their corresponding boronic acids, they can still be sensitive to moisture and air over time, leading to hydrolysis.[7][8] For long-term storage, it is recommended to keep the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

  • Q4: Can I use reverse-phase chromatography for purification?

  • A4: While less common for this class of compounds, reverse-phase flash chromatography or HPLC can be used. However, boronic esters can show poor peak shape in HPLC.[1][2] It is crucial to use buffered mobile phases to control the pH and prevent on-column degradation.

Data Presentation

The following table summarizes key quantitative data for purified this compound.

ParameterValueSource(s)
Molecular Formula C₁₄H₁₇BO₃[9][10]
Molecular Weight 244.10 g/mol [9]
Appearance White Solid[9]
Melting Point 72 °C[9]
Typical Purity (Commercial) ≥ 98.0%[9]
Expected Yield (Post-Purification) 60-90% (highly dependent on crude purity and method)General Exp.

Experimental Protocols

Protocol 1: Purification by Column Chromatography using Boric Acid-Treated Silica Gel

This method is recommended to prevent the hydrolysis of the boronic ester on the column.[1]

  • Preparation of Treated Silica:

    • Prepare a 5% w/v solution of boric acid in a suitable solvent (e.g., ethanol).

    • Create a slurry of silica gel in this solution and gently agitate for 1 hour.[5]

    • Remove the solvent by filtration and wash the treated silica with fresh ethanol.

    • Dry the silica gel thoroughly in a vacuum oven at 60°C for at least 2 hours before use.[5]

  • Column Packing:

    • Pack a column with the boric acid-treated silica gel using a suitable eluent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of treated silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Collection:

    • Run the column, collecting fractions and monitoring them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Protocol 2: Purification by Recrystallization

This method is ideal when the crude product is relatively pure (>80%).

  • Solvent Selection:

    • Place a small amount of the crude material in a test tube. Add a few drops of a potential solvent (e.g., hexane, heptane, isopropanol, or ethyl acetate).

    • The ideal single solvent will dissolve the compound when hot but not when cold.

    • For a two-solvent system, find a "good" solvent that readily dissolves the compound (e.g., dichloromethane) and a "poor" solvent in which it is insoluble (e.g., hexane).[11]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent (or the single recrystallization solvent) until the solid just dissolves completely.

  • Crystallization:

    • If using a two-solvent system, add the "poor" solvent dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify.

    • Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under a high vacuum to remove any residual solvent.

Visualization

Below is a workflow to guide the selection of an appropriate purification strategy for this compound.

Purification_Workflow start Crude Product (Post-Workup) check_physical_state Assess Physical State start->check_physical_state is_solid Solid? check_physical_state->is_solid Solid is_oily Oily or Gummy? check_physical_state->is_oily Oil tlc_analysis TLC Analysis of Crude Solid is_solid->tlc_analysis triturate Triturate with Cold Hexane is_oily->triturate check_trituration Solid Formed? triturate->check_trituration check_trituration->tlc_analysis Yes column_chrom Column Chromatography check_trituration->column_chrom No purity_check Purity > 80%? tlc_analysis->purity_check recrystallize Recrystallization purity_check->recrystallize Yes purity_check->column_chrom No final_product Pure Product recrystallize->final_product column_check Degradation on Standard Silica? column_chrom->column_check treated_silica Use Boric Acid Treated Silica column_check->treated_silica Yes column_check->final_product No treated_silica->final_product neutral_alumina Use Neutral Alumina

Caption: Purification strategy decision workflow for boronic esters.

References

Technical Support Center: Troubleshooting Low Conversion in Benzofuran Boronic Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low conversion and yields in reactions involving benzofuran boronic esters, particularly in Miyaura borylation and Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments with benzofuran boronic esters.

Q1: I am observing very low conversion in my Miyaura borylation of a halobenzofuran. What are the primary factors to investigate?

A1: Low conversion in Miyaura borylation is a common issue that can often be traced back to several key factors. A systematic check of your reagents and reaction conditions is the best approach.

  • Catalyst System Integrity: The palladium catalyst and its corresponding ligand are central to the reaction's success.

    • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] Use freshly degassed solvents.

    • Ligand Choice: For electron-rich or sterically hindered benzofuran halides, consider using more electron-donating and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), to facilitate the oxidative addition step.[2][3]

  • Base Selection and Quality: The choice of base is crucial and can significantly impact the reaction outcome.[4][5][6]

    • Base Strength and Solubility: While stronger bases can promote the reaction, they might also lead to side reactions. Potassium acetate (KOAc) is a commonly used weak base.[6][7] More recently, lipophilic bases like potassium 2-ethylhexanoate have been shown to improve reaction rates and yields at lower temperatures.[4][5][8][9] Ensure the base is finely powdered and dry.

  • Solvent Purity: Use anhydrous and high-purity solvents to avoid unwanted side reactions and catalyst deactivation.[1]

Q2: My Suzuki-Miyaura coupling reaction using a benzofuran boronic ester is resulting in a significant amount of protodeboronation. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major side reaction, especially with electron-deficient or heteroaromatic boronic esters.[1][10] Here are strategies to mitigate it:

  • Choice of Base: The base plays a dual role, activating the boronic ester but also potentially promoting protodeboronation.[2]

    • Use milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[1][2]

  • Anhydrous Conditions: Water can be a proton source for protodeboronation. While some protocols use aqueous base solutions, for sensitive substrates, employing strictly anhydrous conditions can be beneficial.[1][11]

  • Use of More Stable Boronic Ester Derivatives: While pinacol esters are generally more stable than boronic acids, for particularly sensitive benzofuran systems, consider converting them to MIDA boronates or trifluoroborate salts, which can slowly release the boronic acid in situ, minimizing its concentration and the rate of protodeboronation.[1][2]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation.[1][2]

Q3: The purification of my benzofuran boronic ester is challenging due to co-eluting impurities. What are some common impurities and how can I avoid them?

A3: Purification issues often arise from side reactions during the borylation process.

  • Homocoupling of the Starting Halide: This can occur if the reaction temperature is too high or if the catalyst system is not optimal. Using appropriate ligands and controlling the temperature can minimize this.

  • Residual Diboron Reagent: Bis(pinacolato)diboron (B₂pin₂) can sometimes be difficult to remove completely. Careful monitoring of the reaction to ensure full consumption of the starting materials is important.

  • Hydrolysis of the Boronic Ester: Benzofuran boronic esters can hydrolyze to the corresponding boronic acids on silica gel during chromatography.[12] It is advisable to use a neutral or slightly basic stationary phase or to perform the chromatography quickly with non-protic eluents.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of different bases and solvents on the yield of borylation and Suzuki-Miyaura coupling reactions, providing a basis for optimization.

Table 1: Effect of Base on Miyaura Borylation of Aryl Halides

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1KOAcDMSO8016Good[7]
2KOAcDioxane8016Moderate[6]
3K₃PO₄Toluene10012High[2]
4Potassium 2-ethylhexanoateTHF35<2Excellent[4][5]

Table 2: Influence of Solvent on Suzuki-Miyaura Coupling Yield

EntrySolvent SystemBaseYield (%)Reference
1Toluene/H₂OK₃PO₄High[3]
2Dioxane/H₂OK₂CO₃Good[2]
3EtOH/H₂OK₂CO₃Excellent[13][14]
4Anhydrous THFCsFGood[11]

Experimental Protocols

General Protocol for Miyaura Borylation of a Halobenzofuran
  • Reaction Setup: To an oven-dried Schlenk flask, add the halobenzofuran (1.0 mmol), bis(pinacolato)diboron (1.1-1.5 equiv), and the base (e.g., KOAc, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed anhydrous solvent (e.g., Dioxane or THF). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and ligand (if applicable).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling of a Benzofuran Boronic Ester
  • Reagent Preparation: To an oven-dried Schlenk flask, add the benzofuran boronic ester (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Degassing: Seal the flask and purge with an inert gas for 15-30 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion in Benzofuran Boronic Ester Reactions start Low Conversion Observed check_reagents Check Reagent Quality (Halobenzofuran, Diboron Reagent, Solvents, Base) start->check_reagents check_catalyst Evaluate Catalyst System (Catalyst/Ligand Integrity, Loading) start->check_catalyst check_conditions Assess Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions reagent_issue Impure or Degraded Reagents? check_reagents->reagent_issue catalyst_issue Catalyst/Ligand Problem? check_catalyst->catalyst_issue conditions_issue Suboptimal Conditions? check_conditions->conditions_issue reagent_issue->check_catalyst No purify_reagents Purify/Replace Reagents reagent_issue->purify_reagents Yes catalyst_issue->check_conditions No optimize_catalyst Screen Catalysts/Ligands Increase Loading catalyst_issue->optimize_catalyst Yes optimize_conditions Vary Temperature/Time Ensure Inert Atmosphere conditions_issue->optimize_conditions Yes success Successful Conversion conditions_issue->success No rerun Re-run Experiment purify_reagents->rerun optimize_catalyst->rerun optimize_conditions->rerun rerun->success

Caption: A flowchart for troubleshooting low conversion.

Miyaura_Borylation_Cycle Catalytic Cycle for Miyaura Borylation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)(X)L_n (R = Benzofuranyl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Bpin R-Pd(II)(Bpin)L_n Transmetal->PdII_Bpin Diboron B₂(pin)₂ Diboron->Transmetal Base Base (e.g., KOAc) Base->Transmetal RedElim Reductive Elimination PdII_Bpin->RedElim RedElim->Pd0 Regeneration Product R-Bpin (Benzofuran Boronic Ester) RedElim->Product Byproduct X-Bpin RedElim->Byproduct

Caption: The catalytic cycle of Miyaura borylation.

References

preventing homocoupling of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the homocoupling of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Issue: Significant Formation of Homocoupled Byproduct (Biaryl of Benzofuran)

When experiencing significant formation of the homocoupled byproduct, a systematic approach to troubleshooting is essential. The following table outlines potential causes, along with recommended solutions and preventative measures.

Potential Cause Recommended Solutions & Preventative Measures
1. Presence of Dissolved Oxygen Solutions: a. Immediately ensure the reaction is under a positive pressure of an inert gas (Nitrogen or Argon). b. If the reaction is ongoing, carefully purge the headspace with inert gas. Preventative Measures: a. Rigorously degas all solvents and the reaction mixture prior to adding the palladium catalyst. Methods include sparging with an inert gas for 30-60 minutes or performing three to five freeze-pump-thaw cycles for complete oxygen removal.[1] b. Assemble the reaction setup under a continuous flow of inert gas.
2. Inappropriate Palladium Source Solutions: a. If using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂), consider adding a reducing agent like potassium formate to facilitate the reduction to the active Pd(0) species and suppress homocoupling.[2] Preventative Measures: a. Utilize a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can lead to homocoupling.[3] b. Employ modern palladium precatalysts (e.g., Buchwald or PEPPSI-type) that are designed to cleanly generate the active Pd(0) catalyst in situ.[3][4]
3. Suboptimal Ligand Choice Solutions: a. If the reaction is not progressing as desired, consider adding a more suitable ligand if compatible with the reaction conditions. However, it is often more effective to restart the reaction with an optimized ligand. Preventative Measures: a. Select bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][5] These ligands promote the desired cross-coupling pathway and sterically hinder the formation of homocoupling intermediates.[5]
4. Inappropriate Base Solutions: a. If the reaction is sluggish and homocoupling is prevalent, a change of base may be necessary. However, altering the base mid-reaction is generally not advisable. Preventative Measures: a. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred as they can minimize side reactions.[3] The choice of base can be substrate-dependent, and screening may be necessary.
5. Suboptimal Reaction Temperature Solutions: a. Lowering the reaction temperature may disfavor the homocoupling pathway.[6] Preventative Measures: a. Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and an increase in side reactions.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that cause the homocoupling of this compound?

A1: The homocoupling of boronic esters in Suzuki-Miyaura reactions is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then react with two molecules of the boronic ester to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[3][7] Rigorous exclusion of oxygen is therefore critical.[2][8]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), is used as the catalyst precursor, it can directly react with the boronic ester to produce the homocoupled dimer and the active Pd(0) catalyst.[3] This is particularly prevalent at the beginning of the reaction before the catalytic cycle is fully established.[3]

Q2: How does the choice of palladium source impact the extent of homocoupling?

A2: The choice of the palladium source is crucial in minimizing homocoupling:

  • Pd(II) Sources: As mentioned, Pd(II) sources like Pd(OAc)₂ and PdCl₂ can directly promote homocoupling as they require reduction to the active Pd(0) state, a process that can be mediated by the boronic ester itself.[3]

  • Pd(0) Sources: Using Pd(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is generally preferred as they can directly enter the catalytic cycle without a pre-reduction step, thus minimizing the opportunity for homocoupling.[3]

  • Palladium Precatalysts: Modern precatalysts, such as those developed by Buchwald, are designed for the clean and efficient in situ generation of the active Pd(0) species, which can significantly suppress side reactions like homocoupling.[3][4]

Q3: What is the role of ligands in preventing the homocoupling of the benzofuran boronic ester?

A3: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling:

  • Steric Hindrance: Bulky ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), create a sterically crowded environment around the palladium center.[5] This steric bulk favors the desired reductive elimination step to form the cross-coupled product over the pathways leading to homocoupling.[5]

  • Electron-Donating Properties: Electron-rich ligands enhance the electron density on the palladium center, which can promote the rate of the desired oxidative addition and reductive elimination steps of the catalytic cycle, making the cross-coupling kinetically more favorable than the competing homocoupling pathway.[5]

Q4: Can the choice of base influence the formation of homocoupling byproducts?

A4: Yes, the base is a critical component of the reaction mixture. While it is essential for the activation of the boronic ester for transmetalation, an inappropriate choice can exacerbate homocoupling.[9][10] Generally, weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are favored as they are often effective in promoting the desired reaction while minimizing side reactions.[3] The optimal base is often substrate-dependent and may require empirical screening for best results.

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol provides a general method designed to minimize homocoupling by employing a modern palladium precatalyst and rigorous deoxygenation techniques.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., SPhos-Pd-G3)

  • Bulky phosphine ligand (e.g., SPhos)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Aqueous base solution (e.g., K₂CO₃ or K₃PO₄), degassed

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and ligand (typically 1-3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Homocoupling_Troubleshooting problem High Homocoupling of This compound cause1 Oxygen Presence problem->cause1 Is the reaction rigorously deoxygenated? cause2 Pd(II) Precatalyst problem->cause2 What is the palladium source? cause3 Suboptimal Ligand problem->cause3 Is the ligand appropriate? cause4 Incorrect Base problem->cause4 Is the base optimal? cause5 High Temperature problem->cause5 Is the temperature optimized? solution1 Rigorous Degassing (Sparge / Freeze-Pump-Thaw) cause1->solution1 solution2 Use Pd(0) Source or Modern Precatalyst cause2->solution2 solution3 Use Bulky, Electron-Rich Ligand (e.g., SPhos) cause3->solution3 solution4 Screen Weaker Bases (e.g., K2CO3, K3PO4) cause4->solution4 solution5 Optimize and Potentially Lower Temperature cause5->solution5

Caption: Troubleshooting workflow for minimizing homocoupling.

Competing_Pathways start Ar-B(pin) + Ar'-X + Pd(0) Catalyst cross_coupling Desired Cross-Coupling (Suzuki-Miyaura Cycle) start->cross_coupling Optimized Conditions: - No O2 - Bulky Ligand - Pd(0) Source homocoupling Undesired Homocoupling start->homocoupling Suboptimal Conditions: - O2 present - Pd(II) Source - Inadequate Ligand product Ar-Ar' cross_coupling->product byproduct Ar-Ar homocoupling->byproduct

Caption: Competing pathways of cross-coupling and homocoupling.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving Benzofuran Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation in cross-coupling reactions involving benzofuran boronic esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments.

Q1: My Suzuki-Miyaura coupling reaction with a benzofuran boronic ester is resulting in a low or no yield. What are the primary issues to investigate?

A1: Low yields in these reactions are common and can often be attributed to a few key factors:

  • Catalyst Deactivation: The active Pd(0) catalyst is prone to deactivation through several pathways, including oxidation and aggregation into inactive palladium black.[1]

  • Instability of the Boronic Ester: Benzofuran boronic acids, like many electron-rich heteroaryl boronic acids, are susceptible to decomposition under typical reaction conditions. The two primary decomposition pathways are protodeboronation and homocoupling.[2]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for success and can significantly impact both yield and catalyst stability.[2]

  • Poor Reagent Quality: Impurities in your starting materials, solvents, or base can poison the catalyst. Ensure all reagents are of high purity and solvents are appropriately degassed.[3]

Q2: I'm observing a significant amount of benzofuran as a byproduct. What is causing this and how can I prevent it?

A2: The formation of benzofuran is a result of protodeboronation , an undesired side reaction where the carbon-boron bond of the boronic ester is cleaved and replaced by a carbon-hydrogen bond.[2] This is a common issue with electron-rich heteroaryl boronic acids, especially under the basic and often aqueous conditions at elevated temperatures required for the Suzuki-Miyaura catalytic cycle.[2]

Solutions to Minimize Protodeboronation:

  • Use a More Stable Boronic Acid Derivative: Instead of the free boronic acid, consider using more stable alternatives that slowly release the boronic acid in situ. This keeps the concentration of the unstable species low, minimizing decomposition. Common stable alternatives include:

    • Potassium Benzofuran-2-yltrifluoroborate: These are highly stable, crystalline solids that are less prone to protodeboronation.[2]

    • Pinacol Esters: These are generally more stable than the corresponding boronic acids.

    • MIDA (N-methyliminodiacetic acid) Boronates: These are exceptionally stable and can be used in sequential couplings.[4]

  • Optimize Reaction Conditions:

    • Milder Base: Use milder bases such as K₃PO₄ or Cs₂CO₃.[3]

    • Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous conditions with a suitable base can help.[3]

    • Lower Temperature and Shorter Reaction Time: If possible, running the reaction at a lower temperature for a shorter duration can reduce the extent of protodeboronation.[3]

Q3: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?

A3: A black precipitate is likely palladium black , which is finely divided, elemental palladium that is catalytically inactive. Its formation signifies catalyst decomposition and is a common mode of deactivation.[1] This can be caused by:

  • High Temperatures: Elevated temperatures can promote the aggregation of palladium nanoparticles.

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) species, leading to decomposition. Rigorous degassing of solvents and the reaction mixture is crucial.[3]

  • Inappropriate Ligand-to-Metal Ratio: Insufficient ligand can leave the palladium center coordinatively unsaturated and susceptible to aggregation.

Troubleshooting Palladium Black Formation:

  • Ensure a Thoroughly Inert Atmosphere: Degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.

  • Optimize Catalyst and Ligand: Use a pre-formed Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species. Ensure an appropriate ligand-to-palladium ratio to maintain a stable catalytic complex.

  • Lower Reaction Temperature: If the reaction allows, reducing the temperature may slow down the rate of catalyst decomposition.

Q4: I am seeing a significant amount of a bi-benzofuran byproduct. What is this and how can I minimize it?

A4: The formation of a bi-benzofuran product is due to homocoupling , where two molecules of the benzofuran boronic ester couple with each other. This is often catalyzed by Pd(II) species that may be present if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, or if the reaction mixture is not properly degassed.[5]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: The presence of oxygen can promote homocoupling.[5]

  • Use of a Pre-formed Pd(0) Catalyst: This ensures that the active catalytic species is present from the start of the reaction.

  • Slow Addition of the Boronic Ester: Adding the boronic ester slowly to the reaction mixture can keep its concentration low, disfavoring the homocoupling side reaction.

Data Presentation

The following tables summarize quantitative data for Suzuki-Miyaura cross-coupling reactions involving benzofuran boronic acid derivatives, allowing for a comparison of different catalytic systems and reaction conditions.

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Arylbenzofurans

Catalyst SystemStarting MaterialsBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / RuPhosAryl halide, Potassium 2-benzofuryltrifluoroborateNa₂CO₃Ethanol85High[2]
Pd(II) complex2-(4-bromophenyl)benzofuran, Arylboronic acidK₂CO₃EtOH/H₂O80up to 97[6]
Pd(PPh₃)₄Phenyl benzofuran-2-carboxylate, Aryl boronic acidK₃PO₄1,4-dioxane/water9067-89[7]

Table 2: Effect of Reaction Parameters on the Yield of 2-Arylbenzofurans

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (1)RuPhos (2)Na₂CO₃Ethanol851295
24-ChlorotoluenePd(OAc)₂ (3)RuPhos (6)Na₂CO₃Ethanol851288
3Phenylboronic acidPd(II) complex (3)-K₂CO₃EtOH/H₂O (1:1)80497
44-Methylphenylboronic acidPd(II) complex (3)-K₂CO₃EtOH/H₂O (1:1)80495

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Potassium 2-Benzofuryltrifluoroborate with an Aryl Halide

This protocol is adapted from methodologies for the coupling of heteroaryltrifluoroborates.[2]

Materials:

  • Aryl halide (1.0 equiv)

  • Potassium 2-benzofuryltrifluoroborate (1.05 equiv)

  • Pd(OAc)₂ (1-3 mol%)

  • RuPhos (2-6 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Ethanol (degassed)

Procedure:

  • To a dry reaction vessel, add the aryl halide, potassium 2-benzofuryltrifluoroborate, and Na₂CO₃.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed ethanol via syringe.

  • In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and RuPhos in a small amount of degassed ethanol.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 85 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of Potassium 2-Benzofuryltrifluoroborate from 2-Benzofurylboronic Acid

Materials:

  • 2-Benzofurylboronic acid

  • Methanol

  • Potassium hydrogen fluoride (KHF₂)

  • Water

  • Acetone

Procedure:

  • To a solution of 2-benzofurylboronic acid in methanol under a nitrogen atmosphere at 0 °C, add KHF₂ in one portion.

  • To the resulting suspension, add water dropwise until a clear solution is formed.

  • Stir the solution at 0 °C for one hour.

  • Remove the methanol under reduced pressure.

  • Add acetone to the residue and stir for one hour.

  • Collect the resulting white precipitate by filtration, wash with acetone, and dry under vacuum to yield potassium 2-benzofuryltrifluoroborate.[2]

Visualizations

Troubleshooting_Workflow start Low Yield with Benzofuran Boronic Ester check_catalyst Check for Catalyst Deactivation (e.g., black precipitate) start->check_catalyst check_side_products Analyze Side Products (TLC, LC-MS, GC-MS) check_catalyst->check_side_products No solution_catalyst Optimize Catalyst System: - Ensure inert atmosphere - Use pre-formed Pd(0) catalyst - Adjust ligand/Pd ratio - Lower temperature check_catalyst->solution_catalyst Yes benzofuran_detected Benzofuran Detected? check_side_products->benzofuran_detected homocoupling_detected Homocoupling Product Detected? benzofuran_detected->homocoupling_detected No solution_protodeboronation Minimize Protodeboronation: - Use stable boronic ester derivative (e.g., trifluoroborate) - Use milder base - Use anhydrous conditions benzofuran_detected->solution_protodeboronation Yes solution_homocoupling Minimize Homocoupling: - Rigorous degassing - Use pre-formed Pd(0) catalyst - Slow addition of boronic ester homocoupling_detected->solution_homocoupling Yes optimize_conditions Re-optimize General Conditions: - Screen solvents and bases - Check reagent purity homocoupling_detected->optimize_conditions No

Caption: Troubleshooting workflow for low yields in reactions involving benzofuran boronic esters.

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways cluster_products Inactive Forms Active_Catalyst Active Pd(0) Catalyst Aggregation Aggregation Active_Catalyst->Aggregation High Temp. Oxidation Oxidation Active_Catalyst->Oxidation O₂ Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation High Temp. Poisoning Poisoning (Impurities, Substrate) Active_Catalyst->Poisoning Inactive_Catalyst Inactive Species Pd_Black Palladium Black Aggregation->Pd_Black Pd_II_species Inactive Pd(II) Species Oxidation->Pd_II_species Degraded_Complex Degraded Catalyst Complex Ligand_Degradation->Degraded_Complex Poisoned_Complex Poisoned Catalyst Complex Poisoning->Poisoned_Complex Pd_Black->Inactive_Catalyst Pd_II_species->Inactive_Catalyst Degraded_Complex->Inactive_Catalyst Poisoned_Complex->Inactive_Catalyst

Caption: Common pathways for palladium catalyst deactivation in cross-coupling reactions.

References

Technical Support Center: Post-Suzuki-Miyaura Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boron impurities following Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities after a Suzuki-Miyaura reaction?

A1: The most common boron-containing impurities are unreacted boronic acids or boronic esters, as well as byproducts derived from these reagents. Homocoupling of the boronic acid can also lead to boron-containing side products.[1] Additionally, if pinacol boronate esters were used, residual pinacol can be a persistent impurity.

Q2: What are the standard methods for removing boron impurities?

A2: Standard methods for the removal of boron impurities include:

  • Liquid-Liquid Extraction: Often the first step in a workup, this method separates the desired product from water-soluble boron species.

  • Recrystallization: An effective technique for purifying solid products, where the impurities remain in the mother liquor.

  • Silica Gel Chromatography: A widely used method for separating compounds based on polarity. However, boronic acids can sometimes be challenging to purify on silica.

  • Scavenger Resins: Solid-supported resins that selectively bind to and remove boronic acids from the reaction mixture.

Q3: Can I use the crude product of a Miyaura borylation directly in the next Suzuki coupling step?

A3: In some cases, it is possible to use the crude boronate ester in the subsequent Suzuki coupling without purification, especially if the initial borylation was high-yielding and clean. However, it is generally recommended to purify the boronate ester to avoid introducing impurities into the next step, which can complicate the final purification.

Q4: How can I quantify the amount of residual boron in my final product?

A4: Several analytical techniques can be used to determine the concentration of residual boron. Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive method for quantifying total boron content.[2] For speciating and quantifying different boron compounds, techniques like gas chromatography-mass spectrometry (GC-MS) can be employed, sometimes requiring derivatization of the boron species.[2] Colorimetric assays using reagents like curcumin can also be a simpler, more accessible method for boron quantification.[3]

Troubleshooting Guides

Issue 1: Boron Impurities Persist After Aqueous Workup

Q: I've performed a standard aqueous workup, but I still see significant boron impurities in my organic layer. What should I do?

A: This is a common issue, especially if the boronic acid has some organic solubility or if the product has some water solubility. Here are a few troubleshooting steps:

  • pH Adjustment: The solubility of boronic acids is pH-dependent. Making the aqueous layer basic (e.g., with 1-2 M NaOH) can help to deprotonate the boronic acid, increasing its water solubility and improving its extraction from the organic phase.[4]

  • Multiple Extractions: Perform multiple extractions with the aqueous base to ensure complete removal of the boron species.

  • Brine Wash: After the basic extractions, wash the organic layer with brine to remove any residual water and water-soluble impurities.

Issue 2: Difficulty with Silica Gel Chromatography of Boronic Acids/Esters

Q: My boronic acid/ester is streaking or sticking to the silica gel column, leading to poor separation. How can I resolve this?

A: Boronic acids can interact with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation. Boronate esters can also be challenging to purify. Here are some strategies to overcome this:

  • Solvent System Modification:

    • Add a small amount of a polar modifier like methanol or a few drops of acetic acid to the eluent. This can help to saturate the active sites on the silica gel and improve the peak shape.

    • For boronate esters, sometimes a less polar solvent system, such as heptane/isopropyl alcohol, can provide better results.

  • Stationary Phase Modification:

    • Boric Acid Impregnated Silica Gel: Pre-treating the silica gel with boric acid can reduce the interaction between your boronic acid/ester and the stationary phase, leading to better separation.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil.[5]

  • Dry Loading: If your compound is not very soluble in the column eluent, dry loading it onto a small amount of silica gel before loading it onto the column can improve the resolution.[6]

  • Derivatization: Convert the boronic acid to a more stable and less polar boronate ester (e.g., pinacol ester) before chromatography.[7] However, be aware that the purification of the ester itself can sometimes be challenging.

Data Presentation: Comparison of Boron Removal Methods

Purification MethodPrincipleTypical EfficiencyAdvantagesDisadvantages
Liquid-Liquid Extraction Partitioning between immiscible aqueous and organic phases based on solubility and pH.94-99% removal of water-soluble boron species.[8][9]Simple, fast, and suitable for large-scale reactions.May not be effective for more organic-soluble boron impurities. Emulsion formation can be an issue.
Recrystallization Differential solubility of the product and impurities in a given solvent at different temperatures.Can achieve high purity (>99%) for solid products.Can be highly effective for achieving high purity.Product must be a solid. Finding a suitable solvent can be time-consuming. Can result in yield loss.
Scavenger Resins Covalent or coordinative binding of boronic acids to a solid support.Can be very effective for complete removal of boronic acids.[10][11]High selectivity for boronic acids. Simple filtration-based workup.Cost of the resin. May require optimization of reaction time and equivalents of resin.
Silica Gel Chromatography Separation based on differential adsorption of compounds to a solid stationary phase.Variable, highly dependent on the specific compounds and conditions.Widely applicable for a range of compounds.Can be time-consuming and labor-intensive. Boronic acids can interact with silica, leading to poor separation.

Experimental Protocols

Protocol 1: Boron Removal using a Scavenger Resin (e.g., Diethanolamine-based)
  • Reaction Quench: After the Suzuki-Miyaura reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with a suitable organic solvent in which your product is soluble (e.g., dichloromethane, ethyl acetate).

  • Resin Addition: Add the boronic acid scavenger resin (typically 3-5 equivalents relative to the boronic acid) to the solution.[12]

  • Stirring: Stir the mixture at room temperature for 4-16 hours.[12] The optimal time may need to be determined empirically.

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the collected resin with the same organic solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common solvent systems include hexanes/ethyl acetate, ethanol, or water for polar compounds.[13]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Boron_Impurity_Removal_Workflow start Post-Suzuki Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 or H2O wash) start->workup extraction Liquid-Liquid Extraction (Basic Wash, e.g., 1M NaOH) workup->extraction check_purity Check Purity (TLC, NMR, LC-MS) extraction->check_purity solid_product Is the product a solid? check_purity->solid_product Boron Impurities Remain pure_product Pure Product check_purity->pure_product Purity Acceptable recrystallization Recrystallization solid_product->recrystallization Yes chromatography Silica Gel Chromatography solid_product->chromatography No scavenger Scavenger Resin solid_product->scavenger Alternative recrystallization->check_purity chromatography->check_purity scavenger->check_purity

Caption: A decision workflow for selecting a suitable purification method.

Chromatography_Troubleshooting start Poor Separation/ Streaking on Silica Column solvent_mod Modify Eluent start->solvent_mod stationary_phase_mod Change Stationary Phase start->stationary_phase_mod derivatization Derivatize Boronic Acid start->derivatization add_modifier Add Modifier (e.g., MeOH, Acetic Acid) solvent_mod->add_modifier change_solvent Try Different Solvent System (e.g., Heptane/IPA) solvent_mod->change_solvent boric_acid_silica Use Boric Acid Impregnated Silica stationary_phase_mod->boric_acid_silica alumina Use Neutral Alumina or Florisil stationary_phase_mod->alumina to_ester Convert to Boronate Ester derivatization->to_ester improved_separation Improved Separation add_modifier->improved_separation change_solvent->improved_separation boric_acid_silica->improved_separation alumina->improved_separation to_ester->improved_separation

References

stability issues of benzofuran boronic esters under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzofuran boronic esters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My benzofuran boronic ester appears to be degrading upon storage. What are the common causes and how can I prevent this?

A1: Degradation of benzofuran boronic esters during storage is primarily due to hydrolysis and oxidation.[1] Boronic esters, especially pinacol esters (Bpin), are susceptible to hydrolysis in the presence of atmospheric moisture, reverting to the less stable boronic acid.[1][2] This can lead to the formation of boroxine anhydrides through the loss of water.[3] To minimize degradation, store benzofuran boronic esters, particularly benzofuran-2-boronic acid, under an inert atmosphere (argon or nitrogen) and at low temperatures, such as in a freezer at -20°C.[4][5][6] Using air-stable surrogates like N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) complexes can also significantly improve shelf life.[7][8]

Q2: I'm observing low yields in my Suzuki-Miyaura coupling reaction. Could the stability of the benzofuran boronic ester be the issue?

A2: Yes, the stability of the benzofuran boronic ester under reaction conditions is a critical factor for the success of Suzuki-Miyaura coupling reactions.[9] Several degradation pathways can lead to low yields:

  • Protodeboronation: This is a common side reaction for heteroaryl boronic acids, where the C-B bond is cleaved and replaced by a C-H bond, especially under basic conditions or at elevated temperatures.[3][10] This results in the formation of benzofuran as a byproduct.[3]

  • Hydrolysis: In the presence of water, the boronic ester can hydrolyze back to the boronic acid, which may have different reactivity or be more prone to other decomposition pathways.[11][12]

  • Homocoupling: The palladium catalyst can promote the dimerization of the boronic ester to form bis-benzofuran, particularly in the presence of oxygen.[3]

  • Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of 2-hydroxybenzofuran.[3]

To mitigate these issues, ensure your reaction is thoroughly degassed, use an appropriate base and solvent system, and consider using more stable boronic ester derivatives if problems persist.[10]

Q3: What are the best practices for purifying benzofuran boronic esters?

A3: Purifying boronic acids and their esters can be challenging.[13] Normal phase chromatography on silica gel can sometimes lead to decomposition or streaking, as the acidic nature of silica can promote hydrolysis.[13][14] Here are some recommended strategies:

  • Use of More Stable Esters: Converting the boronic acid to a more robust ester, such as a pinacol (Bpin) or neopentyl glycol ester, can make it more amenable to chromatography.[13] MIDA boronates are also known to be more stable on silica gel.[15]

  • Trituration: If the product is a solid, trituration with a non-polar solvent like hexane can be effective in removing impurities.[13]

  • Acid/Base Extraction: For the corresponding boronic acid, an acid/base extraction can be used to separate it from non-acidic or basic impurities.[13]

  • Formation of Adducts: Reacting the boronic acid with diethanolamine can form a stable, crystalline adduct that can be isolated by filtration and then converted back to the free boronic acid if needed.[9][13]

  • Reverse Phase Chromatography: For compounds that are unstable on silica, reverse phase (C18) chromatography can be a viable alternative, though care must be taken with aqueous mobile phases that can cause hydrolysis.[13] Using aprotic diluents and basic mobile phases can help stabilize the ester during analysis.[2]

Q4: I suspect my reaction is failing due to decomposition of the boronic ester. How can I confirm this and identify the byproducts?

A4: A combination of analytical techniques can be used to identify the degradation products of benzofuran boronic esters.[3]

  • NMR Spectroscopy: ¹H NMR can identify impurities like benzofuran by their characteristic signals. ¹¹B NMR is particularly useful for distinguishing between the trigonal boronic acid (δ 25-35 ppm) and the tetrahedral boroxine (δ 15-25 ppm).[3]

  • HPLC and LC-MS: High-Performance Liquid Chromatography (HPLC), especially when coupled with Mass Spectrometry (LC-MS), is a powerful tool for separating and identifying the components of your reaction mixture, including starting materials, the desired product, and any impurities.

  • GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile impurities such as benzofuran.[3]

By comparing the analytical data of your reaction mixture to that of the starting material and known potential byproducts, you can determine the extent of decomposition and the major degradation pathways.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Cause Troubleshooting Step
Protodeboronation Minimize water in the reaction. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Shorten the reaction time.[10]
Catalyst Decomposition Ensure the reaction is thoroughly degassed to remove oxygen. Use a fresh, active palladium catalyst and ligand. Avoid excessively high temperatures. A color change to black may indicate palladium black formation and catalyst death.[9][10]
Boronic Ester Hydrolysis Use an anhydrous solvent. Consider using a more hydrolytically stable boronic ester derivative like a MIDA boronate or a DABO boronate.[7][8][12]
Homocoupling of Boronic Ester Rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.[3]

Issue 2: Difficulty in Purification and Isolation

Possible Cause Troubleshooting Step
Decomposition on Silica Gel Avoid silica gel chromatography if possible. If necessary, consider deactivating the silica with a base like triethylamine.[14] Alternatively, use a less acidic stationary phase like alumina.[16]
Streaking or Poor Separation Convert the boronic acid to its more stable pinacol ester (Bpin) or MIDA ester, which often exhibit better chromatographic behavior.[13][15]
Formation of Boroxines During workup or purification of the boronic acid, the presence of water can lead to an equilibrium with the boroxine trimer, complicating isolation. Adding a small amount of water to the NMR sample can sometimes hydrolyze the boroxine back to the acid for cleaner analysis.[13]
Product is an Oil If the boronic ester is an oil, consider converting it to a crystalline derivative for easier handling and purification. Diethanolamine adducts are often crystalline solids.[9][13]

Quantitative Data Summary

Table 1: Common Impurities in 2-Benzofurylboronic Acid Reactions and their Method of Detection.

ImpurityFormation PathwayRecommended Analytical Technique
BenzofuranProtodeboronationGC-MS, ¹H NMR[3]
Bis-benzofuranHomocouplingHPLC, LC-MS[3]
2-Benzofurylboronic Anhydride (Boroxine)Dehydration of boronic acid¹¹B NMR[3]
2-HydroxybenzofuranOxidationHPLC, LC-MS[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Benzofuran Boronic Ester

  • Degassing: In a reaction vessel, dissolve the aryl halide (1.0 equiv), benzofuran boronic ester (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent mixture (e.g., dioxane/water). Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method.

  • Catalyst Addition: To the degassed mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and ligand (if required) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC, GC-MS, or LC-MS.[9]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as flash column chromatography or recrystallization.[9]

Protocol 2: Formation of a Diethanolamine (DABO) Adduct for Stabilization

  • Dissolution: In a vial, dissolve the crude benzofuran boronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.[9]

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.[9]

  • Precipitation: A white precipitate of the diethanolamine adduct should form. Continue stirring for 10-15 minutes.[9]

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This stable adduct can be used directly in Suzuki coupling reactions.[9]

Visualizations

G cluster_start Start cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Suzuki Coupling cause1 Boronic Ester Decomposition? start->cause1 cause2 Inactive Catalyst? start->cause2 cause3 Oxygen Contamination? start->cause3 sol1a Use MIDA or DABO ester cause1->sol1a sol1b Anhydrous Conditions cause1->sol1b sol2 Use fresh catalyst/ligand cause2->sol2 sol3 Thoroughly degas solvent cause3->sol3

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

G cluster_pathways Degradation Pathways cluster_products Resulting Impurities reagent Benzofuran Boronic Ester protodeboronation Protodeboronation reagent->protodeboronation + H+ / Base hydrolysis Hydrolysis reagent->hydrolysis + H2O oxidation Oxidation reagent->oxidation + [O] homocoupling Homocoupling reagent->homocoupling + Pd(0) / O2 benzofuran Benzofuran protodeboronation->benzofuran boronic_acid Boronic Acid / Boroxine hydrolysis->boronic_acid hydroxybenzofuran 2-Hydroxybenzofuran oxidation->hydroxybenzofuran bisbenzofuran Bis-benzofuran homocoupling->bisbenzofuran

References

Technical Support Center: Stability of Boronic Acid Pinacol Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of boronic acid pinacol esters, with a focus on the effects of water. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for boronic acid pinacol esters?

A1: The most common degradation pathway for boronic acid pinacol esters is hydrolysis, where the ester is cleaved by water to yield the corresponding boronic acid and pinacol.[1][2] This reaction can be catalyzed by both acidic and basic conditions. Other potential degradation pathways, particularly for the resulting boronic acid, include oxidation, protodeboronation (cleavage of the carbon-boron bond by a proton source), and trimerization to form boroxines under anhydrous conditions.[2][3]

Q2: How does water in organic solvents affect the stability of boronic acid pinacol esters?

A2: The presence of residual water in organic solvents can lead to the hydrolysis of boronic acid pinacol esters.[2] Aprotic solvents such as tetrahydrofuran (THF), dioxane, toluene, and dimethylformamide (DMF) are generally suitable for handling these esters, provided the solvents are anhydrous.[2] Protic solvents like methanol and solvent mixtures containing water (e.g., 1:1 acetonitrile:water) can cause significant hydrolysis even before analysis or reaction.[4][5]

Q3: My boronic acid pinacol ester appears to be degrading during RP-HPLC analysis. What is happening and how can I prevent it?

A3: Degradation during reversed-phase high-performance liquid chromatography (RP-HPLC) is a common issue known as on-column hydrolysis.[4][6][7] This occurs when the pinacol ester hydrolyzes to the more polar boronic acid on the silica-based stationary phase, which can be exacerbated by the presence of water in the mobile phase and acidic modifiers.[4][6]

Troubleshooting Guide for RP-HPLC Analysis:

IssuePossible CauseRecommended Solution
Appearance of a new, more polar peak corresponding to the boronic acid. On-column hydrolysis.- Use a stationary phase with low silanol activity.[4][7] - Avoid acidic mobile phase modifiers like formic acid or trifluoroacetic acid (TFA), or use them at very low concentrations.[1][4] - Use a high percentage of organic solvent in the mobile phase, such as in hydrophilic interaction liquid chromatography (HILIC).[8]
Inconsistent peak areas for the pinacol ester. Hydrolysis in the sample diluent prior to injection.- Prepare samples in aprotic and non-aqueous diluents like acetonitrile (ACN) or tetrahydrofuran (THF).[4]
Poor peak shape. Strong solvent effects or interaction with the stationary phase.- Minimize injection volume.[4] - Consider using a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent for certain reactive pinacol esters.

Q4: What are the optimal storage conditions for boronic acid pinacol esters?

A4: To ensure long-term stability, boronic acid pinacol esters should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C).[1] It is crucial to protect them from moisture and air to prevent hydrolysis and potential oxidation.[2]

Quantitative Data Summary

The stability of boronic acid pinacol esters is significantly influenced by pH and temperature. The following tables provide a qualitative summary of stability under various conditions.

Table 1: Effect of pH on the Stability of Boronic Acid Pinacol Esters

pH RangeConditionExpected StabilityNotes
< 4AcidicLowAcid-catalyzed hydrolysis is a known degradation pathway.[2]
4 - 7Neutral to Slightly AcidicModerateHydrolysis can still occur, especially with prolonged exposure to aqueous media.
7 - 10Neutral to Weakly BasicModerateBase-catalyzed hydrolysis is utilized for the in situ generation of boronic acids in Suzuki couplings.[2]
> 10Strongly BasicLowRapid hydrolysis is generally expected.[2]

Table 2: Effect of Temperature on the Stability of Boronic Acid Pinacol Esters

Temperature RangeConditionExpected StabilityNotes
< 0 °CSub-zeroHighRecommended for long-term storage to minimize degradation.[2]
0 - 25 °CRoom TemperatureModerateGenerally stable for short durations when protected from moisture and air.[2]
25 - 80 °CModerate HeatingModerate to LowElevated temperatures can accelerate hydrolysis and other degradation pathways.[2]
> 80 °CHigh HeatingLowSignificant degradation is likely, particularly over extended periods.[2]

Experimental Protocols

Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of the hydrolysis of a boronic acid pinacol ester to its corresponding boronic acid.

Materials:

  • Boronic acid pinacol ester

  • Deuterated aprotic solvent (e.g., DMSO-d₆, CDCl₃)

  • Deuterated water (D₂O) or a D₂O-based buffer of the desired pD

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the boronic acid pinacol ester in the chosen deuterated aprotic solvent.

  • In an NMR tube, combine a known volume of the pinacol ester stock solution with a known volume of an internal standard stock solution.

  • Acquire an initial ¹H NMR spectrum (time = 0).

  • To initiate hydrolysis, add a specific volume of D₂O or a D₂O-based buffer to the NMR tube.

  • Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes, then hourly) over the desired time course.

Data Analysis:

  • Integrate the characteristic signals of the pinacol ester (e.g., the singlet for the pinacol methyl protons) and the free pinacol (a new singlet for the methyl groups) at each time point.

  • Calculate the percentage of hydrolysis by comparing the integral of the free pinacol signal to the sum of the integrals of the pinacol ester and free pinacol signals.

Protocol 2: Minimized-Hydrolysis RP-HPLC Analysis

This protocol is designed to assess the purity of boronic acid pinacol esters while minimizing on-column hydrolysis.

Materials:

  • Boronic acid pinacol ester sample

  • HPLC-grade aprotic solvent (e.g., acetonitrile) for sample dilution

  • HPLC-grade water and organic mobile phase components (e.g., acetonitrile or methanol)

  • RP-HPLC system with a UV detector

  • A C18 column with low silanol activity (e.g., Waters XTerra MS C18).[4]

Procedure:

  • Sample Preparation: Dissolve the boronic acid pinacol ester in an anhydrous aprotic solvent like acetonitrile to the desired concentration.

  • Mobile Phase Preparation: Prepare the mobile phases without acidic modifiers. For example, Mobile Phase A: Water; Mobile Phase B: Acetonitrile.

  • HPLC Conditions:

    • Column: Waters XTerra MS C18 or equivalent.

    • Mobile Phase: A suitable gradient of water and acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or slightly elevated, as temperature has been found to have a minor effect.[4]

    • Detection: UV detection at a wavelength appropriate for the analyte.

    • Injection Volume: A small injection volume (e.g., 2 µL) is recommended to minimize peak splitting when using strong diluents.[4]

  • Analysis: Inject the prepared sample and monitor the chromatogram for the pinacol ester and any potential boronic acid peak.

Visualizations

Hydrolysis_Mechanism BPE Boronic Acid Pinacol Ester Intermediate Tetrahedral Intermediate BPE->Intermediate + H₂O BPE->Intermediate Water Water (H₂O) Water->Intermediate BA Boronic Acid Intermediate->BA Cleavage Pinacol Pinacol Intermediate->Pinacol Catalyst Acid or Base (Catalyst) Catalyst->BPE catalysis

Caption: Mechanism of Hydrolysis of Boronic Acid Pinacol Esters.

Caption: Experimental Workflow for Stability Assessment.

Caption: Factors Affecting the Stability of Boronic Acid Pinacol Esters.

References

Technical Support Center: Minimizing Protodeborylation of Benzofuran Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeborylation when working with benzofuran boronic esters in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeborylation and why is it a problem with benzofuran boronic esters?

A1: Protodeborylation, also known as protodeborylation, is an undesired side reaction where the carbon-boron bond of a boronic acid or ester is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of benzofuran boronic esters, this means your starting material is consumed to produce benzofuran as a byproduct, leading to reduced yields of your desired coupled product in reactions like the Suzuki-Miyaura coupling. Heteroaromatic boronic acids and their esters, including those of benzofuran, can be particularly susceptible to this decomposition pathway.

Q2: How can I detect if protodeborylation is occurring in my reaction?

A2: You can identify protodeborylation by analyzing the crude reaction mixture using standard analytical techniques such as:

  • LC-MS or GC-MS: Look for a mass corresponding to benzofuran (or the relevant substituted benzofuran).

  • NMR Spectroscopy: The presence of signals corresponding to the protons of the protodeborylated benzofuran byproduct will indicate that this side reaction is taking place.

A lower-than-expected yield of the desired product, coupled with the presence of the benzofuran byproduct, is a strong indicator of significant protodeborylation.

Q3: What are the key factors that promote the protodeborylation of benzofuran boronic esters?

A3: Several factors can accelerate the rate of protodeborylation. These are critical parameters to consider for troubleshooting:

  • High pH (Basic Conditions): The reaction is often promoted under basic conditions, which are typically required for the Suzuki-Miyaura coupling.[2] The base can activate the boronic ester, making it more susceptible to protonolysis.

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeborylation.

  • Prolonged Reaction Times: Extended exposure of the benzofuran boronic ester to the reaction conditions can lead to increased decomposition.

  • Catalyst System: The choice of palladium catalyst and ligands can influence the relative rates of the desired coupling and the undesired protodeborylation.

Troubleshooting Guide

Issue: Low yield of the desired coupled product and significant formation of benzofuran byproduct.

This is a classic sign of protodeborylation outcompeting the desired Suzuki-Miyaura coupling. The following troubleshooting steps and data tables can help you optimize your reaction to favor the desired product formation.

Choice of Boronic Ester Derivative

The stability of the boronic acid derivative is crucial. While converting a boronic acid to an ester generally increases stability, the choice of the diol used for esterification matters.

Table 1: Comparative Stability of Common Boronic Acid Derivatives

Boronic Acid DerivativeRelative StabilityKey Characteristics
Boronic AcidLowGenerally more reactive but prone to decomposition (protodeborylation, oxidation).[3]
Pinacol EsterModerate to HighMore stable and easier to handle than boronic acids, but can still undergo protodeborylation.[3]
MIDA EsterHighExceptionally stable, air-stable solids; allows for slow release of the boronic acid under reaction conditions, minimizing its concentration and thus decomposition.[4]
Trifluoroborate SaltHighHighly stable crystalline solids; also function via a slow release of the boronic acid.
DABO BoronateHighAir-stable complexes that can be used directly in Suzuki-Miyaura reactions, showing excellent stability.[5]

Recommendation: If you are using a benzofuran boronic acid or its pinacol ester and observing significant protodeborylation, consider synthesizing and using the corresponding MIDA or DABO boronate ester. The "slow-release" mechanism of MIDA esters can be particularly effective at keeping the concentration of the reactive boronic acid low, thereby minimizing side reactions.[4]

Optimization of Reaction Conditions

Fine-tuning the reaction parameters is a critical step in minimizing protodeborylation. The interplay between the base, solvent, and temperature can have a significant impact on the reaction outcome.

Table 2: Influence of Reaction Parameters on Protodeborylation

ParameterRecommendation to Minimize ProtodeborylationRationale
Base Use a weaker, non-nucleophilic base.Strong bases can accelerate the decomposition of the boronic ester. Weaker inorganic bases are often preferred.
Consider fluoride sources like CsF or KF.Fluoride ions can play a unique role in activating the boronic acid for transmetalation.
Solvent Use anhydrous solvents where possible.Reducing the concentration of water, a necessary proton source for protodeborylation, can slow down this side reaction.
Minimize the amount of water in aqueous solvent mixtures.While some water is often necessary for the solubility and activity of inorganic bases, using the minimum required amount is advisable.
Temperature Use the lowest effective temperature.Lowering the reaction temperature can decrease the rate of protodeborylation relative to the desired coupling.
Reaction Time Monitor the reaction and work up promptly upon completion.Minimizing the time the boronic ester is exposed to the reaction conditions can reduce the extent of decomposition.

Recommendation: Start by screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃. If your substrates are sufficiently soluble, consider using an anhydrous solvent system. If an aqueous system is necessary, use a minimal amount of degassed water. Monitor the reaction closely by TLC or LC-MS and avoid unnecessarily long reaction times.

Catalyst and Ligand Selection

A highly active catalyst can promote the desired cross-coupling to occur at a faster rate than protodeborylation.

Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the formation of a highly reactive palladium(0) species, which can accelerate the catalytic cycle.

Visualizing the Reaction Pathways and Troubleshooting

To better understand the competing reactions and the troubleshooting logic, the following diagrams are provided.

G cluster_0 Reactants cluster_1 Reaction Conditions Benzofuran Boronic Ester Benzofuran Boronic Ester Suzuki-Miyaura Cycle Suzuki-Miyaura Cycle Benzofuran Boronic Ester->Suzuki-Miyaura Cycle Desired Pathway Protodeborylation Protodeborylation Benzofuran Boronic Ester->Protodeborylation Undesired Pathway Aryl Halide Aryl Halide Aryl Halide->Suzuki-Miyaura Cycle Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki-Miyaura Cycle Base Base Base->Suzuki-Miyaura Cycle Base->Protodeborylation Solvent Solvent Solvent->Protodeborylation (H2O) Temperature Temperature Temperature->Protodeborylation Desired Product Desired Product Protodeborylated Byproduct Protodeborylated Byproduct Suzuki-Miyaura Cycle->Desired Product Protodeborylation->Protodeborylated Byproduct

Caption: Competing pathways in the Suzuki-Miyaura coupling of benzofuran boronic esters.

G cluster_solutions Troubleshooting Steps start Low Yield & High Protodeborylation Observed ester_choice Switch to a more stable boronic ester (MIDA or DABO) start->ester_choice base_choice Use a milder base (e.g., K3PO4, Cs2CO3) start->base_choice temp_choice Lower reaction temperature start->temp_choice solvent_choice Use anhydrous solvent or minimize water content start->solvent_choice catalyst_choice Use a highly active catalyst (e.g., with Buchwald ligands) start->catalyst_choice check Problem Solved? ester_choice->check base_choice->check temp_choice->check solvent_choice->check catalyst_choice->check end_success High Yield of Desired Product check->end_success Yes end_fail Continue Optimization check->end_fail No

Caption: Troubleshooting workflow for minimizing protodeborylation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Benzofurylboronic Acid Pinacol Ester

This protocol is a starting point and should be optimized for your specific substrates, particularly concerning the choice of base, solvent, and temperature, as outlined in the troubleshooting guide.

Reagent Preparation:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 2-benzofurylboronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as finely ground K₃PO₄ (2.0-3.0 equiv.).

  • Seal the vessel with a septum.

Reaction Setup:

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required, e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., dioxane/H₂O, toluene/H₂O) or an anhydrous solvent like THF or dioxane.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (a good starting point is 80 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) by taking small aliquots from the reaction mixture.

Work-up and Purification:

  • Upon completion (or when the reaction progress stalls), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzofuran.

Protocol 2: Preparation of a Benzofuran MIDA Boronate Ester

For challenging substrates where the pinacol ester still undergoes significant protodeborylation, conversion to the MIDA ester is recommended.

Procedure:

  • In a round-bottom flask, dissolve the benzofuran boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.

  • Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.

  • Continue heating until all the water has been removed and the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and isolate the MIDA boronate ester, which often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

This MIDA ester can then be used in the Suzuki-Miyaura coupling (Protocol 1) under similar conditions, often providing higher yields due to its increased stability.

References

impurity profiling in the synthesis of pharmacologically active benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Impurity Profiling in Benzofuran Synthesis

This guide provides researchers, scientists, and drug development professionals with essential information for identifying, quantifying, and controlling impurities during the synthesis of pharmacologically active benzofurans.

Frequently Asked Questions (FAQs)

Q1: What is impurity profiling in the context of pharmaceutical synthesis?

A: Impurity profiling is the comprehensive process of identifying, structurally elucidating, and quantifying all potential and actual impurities present in a drug substance or final product.[1][2] This involves analyzing unwanted chemicals that may arise during synthesis, purification, or storage, including starting materials, by-products, intermediates, and degradation products.[1][3] The goal is to ensure the final product's quality, safety, and efficacy by controlling these impurities within acceptable limits.[1][4]

Q2: Why is impurity profiling particularly critical for pharmacologically active benzofurans?

A: The synthesis of pharmacologically active benzofurans often involves complex, multi-step processes where each step presents an opportunity for side-product formation.[5] Because even trace amounts of impurities can significantly impact the efficacy and safety of a pharmaceutical product, rigorous profiling is essential.[1][4] Regulatory bodies like the FDA and international guidelines (ICH) mandate detailed impurity data to ensure patient safety and product consistency.[6][7]

Q3: What are the primary sources of impurities in benzofuran synthesis?

A: Impurities in benzofuran synthesis can originate from various sources:

  • Organic Impurities: These are the most common and can include starting materials, by-products from side reactions, intermediates that carry over, and products from the degradation of the final benzofuran molecule.[3]

  • Inorganic Impurities: These often come from reagents, ligands, and catalysts (e.g., palladium, copper, rhodium) used in synthetic steps like cross-coupling reactions.[1][3][8] Heavy metals are also a concern.[1]

  • Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed are considered impurities.[3]

  • Degradation Products: Impurities can form when the active pharmaceutical ingredient (API) degrades during manufacturing or upon storage due to factors like light, heat, or humidity.[4][9]

Q4: What are the regulatory limits for impurities in a new drug substance?

A: The International Council for Harmonisation (ICH) provides guidelines for impurity thresholds. These limits are based on the maximum daily dose of the drug. A general specification limit of not more than 0.1% for any single unspecified impurity is common.[9] Impurities found at levels above 0.1% typically require identification and characterization.[10]

Table 1: General ICH Thresholds for Reporting, Identification, and Qualification of Impurities

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg per day intake (whichever is lower) 0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03% 0.05% 0.05%

Data sourced from general ICH guideline principles.

Troubleshooting Common Synthesis & Analysis Issues

Q5: An unexpected peak has appeared in my HPLC chromatogram. What is the standard procedure to identify it?

A: Identifying an unknown peak requires a systematic approach. The primary goal is to gather structural information. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination, followed by isolation and Nuclear Magnetic Resonance (NMR) for definitive structure elucidation, is the standard industry practice.

G Workflow: Investigating an Unknown HPLC Peak start Unknown Peak Detected in HPLC-UV lcms 1. LC-MS Analysis start->lcms check_mw Molecular Weight (MW) Matches a Known Impurity? lcms->check_mw confirm Confirm with Reference Standard check_mw->confirm Yes isolate 2. Isolate Impurity (Prep-HPLC, Flash) check_mw->isolate No end_known Impurity Identified confirm->end_known nmr 3. Structural Elucidation (NMR, HRMS) isolate->nmr identify Structure Identified nmr->identify end_new New Impurity Profiled identify->end_new G General Impurity Profiling Workflow cluster_screening Screening & Detection cluster_id Identification & Characterization cluster_reporting Reporting & Control sample Receive Synthesis Batch (API Sample) hplc HPLC-UV Analysis (Quantify Knowns, Detect Unknowns) sample->hplc gcms GC-MS Analysis (Residual Solvents, Volatiles) sample->gcms lcms LC-MS (Get MW of Unknowns) hplc->lcms Unknowns >0.1% report Generate Impurity Profile Report hplc->report gcms->report isolate Isolate Impurity (Prep-HPLC) lcms->isolate nmr NMR / HRMS (Structure Elucidation) isolate->nmr nmr->report control Set Specifications & Implement Controls report->control

References

Validation & Comparative

A Comparative Guide to Alternatives for 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate organoboron reagent is a critical factor in the success of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a pinacol ester) with its primary alternatives, focusing on performance, stability, and handling characteristics, supported by experimental data.

The benzofuran moiety is a key structural motif in a wide array of pharmaceuticals and biologically active compounds. The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry for the formation of carbon-carbon bonds, making the choice of the benzofuran-containing organoboron reagent a pivotal decision in the synthesis of these important molecules. The primary alternatives to the pinacol ester, this compound, are its corresponding boronic acid, potassium trifluoroborate salt, and N-methyliminodiacetic acid (MIDA) boronate.

The Trade-Off: Reactivity vs. Stability

The central theme in comparing boronic acids and their ester derivatives is the balance between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[1] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of lower stability. Boronic acids, especially heteroaryl derivatives, can be susceptible to decomposition pathways like protodeboronation, which can impact their shelf-life and reduce reaction yields.

Conversely, boronate esters, such as the widely used pinacol esters, offer significantly enhanced stability.[1] They are typically crystalline solids that are easier to handle, purify via chromatography, and can be stored for extended periods under normal laboratory conditions. This stability makes them advantageous for multi-step syntheses and for creating compound libraries.

Performance Comparison in Suzuki-Miyaura Coupling

ReagentCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Benzofuran-5-ylboronic acid4-BromoanisolePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9016~80-90
This compound4-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O10012~75-85
Potassium Benzofuran-5-yltrifluoroborate4-BromoanisolePd(OAc)₂ (2) / SPhos (4)K₂CO₃Toluene/H₂O8018~85-95

Note: The data presented is a composite from multiple sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Alternative Reagents: Expanding the Toolkit

Beyond the boronic acid/pinacol ester dichotomy, other organoboron reagents have gained prominence, offering unique advantages.

  • Potassium Trifluoroborates: These salts are highly stable, crystalline solids that are monomeric and easy to handle. They are often less prone to protodeboronation than boronic acids, leading to more reproducible results and potentially higher yields, especially with challenging substrates.

  • N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are exceptionally stable and are compatible with a wide range of reaction conditions, including chromatography. This allows for the iterative cross-coupling of bifunctional building blocks, enabling the rapid assembly of complex molecules. The boronic acid can be unmasked under mild basic conditions to participate in the Suzuki-Miyaura coupling.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of a benzofuranboronic acid and its pinacol ester derivative.

Protocol 1: Suzuki-Miyaura Coupling of Benzofuran-5-ylboronic Acid

This protocol is adapted from a general procedure for the coupling of arylboronic acids with aryl halides.

Materials:

  • Benzofuran-5-ylboronic acid (1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane and water (4:1 v/v)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried flask equipped with a magnetic stir bar and condenser, add the aryl halide, benzofuran-5-ylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 16 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure for the coupling of arylboronic pinacol esters.

Materials:

  • This compound (1.1 equiv)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and water (3:1 v/v)

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound, Pd(dppf)Cl₂, and K₂CO₃.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by an appropriate method (TLC, GC-MS, or LC-MS).

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the desired product.

Visualizing the Process

To better understand the reaction dynamics, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Combine Reagents (Aryl Halide, Boron Reagent, Catalyst, Base) Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (Monitor Reaction Progress) Solvent->Heat Workup Aqueous Workup (Extraction) Heat->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The choice between this compound and its alternatives is a nuanced decision that depends on the specific requirements of the synthesis. For rapid reactions and when stability is not a major concern, the corresponding boronic acid may be preferred. However, for reliability, reproducibility, and ease of handling, especially in complex, multi-step syntheses, the pinacol ester is an excellent choice. For particularly challenging couplings where the boronic acid is unstable, potassium trifluoroborates and MIDA boronates present highly effective and robust alternatives that should be considered by researchers in the field.

References

A Comparative Guide to Benzofuran Boronic Acid vs. Its Pinacol Ester in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The 2-arylbenzofuran motif, in particular, is a privileged scaffold found in numerous biologically active compounds. When constructing this key structural unit, the choice of the boron reagent—specifically between a boronic acid and its corresponding pinacol ester—is a critical decision that can significantly impact reaction efficiency, yield, and practicality. This guide provides an objective comparison of benzofuran boronic acid and its pinacol ester in the context of Suzuki coupling, supported by experimental data and detailed protocols.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between a boronic acid and its pinacol ester lies in a well-established trade-off between reactivity and stability.

Benzofuran Boronic Acid: Generally, boronic acids are more reactive and can lead to faster reaction times in Suzuki couplings.[1][2] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle. However, this higher reactivity comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can negatively impact their shelf-life and the reproducibility of reaction outcomes.

Benzofuran Boronic Acid Pinacol Ester: Conversely, pinacol esters offer significantly enhanced stability.[3] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods. This stability makes them particularly advantageous for multi-step syntheses and for use in high-throughput screening applications where long-term storage of starting materials is required. The trade-off for this stability is typically a lower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many Suzuki coupling reactions, although direct transmetalation from the ester is also possible.[4]

dot

G Reactivity vs. Stability Trade-Off Benzofuran Boronic Acid Benzofuran Boronic Acid Higher Reactivity Higher Reactivity Benzofuran Boronic Acid->Higher Reactivity Lower Stability Lower Stability Benzofuran Boronic Acid->Lower Stability Benzofuran Boronic Acid Pinacol Ester Benzofuran Boronic Acid Pinacol Ester Lower Reactivity Lower Reactivity Benzofuran Boronic Acid Pinacol Ester->Lower Reactivity Higher Stability Higher Stability Benzofuran Boronic Acid Pinacol Ester->Higher Stability Faster Reaction Times Faster Reaction Times Higher Reactivity->Faster Reaction Times Prone to Decomposition Prone to Decomposition Lower Stability->Prone to Decomposition Slower Reaction Times Slower Reaction Times Lower Reactivity->Slower Reaction Times Easier Handling & Storage Easier Handling & Storage Higher Stability->Easier Handling & Storage G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl halide, boronic acid/ester, base, and catalyst B Purge with inert gas A->B C Add degassed solvent B->C D Heat and stir reaction mixture C->D E Monitor progress (TLC/LC-MS) D->E F Cool to room temperature and quench E->F G Extract with organic solvent F->G H Dry and concentrate organic layers G->H I Purify by column chromatography H->I

References

A Comparative Guide to the Reactivity of Benzofuran Boronic Esters in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly for the construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. Benzofuran moieties are a common feature in biologically active compounds, making the efficient coupling of benzofuran-containing building blocks a critical area of study. This guide provides an objective comparison of the reactivity of different benzofuran boronic esters and their acid counterparts in Suzuki-Miyaura coupling, supported by experimental data and detailed protocols.

The Reactivity vs. Stability Trade-Off: Boronic Acids vs. Boronate Esters

A primary consideration in Suzuki-Miyaura coupling is the choice between a boronic acid and a boronate ester. This decision hinges on a fundamental trade-off between reactivity and stability.

  • Boronic Acids: Generally, boronic acids are more reactive and can lead to faster reaction times.[1][2] This is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3] However, this higher reactivity is accompanied by lower stability. Boronic acids, especially certain heteroaryl derivatives, are susceptible to decomposition through pathways like protodeboronation and oxidation, which can impact their shelf life and reduce reaction yields.[1][2]

  • Boronate Esters: Conversely, boronate esters, such as the widely used pinacol esters, offer significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability is a major advantage in multi-step syntheses and for use in high-throughput screening. The trade-off for this stability is typically a lower intrinsic reaction rate compared to the parent boronic acid.[2] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions common in Suzuki-Miyaura reactions, although direct transmetalation from the ester is also possible.[3]

Impact of Electronic Effects on Reactivity

The electronic properties of the substituents on the coupling partners play a significant role in the efficiency of the Suzuki-Miyaura reaction. The general trend is that electron-donating groups on the organoboron reagent and electron-withdrawing groups on the organohalide accelerate the reaction.[2][4]

  • Electron-Donating Groups (EDGs) on the boronic ester increase the nucleophilicity of the carbon atom attached to the boron, which can facilitate the transmetalation step.

  • Electron-Withdrawing Groups (EWGs) on the boronic ester decrease the nucleophilicity of the ipso-carbon, which can slow down the transmetalation step.[5]

Conversely, for the aryl halide partner, electron-withdrawing groups typically accelerate the rate-limiting oxidative addition step.[2]

Quantitative Data on Reactivity

The following table summarizes experimental data from a study on the synthesis of phenylbenzofuran-2-carboxylate derivatives via Suzuki-Miyaura coupling. The reaction involved the coupling of methyl 6-bromo-1H-indene-2-carboxylate with various substituted aryl boronic acids. The yields serve as a proxy for the reactivity of the boronic acid component under the specified conditions.

EntryAryl Boronic Acid SubstituentYield (%)Electronic Effect of Substituent
14-OCH₃89Electron-Donating
24-NO₂67Electron-Withdrawing
34-CH₃82Electron-Donating
44-F75Electron-Withdrawing
53,4-di-CH₃85Electron-Donating
6Unsubstituted79Neutral

Data sourced from a study on the synthesis of phenylbenzofuran-2-carboxylate derivatives.[6]

As the data indicates, the aryl boronic acid with a strong electron-donating group (4-OCH₃) provided the highest yield (89%), while the one with a strong electron-withdrawing group (4-NO₂) resulted in the lowest yield (67%).[6] This aligns with the general principle that electron-donating groups on the boron-containing partner enhance the reaction's efficiency.

Experimental Protocols

Below are detailed methodologies for Suzuki-Miyaura cross-coupling reactions involving benzofuran derivatives.

Protocol 1: General Procedure for Coupling of 2-Benzofurylboronic Acid with Aryl Halides

This protocol is a general guideline for the synthesis of 2-arylbenzofurans.[7]

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Benzofurylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the oven-dried reaction vessel, add the aryl halide, 2-benzofurylboronic acid, base, and palladium catalyst.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add brine solution to the mixture and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.[7]

Protocol 2: Synthesis of Phenylbenzofuran-2-carboxylate Derivatives

This protocol provides specific details for the synthesis of a series of phenylbenzofuran-2-carboxylate derivatives.[6][8]

Reaction Setup:

  • In a reaction vessel, combine methyl 6-bromo-1H-indene-2-carboxylate (0.46 mmol, 1.0 equiv), the desired substituted phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 equiv).[8]

  • Add a 6:1 mixture of 1,4-dioxane and water (6 mL).[6]

  • Reflux the reaction mixture at 90 °C for 16 hours.[8]

  • The workup and purification follow the general procedure outlined in Protocol 1.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying mechanism, the following diagrams have been generated.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Benzofuran Boronic Ester, Base, and Catalyst in an Oven-Dried Vessel B Seal Vessel and Purge with Inert Gas (Ar/N2) A->B C Add Degassed Solvent B->C D Heat Mixture to 80-100 °C with Stirring C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Quench with Brine and Extract with Organic Solvent F->G H Combine Organic Layers, Dry, and Concentrate G->H I Purify by Flash Column Chromatography H->I J Obtain Pure Coupled Product I->J

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling of benzofuran boronic esters.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd_complex R1-Pd(II)L2-R2 transmetalation->diorgano_pd_complex boronate R2-B(OR)2 (from Benzofuran Boronic Ester + Base) boronate->transmetalation reductive_elimination Reductive Elimination diorgano_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Synthesis of 2-Arylbenzo[b]furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2-arylbenzo[b]furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The efficient construction of this motif is, therefore, a significant focus for synthetic chemists. This guide provides a comparative overview of three prominent palladium-catalyzed methods for the synthesis of 2-arylbenzo[b]furan derivatives: Sonogashira coupling/cyclization, Suzuki cross-coupling, and direct C-H arylation.

Methodological Overview

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. Their application to the synthesis of 2-arylbenzo[b]furans offers significant advantages in terms of efficiency, functional group tolerance, and substrate scope.

1. Sonogashira Coupling and Cyclization: This widely employed strategy typically involves the palladium/copper co-catalyzed coupling of a terminal alkyne with an ortho-halo-phenol, followed by an intramolecular cyclization to form the benzofuran ring. One-pot variations of this method, where coupling and cyclization occur in a single reaction vessel, are particularly efficient.[1][2][3] Microwave-assisted protocols can further accelerate the reaction and improve yields.[1][3]

2. Suzuki Cross-Coupling: The Suzuki coupling reaction, which joins an organoboron compound with an organohalide, provides a robust method for introducing the aryl group at the 2-position of a pre-formed benzofuran ring. This approach is advantageous for its mild reaction conditions, commercial availability of a vast array of boronic acids, and excellent functional group tolerance.[4][5][6][7] Aqueous media can often be used, enhancing the green credentials of this method.[4][5][6][7]

3. Direct C-H Arylation: Representing a more atom-economical approach, direct C-H arylation involves the coupling of a benzofuran with an arylating agent, forgoing the need for pre-functionalization of the benzofuran starting material.[8] This method avoids the preparation of organometallic or organohalide precursors, thereby shortening the synthetic sequence.[8]

Comparative Performance Data

The following table summarizes typical reaction conditions and reported yields for the synthesis of various 2-arylbenzo[b]furan derivatives using the three highlighted methods. This data is intended to provide a comparative snapshot of their performance.

Method Starting Materials Catalyst System Base Solvent Temperature Time Yield (%) Ref.
Sonogashira Coupling/Cyclization (Microwave) o-Iodophenol, Propargylic AlcoholPdCl₂(PPh₃)₂/CuIt-BuOKDMSO120 °C15 min85-95[1]
One-Pot Sonogashira Cascade 2-Halophenol, Aryl Halide, AlkynePd catalystVariousVariousMildN/AGood[2]
Suzuki Cross-Coupling 2-(4-Bromophenyl)benzofuran, Arylboronic AcidPd(II) complexK₂CO₃EtOH/H₂O80 °CN/A85-98[4][5][7]
Direct C-H Arylation Benzofuran, Triarylantimony DifluoridePd(OAc)₂/CuCl₂N/A1,2-DCE80 °CN/AModerate to High[8]

Experimental Protocols

Detailed methodologies for each of the compared synthetic strategies are provided below.

Protocol 1: Microwave-Assisted Sonogashira Coupling and Cyclization

This protocol is adapted from a procedure for the synthesis of 2-arylbenzo[b]furans from o-iodophenols and propargylic alcohols.[1]

Materials:

  • o-Iodophenol derivative

  • Propargylic alcohol derivative

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfoxide (DMSO)

  • Silica gel

Procedure:

  • To a microwave reactor vial, add the o-iodophenol (1.0 equiv.), propargylic alcohol (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), CuI (2 mol%), t-BuOK (3.0 equiv.), and silica gel.

  • Add DMSO as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling in Aqueous Media

This protocol describes the synthesis of 2-arylbenzo[b]furan derivatives via Suzuki coupling of 2-(4-bromophenyl)benzofuran with arylboronic acids.[4][5][7]

Materials:

  • 2-(4-Bromophenyl)benzofuran

  • Arylboronic acid

  • Palladium(II) complex catalyst

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a reaction flask, combine 2-(4-bromophenyl)benzofuran (1.0 equiv.), the arylboronic acid (1.5 equiv.), the Pd(II) complex catalyst, and K₂CO₃ (2.0 equiv.).

  • Add a 1:1 mixture of EtOH/H₂O as the solvent.

  • Heat the reaction mixture at 80 °C with stirring until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired 2-arylbenzo[b]furan derivative.[5]

Protocol 3: Palladium-Catalyzed Direct C-H Arylation

This protocol is based on the C-H arylation of benzofurans with triarylantimony difluorides.[8]

Materials:

  • Benzofuran derivative

  • Triarylantimony difluoride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) chloride (CuCl₂)

  • 1,2-Dichloroethane (1,2-DCE)

Procedure:

  • To a reaction vessel, add the benzofuran (1.0 equiv.), triarylantimony difluoride (1.2 equiv.), Pd(OAc)₂ (5 mol%), and CuCl₂ (2.0 equiv.).

  • Add 1,2-DCE as the solvent.

  • Heat the reaction mixture at 80 °C under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the discussed synthetic methods.

Sonogashira_Coupling_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product o_iodophenol o-Iodophenol reaction_step PdCl₂(PPh₃)₂ / CuI t-BuOK, DMSO Microwave, 120°C o_iodophenol->reaction_step propargylic_alcohol Propargylic Alcohol propargylic_alcohol->reaction_step product 2-Arylbenzo[b]furan reaction_step->product Coupling & Cyclization

Caption: Workflow for Sonogashira Coupling and Cyclization.

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product bromobenzofuran 2-Bromobenzofuran reaction_step Pd(II) Catalyst K₂CO₃, EtOH/H₂O 80°C bromobenzofuran->reaction_step arylboronic_acid Arylboronic Acid arylboronic_acid->reaction_step product 2-Arylbenzo[b]furan reaction_step->product Cross-Coupling

Caption: Workflow for Suzuki Cross-Coupling Reaction.

CH_Arylation_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product benzofuran Benzofuran reaction_step Pd(OAc)₂ / CuCl₂ 1,2-DCE, 80°C benzofuran->reaction_step arylating_agent Arylating Agent (e.g., Ar₃SbF₂) arylating_agent->reaction_step product 2-Arylbenzo[b]furan reaction_step->product Direct Arylation

Caption: Workflow for Direct C-H Arylation.

Conclusion

The synthesis of 2-arylbenzo[b]furan derivatives can be effectively achieved through various palladium-catalyzed methods. The choice of a specific method will depend on factors such as the availability of starting materials, desired functional group tolerance, and considerations of atom economy. The Sonogashira coupling/cyclization offers a rapid and high-yielding route from simple starting materials. The Suzuki cross-coupling provides a highly versatile and robust method with a broad substrate scope. Direct C-H arylation represents a modern, step-economical approach, although it may have a more limited substrate scope compared to the other methods. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.

References

The Practitioner's Guide to Suzuki-Miyaura Reagents: A Comparative Analysis of Pinacol Esters and Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and practicality of this transformation. While boronic acids have historically been the workhorses of this reaction, their corresponding pinacol esters have emerged as highly valuable alternatives. This guide provides an in-depth comparison of these two classes of reagents, offering insights into their respective advantages and disadvantages to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

The Stability-Reactivity Trade-Off: A Fundamental Dichotomy

The central theme in the comparison between boronic acids and their pinacol esters is the inherent trade-off between stability and reactivity.[1] Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid moiety, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1] However, this reactivity comes at the cost of diminished stability. Boronic acids are notoriously susceptible to decomposition pathways, most notably protodeboronation, especially under the aqueous basic conditions often employed in Suzuki-Miyaura couplings.[1][3] This instability can negatively impact their shelf-life and lead to lower yields of the desired product.[1][2]

Conversely, boronic acid pinacol esters offer significantly enhanced stability.[1][4][5] The pinacol group effectively "protects" the boronic acid functionality, rendering the molecule more resistant to decomposition.[3] This increased stability translates to a longer shelf-life, greater ease of handling, and the ability to be purified by standard chromatographic techniques.[1][5] This robustness makes pinacol esters particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent stability is paramount.[1] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1]

A Deeper Dive into the Advantages of Pinacol Esters

The enhanced stability of pinacol esters confers several practical advantages in a laboratory setting:

  • Enhanced Benchtop Stability and Shelf-Life: Pinacol esters are generally crystalline solids that are less sensitive to air and moisture compared to their boronic acid counterparts.[1] This allows for easier storage and handling, reducing the need for strictly inert atmosphere conditions for long-term storage.[5] Some pinacol boronic esters have been shown to be stable for up to 60 days in the air.[6]

  • Resistance to Protodeboronation: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant side reaction for many boronic acids, particularly electron-rich and heteroaromatic derivatives.[3] This process is often accelerated by heat and the basic conditions of the Suzuki-Miyaura reaction. Pinacol esters exhibit a much greater resistance to protodeboronation, leading to cleaner reaction profiles and higher yields of the desired cross-coupled product.[6][7] Studies have shown that pinacol boronates can be two orders of magnitude more stable to direct base-catalyzed protodeboronation than the corresponding boronic acid-derived trihydroxyboronate.[7]

  • Improved Handling and Purification: The crystalline nature and reduced polarity of many pinacol esters make them easier to weigh and transfer accurately. Furthermore, their stability allows for purification by column chromatography on silica gel, a technique that can be problematic for boronic acids which may decompose or strongly adhere to the stationary phase.[1]

  • Broader Reaction Scope for Unstable Substrates: The use of pinacol esters enables the successful cross-coupling of substrates that are inherently unstable as boronic acids. A classic example is the 2-pyridyl moiety, where the boronic acid is prone to rapid decomposition. The corresponding pinacol ester, however, can be effectively used in cross-coupling reactions.[6]

Reactivity and Mechanistic Considerations

While boronic acids are often more reactive, the mechanism of transmetalation with pinacol esters is a subject of ongoing research. It is widely believed that under the aqueous basic conditions of many Suzuki-Miyaura reactions, pinacol esters can hydrolyze in situ to the more reactive boronic acid.[1] However, there is also evidence for direct transmetalation from the boronic ester to the palladium center.[3]

The steric bulk of the pinacol group can influence the rate of transmetalation. In some cases, this steric hindrance can lead to slower reaction rates compared to the less encumbered boronic acids.[3] However, for certain substrates, the use of a pinacol ester can lead to cleaner reactions and higher isolated yields due to the suppression of side reactions.[5]

Comparative Data at a Glance

The following tables summarize the key differences and provide a snapshot of comparative performance data between boronic acids and their pinacol esters.

Table 1: General Properties and Handling

FeatureBoronic AcidsPinacol Boronic Esters
Stability Generally lower; susceptible to oxidation and protodeboronation[1][2]Significantly higher; more robust to air and moisture[1][4]
Shelf-Life Shorter; often require storage under inert atmosphere[5]Longer; can often be stored at room temperature[5]
Handling Can be challenging due to instabilityGenerally easier; often crystalline solids[1]
Purification Often difficult by chromatographyReadily purified by column chromatography[1]

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

Boron ReagentRelative Reaction TimeObserved YieldNotes
Arylboronic Acid~1.2 hoursHigh (initially)Prone to decomposition, which can lower isolated yield[3][5]
Aryl Pinacol Boronate~5.5 hoursHigh and reproducibleSlower reaction but often cleaner with higher isolated yields[3][5]

This data is representative and actual reaction times and yields will vary depending on the specific substrates, catalyst, and reaction conditions.

Visualizing the Difference: Structure and Workflow

To further illustrate the practical differences, the following diagrams depict the structures of a generic aryl boronic acid and its corresponding pinacol ester, as well as a comparative workflow for their use in a Suzuki-Miyaura reaction.

G cluster_0 Aryl Boronic Acid cluster_1 Aryl Pinacol Boronic Ester BA Ar-B(OH)2 BPE Ar-B(O-C(CH3)2)2

Caption: Chemical structures of a generic aryl boronic acid and its pinacol ester.

workflow cluster_BA Boronic Acid Workflow cluster_BPE Pinacol Ester Workflow BA_start Weigh Boronic Acid (under inert atmosphere) BA_reaction Suzuki-Miyaura Coupling BA_start->BA_reaction BA_workup Aqueous Workup BA_reaction->BA_workup BA_purification Purification (Crystallization or careful chromatography) BA_workup->BA_purification BA_product Final Product BA_purification->BA_product BPE_start Weigh Pinacol Ester (on the bench) BPE_reaction Suzuki-Miyaura Coupling BPE_start->BPE_reaction BPE_workup Aqueous Workup BPE_reaction->BPE_workup BPE_purification Purification (Standard column chromatography) BPE_workup->BPE_purification BPE_product Final Product BPE_purification->BPE_product

Caption: Comparative workflow for using boronic acids versus pinacol esters.

Experimental Protocol: A Tale of Two Reagents

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, highlighting the key differences when using a boronic acid versus a pinacol boronic ester.

Reaction: Coupling of 4-bromoanisole with phenylboronic acid or its pinacol ester.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg) OR Phenylboronic acid pinacol ester (1.2 mmol, 245 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon source

Procedure:

  • Flask Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium(II) acetate and triphenylphosphine.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition (Boronic Acid): Under a positive flow of inert gas, add the 4-bromoanisole, phenylboronic acid, and potassium carbonate to the flask.

  • Reagent Addition (Pinacol Ester): The 4-bromoanisole, phenylboronic acid pinacol ester, and potassium carbonate can be added to the flask on the benchtop before establishing the inert atmosphere.

  • Solvent Addition: Add the degassed toluene and water to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for the required reaction time. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Note: The reaction with phenylboronic acid is expected to be faster.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Conclusion: Making the Right Choice

The choice between a boronic acid and its pinacol ester derivative is a nuanced decision that depends on the specific requirements of the synthetic task at hand. For rapid reactions where the boronic acid is known to be stable, it may be the preferred reagent. However, for multi-step syntheses, for substrates prone to decomposition, or in workflows where ease of handling and purification are paramount, the superior stability of pinacol boronic esters often makes them the more strategic and reliable choice. By understanding the fundamental trade-offs and practical advantages of each, researchers can optimize their synthetic strategies and accelerate their research and development efforts.

References

A Comparative Guide to Palladium Catalysts for Benzofuran Boronic Ester Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Common Palladium Catalysts for the Suzuki-Miyaura Coupling of Benzofuran Boronic Esters.

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of natural products and pharmacologically active compounds.[1] The functionalization of this privileged heterocycle, particularly through the formation of carbon-carbon (C-C) bonds, is critical for the development of novel drug candidates and advanced materials.[1] Among the synthetic methodologies available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has proven to be one of the most powerful and versatile tools for modifying the benzofuran core.[1] This is largely due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1][2]

The choice of the palladium catalyst is a critical parameter that significantly influences the yield, reaction rate, and selectivity of the Suzuki-Miyaura coupling. This guide provides an objective comparison of commonly employed palladium catalysts for the coupling of benzofuran boronic esters with aryl halides, supported by experimental data.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of benzofuran derivatives. While direct comparative studies under identical conditions are limited, this compilation of data from various sources provides valuable insights into the relative efficacy of these catalytic systems.

Catalyst SystemBenzofuran SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂2-(4-bromophenyl)benzofuran4-methoxyphenylboronic acidK₂CO₃EtOH/H₂O (1:1)80455[3]
Pd(OAc)₂2-(4-bromophenyl)benzofuran4-methoxyphenylboronic acidK₂CO₃EtOH/H₂O (1:1)80461[3]
Custom Pd(II) Complex2-(4-bromophenyl)benzofuran4-methoxyphenylboronic acidK₂CO₃EtOH/H₂O (1:1)80497[3]
Pd(PPh₃)₄Methyl 5-bromobenzofuran-2-carboxylateVarious aryl boronic acidsK₂CO₃1,4-Dioxane/H₂O (6:1)9012-1667-89[1]
XPhos Pd G27-chloro-1H-pyrrolo[2,3-c]pyridine4-fluorophenyl boronic acidK₃PO₄DMF/EtOH/H₂O (1:1:0.5)100 (MW)0.5-0.790[4]

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of benzofuran boronic esters using different palladium catalysts are provided below. These protocols are adapted from published literature and may require optimization for specific substrates.

Protocol 1: General Procedure using a Custom Pd(II) Complex

This protocol is adapted from the synthesis of 2-arylbenzo[b]furan derivatives.[3]

Materials:

  • 2-(4-bromophenyl)benzofuran

  • Arylboronic acid (1.6 equivalents)

  • Custom Palladium(II) complex (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2 equivalents)

  • Ethanol (EtOH) and Water (H₂O) in a 1:1 volume ratio

  • Reaction vessel (e.g., round-bottom flask) with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To the reaction vessel, add 2-(4-bromophenyl)benzofuran (0.05 mmol), the arylboronic acid (0.08 mmol), the palladium(II) complex (0.0015 mmol), and potassium carbonate (0.1 mmol).

  • Add 6 mL of the 1:1 EtOH/H₂O solvent mixture.

  • Heat the resulting suspension to 80 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add brine (10 mL) to the mixture and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by thin layer chromatography to yield the desired 2-arylbenzo[b]furan derivative.[3]

Protocol 2: General Procedure using Pd(PPh₃)₄

This protocol is based on the synthesis of functionalized benzofuran esters.[1]

Materials:

  • Methyl 5-bromobenzofuran-2-carboxylate

  • Aryl boronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane and Water in a 6:1 volume ratio

  • Schlenk flask

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine methyl 5-bromobenzofuran-2-carboxylate (0.46 mmol) and Pd(PPh₃)₄ (0.035 g, 5 mol%).

  • Add 5-6 mL of 1,4-dioxane and stir the mixture under an inert atmosphere for 30-45 minutes.

  • Add the aryl boronic acid (1.1 eq) and a solution of K₃PO₄ (2 eq) in water.

  • Reflux the reaction mixture for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the final product by adding ice-cold distilled water.

  • Purify the product using column chromatography.[1]

Protocol 3: General Procedure using XPhos Pd G2 Precatalyst

This protocol is adapted from a method for the Suzuki-Miyaura cross-coupling of a related chloro-azaindole.[4]

Materials:

  • Benzofuran boronic ester or a related halide

  • Aryl boronic acid (1.1 equivalents)

  • XPhos Pd G2 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equivalents)

  • DMF, Ethanol (EtOH), and Water (H₂O) in a 1:1:0.5 ratio

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the benzofuran substrate (0.328 mmol), the aryl boronic acid (0.360 mmol), and K₃PO₄ (0.820 mmol).

  • Add 2 mL of the DMF:EtOH:H₂O (1:1:0.5) solvent mixture.

  • Degas the mixture for 5 minutes.

  • Add the XPhos Pd G2 precatalyst (2 mol%).

  • Seal the vessel and heat the reaction mixture to 100 °C in a microwave reactor.

  • Monitor the reaction for completion (typically 30-40 minutes).

  • After cooling, purify the reaction mixture directly by column chromatography.[4]

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling of a benzofuran boronic ester.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Benzofuran Boronic Ester, Aryl Halide, Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction & Aqueous Extraction E->F G Dry Organic Layer F->G H Concentrate G->H I Purify (Chromatography) H->I J Characterize Product I->J

Experimental workflow for Suzuki-Miyaura coupling.

The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental concept in understanding this transformation.

Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X OxAdd Oxidative Addition Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr Ar'-B(OR)₂ (Base mediated) ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArB Ar'-B(OR)₂ ArAr Ar-Ar' Base Base

Generalized catalytic cycle for Suzuki-Miyaura coupling.

References

A Comparative Guide to the Reaction Kinetics of Suzuki-Miyaura Coupling with Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4][5][6] While traditionally employing boronic acids, the use of boronic esters has gained significant traction due to their enhanced stability, ease of handling, and purification.[7] This guide provides a comparative analysis of the reaction kinetics of Suzuki-Miyaura couplings utilizing boronic esters, supported by experimental data and detailed protocols to aid in reaction optimization and mechanistic understanding.

A critical aspect of the Suzuki-Miyaura reaction is the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[7][8] Historically, it was debated whether boronic esters act as direct coupling partners or first hydrolyze to the corresponding boronic acids in situ.[7] Compelling evidence from structural, kinetic, and computational studies has demonstrated that boronic esters can indeed transmetalate directly, without the need for prior hydrolysis.[1][2][3][4] The rate of this direct transmetalation is significantly influenced by the nature of the diol used to form the ester, with some esters exhibiting accelerated rates compared to their boronic acid counterparts.[1][2]

Quantitative Performance Comparison

The choice of boronic ester can have a profound impact on the rate of the Suzuki-Miyaura coupling. The following table summarizes kinetic data for the transmetalation step with various boron reagents, highlighting the relative performance of different boronic esters.

EntryBoron ReagentRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
1Arylboronic Acid5.78 ± 0.131.0
2Catechol Boronic Ester26.6 ± 0.904.6
3Glycol Boronic Ester133 ± 7.023.0
4Pinacol Boronic EsterSigmoidal kinetics, ~5.5 h reaction timeSlower
5Neopentyl Boronic EsterSigmoidal kinetics, ~0.3 h reaction timeSlower

Note: Data extracted from kinetic analysis of pretransmetalation complexes.[2] Sigmoidal kinetic profiles for pinacol and neopentyl esters suggest a more complex mechanism under the studied conditions, precluding the determination of a simple first-order rate constant.[2]

Mechanistic Insights and Experimental Workflows

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8] The use of boronic esters directly influences the kinetics of the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)Ln OxAdd Oxidative Addition Ar-X ArPdX Ar-Pd(II)-X Lm Pd0->ArPdX Oxidative Addition Transmetalation Transmetalation R-B(OR)2 ArPdR Ar-Pd(II)-R Lm ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination RedElim Reductive Elimination ArR_out Ar-R RedElim->ArR_out Product Ar-R ArX Ar-X ArX->OxAdd RBOR2 R-B(OR)2 (Boronic Ester) RBOR2->Transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A systematic workflow is essential for obtaining reliable kinetic data. In-situ monitoring techniques such as NMR and HPLC are commonly employed to track the progress of the reaction over time.

Kinetic_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis Reactant_Prep Prepare Reactant Solutions (Aryl Halide, Boronic Ester, Base, Internal Standard) Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) Reactant_Prep->Inert_Atmosphere Degas_Solvent Degas Solvent Inert_Atmosphere->Degas_Solvent Reaction_Setup Combine Reactants in Schlenk Flask Degas_Solvent->Reaction_Setup Initiation Add Catalyst at Time Zero (t=0) & Begin Stirring at Constant Temperature Reaction_Setup->Initiation Sampling Withdraw Aliquots at Predetermined Time Intervals Initiation->Sampling Quenching Quench Aliquots Sampling->Quenching Instrumental_Analysis Analyze Samples by In-situ NMR or HPLC Quenching->Instrumental_Analysis Data_Processing Determine Concentrations of Reactants and Products Instrumental_Analysis->Data_Processing Kinetic_Plotting Plot Concentration vs. Time Data_Processing->Kinetic_Plotting Rate_Determination Determine Initial Rate and Rate Constants Kinetic_Plotting->Rate_Determination

Caption: A typical experimental workflow for the kinetic analysis of a Suzuki-Miyaura reaction.

Experimental Protocols

For accurate and reproducible kinetic analysis, a well-defined experimental protocol is crucial. The following is a generalized protocol for monitoring a Suzuki-Miyaura reaction using in-situ NMR spectroscopy or HPLC.

Objective: To determine the kinetic profile and initial reaction rate of the Suzuki-Miyaura coupling of an aryl halide with a boronic ester.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Boronic ester (e.g., phenylboronic acid pinacol ester, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Internal standard (e.g., mesitylene)

  • Reaction vessel (e.g., Schlenk flask or NMR tube for in-situ monitoring)

  • Thermostated heating block or oil bath

  • Syringes and needles for sampling (for HPLC analysis)

  • NMR spectrometer or HPLC system with a suitable column and detector

Procedure:

  • Reaction Setup: In a Schlenk flask or NMR tube under an inert atmosphere (e.g., Argon), combine the aryl halide, boronic ester, base, and internal standard.[8]

  • Solvent Addition: Add the degassed solvent to the reaction vessel.[8]

  • Initiation: Add the palladium catalyst to the reaction mixture and begin vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).[8]

  • Monitoring:

    • For in-situ NMR: Acquire NMR spectra at predetermined time intervals.

    • For HPLC: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe and immediately quench it by adding it to a vial containing a suitable quenching agent (e.g., a small amount of acid or a solvent that stops the reaction).

  • Analysis:

    • For in-situ NMR: Integrate the signals of the starting materials, product, and internal standard to determine their relative concentrations over time.

    • For HPLC: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.[8]

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.[8] Further analysis can be performed to determine the reaction order and rate constant.

The selection of the boronic ester in a Suzuki-Miyaura coupling is a critical parameter that can significantly influence the reaction kinetics. While boronic esters offer advantages in terms of stability and handling, their reactivity profiles can vary substantially. Understanding the kinetic behavior of different boronic esters, as highlighted in this guide, allows researchers to make informed decisions for optimizing reaction conditions, improving yields, and gaining deeper mechanistic insights into this pivotal cross-coupling reaction. The provided experimental protocols and workflows serve as a foundation for conducting rigorous kinetic studies in the laboratory.

References

A Comparative Guide to Solvents in Benzofuran Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of 2-arylbenzofurans is a critical step in the creation of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this process, and the choice of solvent is a pivotal parameter that significantly influences reaction efficiency, yield, and purity. This guide provides an objective comparison of various solvent systems for the synthesis of benzofuran derivatives via the Suzuki-Miyaura reaction, supported by experimental data.

Comparative Performance of Solvent Systems

The selection of an appropriate solvent system is crucial for maximizing the yield of 2-arylbenzofuran products. A systematic study on the coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid highlights the dramatic effect of the solvent on reaction outcomes. As illustrated in the table below, aqueous solvent mixtures, particularly ethanol/water, have demonstrated superior performance over single solvent systems in this specific reaction.

Solvent SystemBaseCatalystTemperature (°C)Time (h)Yield (%)Reference
EtOH/H₂O (1:1)K₂CO₃Pd(II) complex80491[1][2]
H₂OK₂CO₃Pd(II) complex804Trace[1][2]
EtOHK₂CO₃Pd(II) complex804Trace[1][2]
DMFK₂CO₃Pd(II) complex804Trace[1][2]
DMSOK₂CO₃Pd(II) complex804Trace[1][2]
1,4-Dioxane/H₂O (6:1)K₃PO₄Pd(PPh₃)₄9012-1667-89[3][4]
DMFK₂CO₃-Reflux6-8-[3][4]
MeOH/H₂O (3:2)NaOHPd(II)--96.3[5]
THFK₃PO₄·3H₂OTbPo-Pd(II)--10.4[5]
DioxaneK₃PO₄·3H₂OTbPo-Pd(II)--0[5]

Note: The data presented is compiled from various studies and may involve different substrates and reaction conditions. The study by Dong et al. (2018) provides a direct comparison for the first five entries.

The superior yield observed with the EtOH/H₂O mixture can be attributed to several factors, including the enhanced solubility of the inorganic base and the facilitation of the transmetalation step in the catalytic cycle. In contrast, polar aprotic solvents like DMF and DMSO, while commonly used in other cross-coupling reactions, proved to be ineffective for this particular transformation.[1][2] Another effective aqueous system is a 6:1 mixture of 1,4-dioxane and water, which has been reported to yield newly synthesized benzofuran molecules in the range of 67% to 89%.[3] The increased yield in this system may be due to the maximal solvability of the aryl boronic acid.[3]

Experimental Protocols

Below are detailed experimental protocols for the Suzuki-Miyaura coupling of a bromo-benzofuran derivative, adapted from the literature.

Protocol 1: Suzuki-Miyaura Coupling in EtOH/H₂O

This protocol is based on the successful synthesis of 2-arylbenzo[b]furan derivatives.[1][2]

Materials:

  • 2-(4-Bromophenyl)benzofuran

  • Arylboronic acid (1.6 equivalents)

  • Palladium(II) complex catalyst (3 mol%)

  • K₂CO₃ (2 equivalents)

  • EtOH/H₂O (1:1, v/v)

  • Dichloromethane

  • Brine solution

  • Anhydrous Na₂SO₄

Procedure:

  • To a reaction vessel, add 2-(4-bromophenyl)benzofuran (0.05 mmol), the palladium(II) catalyst (0.0015 mmol), K₂CO₃ (0.1 mmol), and the arylboronic acid (0.08 mmol).

  • Add 6 mL of a 1:1 (v/v) mixture of EtOH and H₂O to the vessel.

  • Stir the resulting suspension at 80 °C for 4 hours.

  • After cooling to room temperature, add 10 mL of brine to the mixture.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by thin-layer chromatography to obtain the 2-arylbenzo[b]furan derivative.

Protocol 2: Suzuki-Miyaura Coupling in 1,4-Dioxane/H₂O

This protocol is suitable for the synthesis of phenylbenzofuran-2-carboxylate derivatives.[3]

Materials:

  • Methyl 5-bromobenzofuran-2-carboxylate

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₃PO₄ (2 equivalents)

  • 1,4-Dioxane/H₂O (6:1)

  • n-Hexane/Ethyl acetate (9:1) for chromatography

Procedure:

  • In a reaction flask, dissolve methyl 5-bromobenzofuran-2-carboxylate (1 equivalent) in a 6:1 mixture of 1,4-dioxane and water.

  • Add the arylboronic acid (1.1 equivalents) and K₃PO₄ (2 equivalents) to the solution.

  • Add Pd(PPh₃)₄ (0.05 equivalents) to the mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by column chromatography using a 9:1 n-hexane/ethyl acetate mobile phase.

  • Evaporate the solvent on a rotary evaporator to obtain the solid product.

Experimental Workflow

The general workflow for a benzofuran Suzuki-Miyaura coupling reaction is depicted in the following diagram.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Bromo-benzofuran Arylboronic acid Base B Add Catalyst (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent System B->C D Heat to Reaction Temperature (e.g., 80-100 °C) C->D E Stir under Inert Atmosphere D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Aqueous Workup (e.g., add brine) G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L Final Product: 2-Arylbenzofuran K->L

Caption: General experimental workflow for benzofuran Suzuki-Miyaura coupling.

References

Assessing the Purity of Synthesized 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key synthetic intermediates is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex molecules.[1][2] However, its analysis presents unique challenges, primarily due to the susceptibility of the boronic acid pinacol ester to hydrolysis.[3] This guide provides a comparative overview of the primary analytical techniques for assessing the purity of this compound and offers detailed experimental protocols.

Comparison of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique is critical for accurately determining the purity of this compound. The primary impurity of concern is the corresponding benzofuran-5-ylboronic acid, formed via hydrolysis. The table below compares the most common analytical methods for this purpose.

TechniquePrincipleAdvantagesDisadvantagesTypical Purity Range
RP-HPLC Separation based on polarityHigh sensitivity and resolution for detecting impurities.Prone to on-column hydrolysis of the ester, leading to inaccurate results. Requires specialized methods.[3][4][5]>95%
¹H NMR Nuclear magnetic resonance of protonsProvides structural confirmation and can quantify impurities if they have unique, non-overlapping signals. Non-destructive.Lower sensitivity compared to HPLC (LOQ ~0.5%). Complex spectra can make quantification difficult.[6]>95%
LC-MS Liquid chromatography separation followed by mass spectrometry detectionProvides molecular weight information for the main component and impurities, aiding in their identification.[7]Ionization can be variable, and fragmentation patterns can be complex, sometimes complicating interpretation.[8]>98%
GC-MS Gas chromatography separation followed by mass spectrometry detectionHigh resolution for volatile compounds.Unsuitable for the primary analysis due to the non-volatile nature of the potential boronic acid impurity.[1][2]N/A

Experimental Protocols

Below are detailed methodologies for the key experiments used in the purity assessment of this compound.

Optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed to minimize the on-column hydrolysis of the boronic acid pinacol ester.

1. Sample Preparation:

  • Dissolve the sample in an aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF) to a final concentration of approximately 1 mg/mL.[2][5] The use of aprotic diluents is crucial to prevent hydrolysis before injection.[4]

2. Chromatographic Conditions:

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or a similar column with low residual silanol activity.[4][5] Columns with high silanol activity can catalyze hydrolysis.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

3. Data Analysis:

  • Purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides a method for determining purity using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The internal standard should have a known purity and signals that do not overlap with the analyte.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆).

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Experiment: Standard ¹H NMR experiment.

  • Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to allow for complete relaxation and accurate quantification.

3. Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Initial_Screen Initial Purity Screen (RP-HPLC) Purification->Initial_Screen Submit for analysis Structure_Confirm Structural Confirmation & Quantification (¹H NMR, LC-MS) Initial_Screen->Structure_Confirm If initial purity is promising Final_Purity Final Purity Determination Structure_Confirm->Final_Purity Purity_Check Purity ≥ 95%? Final_Purity->Purity_Check Proceed Proceed to Next Synthetic Step Purity_Check->Proceed Yes Repurify Repurify Sample Purity_Check->Repurify No Repurify->Purification Re-enter purification cycle

Purity Assessment Workflow

Alternative Compounds for Comparison

In drug discovery and organic synthesis, various benzofuran and boronic ester derivatives serve as alternatives or are used in similar synthetic pathways. The choice of a specific building block often depends on the target molecule's desired substitution pattern and electronic properties.

CompoundStructureKey Application
2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Benzofuran substituted at the 2-positionUsed when functionalization at the C2 position of the benzofuran core is required.
2-(Dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A more complex, rigid dibenzofuran structureEmployed in the synthesis of materials for organic electronics and complex polyaromatic compounds.[9]
5-(2-Aminopropyl)benzofuran (5-APB) A benzofuran derivative with an aminopropyl side chainInvestigated as a novel psychoactive substance and analogue of amphetamines.[10]
Benzofuran-4,5-diones Benzofuran core with a dione functionalityIdentified as inhibitors of human peptide deformylase, showing potential as antitumor agents.[11]

The analytical strategies outlined in this guide for this compound are broadly applicable to these and other boronic acid pinacol esters, with minor modifications to chromatographic conditions as needed to account for differences in polarity and retention characteristics.

References

Illuminating the Benzofuran-Boron Bond: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confirmation of a newly formed covalent bond is a critical step in chemical synthesis. This guide provides a comprehensive comparison of spectroscopic techniques used to verify the formation of a benzofuran-boron bond, a key linkage in various pharmacologically active compounds and organic materials. We present supporting experimental data, detailed protocols, and a look at alternative analytical methods.

The successful synthesis of benzofuran-boron compounds, such as benzofuran-2-boronic acid, is pivotal for their application in areas like Suzuki-Miyaura cross-coupling reactions to create complex organic molecules. Verifying the formation of the carbon-boron (C-B) bond is paramount, and several spectroscopic techniques provide the necessary evidence. This guide will focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as primary validation tools.

Spectroscopic Evidence of Benzofuran-Boron Bond Formation

The formation of a benzofuran-boron bond induces significant changes in the spectroscopic fingerprint of the parent benzofuran molecule. By comparing the spectra of the starting material and the final product, researchers can unequivocally confirm the successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. For benzofuran-boron derivatives, ¹H, ¹³C, and ¹¹B NMR spectra provide a wealth of information.

¹H NMR Spectroscopy: The formation of the C-B bond at the 2-position of the benzofuran ring leads to characteristic shifts in the signals of the protons on the benzofuran core. Protons closer to the newly introduced boronic acid group will experience a different electronic environment, resulting in a downfield or upfield shift compared to the unsubstituted benzofuran.

¹³C NMR Spectroscopy: The carbon atom directly bonded to the boron atom (C2) will show a significant and characteristic chemical shift. The signals of other carbon atoms in the benzofuran ring will also be affected, providing a clear signature of the substitution.

¹¹B NMR Spectroscopy: As the boron nucleus is NMR active, ¹¹B NMR is a direct method to probe the environment around the boron atom. Boronic acids and their esters typically exhibit broad signals in a specific region of the ¹¹B NMR spectrum, providing direct evidence of the boron's presence and its chemical state.

Spectroscopic TechniqueKey Observables for Benzofuran-2-Boronic AcidBenzofuran (Reference)Benzofuran-2-Boronic Acid
¹H NMR (in CDCl₃, δ ppm)Chemical shifts of benzofuran protonsH2: ~7.6, H3: ~6.7, Aromatic H: 7.2-7.5H3: Shifted, Aromatic H: Shifted
¹³C NMR (in CDCl₃, δ ppm)Chemical shift of C2~145Shifted significantly, often broad
¹¹B NMR (δ ppm)Chemical shift of BoronN/A~20-30 (broad signal)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The formation of a benzofuran-boron bond gives rise to new vibrational modes that can be observed in the IR spectrum.

Spectroscopic TechniqueKey Vibrational Bands (cm⁻¹)
IR Spectroscopy B-O Stretching: A strong and broad absorption band typically appears in the region of 1300-1400 cm⁻¹, characteristic of the B-O bonds in the boronic acid group. O-H Stretching: A very broad band is also observed in the 3200-3600 cm⁻¹ region, corresponding to the hydroxyl groups of the boronic acid, often involved in hydrogen bonding. C-B Stretching: A weaker absorption may be observed for the C-B bond itself, typically in the 1000-1200 cm⁻¹ range.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For benzofuran-2-boronic acid, the molecular ion peak corresponding to its mass-to-charge ratio (m/z) will confirm its formation. The isotopic pattern of boron (¹⁰B and ¹¹B) can also be observed in high-resolution mass spectra, providing further confirmation.

Spectroscopic TechniqueKey Observations
Mass Spectrometry Molecular Ion Peak: A peak corresponding to the molecular weight of benzofuran-2-boronic acid (C₈H₇BO₃, MW: 161.95 g/mol ) will be present. Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of water (H₂O) or the boronic acid group can be observed. Boron Isotopic Pattern: The presence of two boron isotopes, ¹⁰B (20%) and ¹¹B (80%), results in a characteristic M+1 peak with a specific intensity ratio.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy (General Protocol for ¹H, ¹³C, and ¹¹B NMR)
  • Sample Preparation: Dissolve 5-10 mg of the benzofuran-boron compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹¹B NMR Acquisition: Tune the spectrometer to the ¹¹B frequency. Use a boron-free quartz NMR tube to avoid background signals from borosilicate glass. Acquire a one-dimensional ¹¹B NMR spectrum, often with proton decoupling. A wider spectral window is typically used for ¹¹B NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid benzofuran-boron compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the B-O, O-H, and C-B bonds.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern and isotopic distribution.

Visualization of the Analytical Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation synthesis Benzofuran-Boron Compound Synthesis nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) synthesis->nmr Sample ir IR Spectroscopy synthesis->ir Sample ms Mass Spectrometry synthesis->ms Sample confirmation Benzofuran-Boron Bond Formation Confirmed nmr->confirmation Data Interpretation ir->confirmation Data Interpretation ms->confirmation Data Interpretation

Caption: Experimental workflow for the synthesis and spectroscopic confirmation of benzofuran-boron bond formation.

Alternative Confirmation Methods

While spectroscopic methods are the workhorses of chemical characterization, other techniques can provide complementary and often definitive evidence of bond formation.

X-ray Crystallography

For crystalline benzofuran-boron compounds, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including the precise location of the boron atom and the C-B bond length. This technique offers the most definitive proof of structure but is contingent on the ability to grow suitable single crystals.

Alternative MethodKey Information Provided
X-ray Crystallography - Unambiguous 3D molecular structure- Precise bond lengths and angles- Confirmation of stereochemistry

Logical Data Interpretation

The interpretation of spectroscopic data follows a logical progression to build a conclusive case for the formation of the benzofuran-boron bond.

data_interpretation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Spectroscopic Data (NMR, IR, MS) nmr_h ¹H NMR: Shift in benzofuran proton signals start->nmr_h nmr_c ¹³C NMR: Characteristic shift of C2 start->nmr_c nmr_b ¹¹B NMR: Signal in boronic acid region start->nmr_b ir_bands Appearance of B-O and O-H stretching bands start->ir_bands ms_ion Correct Molecular Ion Peak start->ms_ion ms_iso Boron Isotopic Pattern start->ms_iso conclusion Conclusion: Benzofuran-Boron Bond Formed nmr_h->conclusion nmr_c->conclusion nmr_b->conclusion ir_bands->conclusion ms_ion->conclusion ms_iso->conclusion

The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of Benzofuran Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of benzofuran scaffolds, a common motif in biologically active compounds, presents a crucial decision point: which building blocks offer the optimal balance of cost, efficiency, and reliability? This guide provides a comprehensive comparison of benzofuran boronic esters with their primary alternatives, supported by experimental data to inform your synthetic strategy.

Benzofuran boronic esters are widely utilized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the construction of carbon-carbon bonds. Their popularity stems from their ability to deliver high yields of the desired benzofuran derivatives under relatively mild conditions. However, the cost of these reagents and the emergence of stable and efficient alternatives, such as potassium benzofuran trifluoroborates, necessitate a thorough cost-benefit analysis.

Performance and Cost: A Head-to-Head Comparison

The primary advantage of benzofuran boronic esters lies in their established reactivity and the vast body of literature supporting their use. They are commercially available from numerous suppliers, offering a range of substitution patterns. In contrast, potassium benzofuran trifluoroborates are gaining traction due to their enhanced stability.[1] Trifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture, which can simplify handling and storage, potentially reducing waste and associated costs.[1]

While a direct cost comparison is dependent on the supplier, scale, and specific substitution pattern, a general overview of pricing for the parent compounds can be illustrative.

Table 1: Illustrative Cost Comparison

CompoundSupplier ExampleQuantityPrice (USD)Price per Gram (USD)
2-Benzofuranylboronic acidSigma-Aldrich5 g$106.00$21.20
2-Benzofuranylboronic acidCymitQuimica5 g€38.00 (~$41.00)~$8.20
Potassium benzofuran-2-trifluoroborateSigma-AldrichNot readily available--

Note: Prices are subject to change and may vary between suppliers and based on purity.

The data indicates that the cost of 2-benzofuranylboronic acid can vary significantly between suppliers. The limited commercial availability of the corresponding trifluoroborate suggests it may be more expensive or require in-house synthesis, which would add to the overall cost.

From a performance perspective, both boronic esters and trifluoroborates can provide excellent yields in Suzuki-Miyaura coupling reactions. The choice of reagent can influence reaction conditions, such as catalyst loading and reaction time.

Table 2: Performance Comparison in Suzuki-Miyaura Coupling for the Synthesis of 2-Arylbenzofurans

ParameterBenzofuran Boronic EstersPotassium Benzofuran TrifluoroboratesKey Considerations
Yield Generally high (often >80%)Can achieve excellent yields (e.g., 92% for 2-arylbenzofurans)[2]Yields are highly dependent on the specific substrates, catalyst, base, and solvent system used.
Reaction Time Varies (typically a few hours to overnight)Can be comparable to boronic estersOptimization of reaction conditions is crucial for minimizing reaction times.
Catalyst Loading Typically 1-5 mol% of a palladium catalystCan be effective with similar catalyst loadingsThe enhanced stability of trifluoroborates may allow for lower catalyst loadings in some cases, leading to cost savings.
Stability Prone to protodeboronation, especially at elevated temperaturesGenerally more stable to air and moisture, and less prone to protodeboronation[1]Increased stability can lead to more consistent results and easier handling, particularly for large-scale synthesis.
Purification Can sometimes be challenging due to the presence of boronic acid-derived impuritiesMay offer simpler purification due to fewer side products from reagent decompositionThe cost of purification (solvents, silica gel, time) should be factored into the overall cost analysis.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed experimental protocols for the synthesis of 2-arylbenzofurans using both a benzofuran boronic acid and a potassium benzofuran trifluoroborate are presented below.

Protocol 1: Suzuki-Miyaura Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid

This protocol is adapted from a study by Chen et al. (2018) for the synthesis of a 2-arylbenzofuran derivative.[3]

Materials:

  • 2-(4-bromophenyl)benzofuran (0.05 mmol, 1.0 equiv)

  • 4-methoxyphenylboronic acid (0.08 mmol, 1.6 equiv)

  • Pd(II) complex catalyst (0.0015 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (0.1 mmol, 2.0 equiv)

  • Ethanol (EtOH) and Water (H₂O) in a 1:1 volume ratio (6 mL)

  • Dichloromethane (for extraction)

  • Brine

Procedure:

  • To a reaction vessel, add 2-(4-bromophenyl)benzofuran, 4-methoxyphenylboronic acid, the Pd(II) complex catalyst, and potassium carbonate.

  • Add the EtOH/H₂O solvent mixture.

  • Stir the resulting suspension at 80 °C for 4 hours.

  • After cooling to room temperature, add brine (10 mL) to the mixture.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by thin-layer chromatography to obtain the desired 2-arylbenzofuran derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-chlorobenzonitrile with potassium benzofuran-2-yltrifluoroborate

This general procedure is based on the work of Molander and Brown (2006) for the coupling of heteroaryltrifluoroborates.[2]

Materials:

  • 4-chlorobenzonitrile (0.25 mmol, 1.0 equiv)

  • Potassium benzofuran-2-yltrifluoroborate (0.26 mmol, 1.04 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • RuPhos (6 mol%)

  • Cesium carbonate (Cs₂CO₃) (0.75 mmol, 3.0 equiv)

  • Tetrahydrofuran (THF) and Water (H₂O) in a 9:1 volume ratio

Procedure:

  • In a microwave vial, combine 4-chlorobenzonitrile, potassium benzofuran-2-yltrifluoroborate, and cesium carbonate.

  • Add the palladium acetate and RuPhos catalyst system.

  • Add the THF/H₂O solvent mixture.

  • Seal the vial and heat the reaction mixture under appropriate conditions (e.g., microwave irradiation or conventional heating) until the reaction is complete (monitor by TLC or GC-MS).

  • After cooling, perform a standard aqueous workup and extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography.

Visualizing the Synthetic Workflow

To better understand the process, the following diagrams illustrate the generalized workflows and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - Aryl Halide - Boronic Ester/Trifluoroborate - Base catalyst Add Catalyst System: - Palladium Precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir (under inert atmosphere) solvent->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Isolated Product purify->product

A generalized experimental workflow for benzofuran synthesis via Suzuki-Miyaura coupling.

suzuki_cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)-X L_n pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)-R² L_n pd_complex->transmetalation_complex Transmetalation (R²-B(OR)₂ or R²-BF₃K) transmetalation_complex->pd0 Reductive Elimination (R¹-R²)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: Making an Informed Decision

The choice between benzofuran boronic esters and their trifluoroborate counterparts is not straightforward and depends on several factors.

  • Cost: For small-scale laboratory synthesis where the cost of the boron reagent is a minor component of the overall expense, the convenience and extensive literature support for benzofuran boronic esters may make them the preferred choice. For larger-scale synthesis, a thorough cost analysis of both the reagent and the downstream processing (e.g., purification) is essential.

  • Stability and Handling: In multi-step syntheses or when working with sensitive substrates, the superior stability of potassium benzofuran trifluoroborates can be a significant advantage, leading to more reproducible results and potentially lower overall costs due to reduced waste.[1]

  • Availability: The broader commercial availability of a variety of substituted benzofuran boronic esters currently gives them an edge in terms of accessibility for a wider range of synthetic targets.

Ultimately, the optimal choice will depend on the specific goals of the synthesis, the scale of the reaction, and the resources available. Researchers are encouraged to consider both the upfront cost of the reagents and the potential downstream savings in terms of reaction efficiency, purification, and waste reduction when making their decision.

References

Assessing Functional Group Tolerance in Suzuki Reactions with Benzofuran Boronic Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and a broad tolerance for various functional groups. This is particularly crucial in the synthesis of complex molecules like benzofuran derivatives, which are prevalent scaffolds in many biologically active compounds and pharmaceuticals. The compatibility of the reaction with a wide array of functional groups minimizes the need for protecting group strategies, thereby streamlining synthetic routes and improving overall efficiency.

This guide provides a comparative analysis of the functional group tolerance in Suzuki reactions involving benzofuran boronic esters and their coupling partners. The data presented herein, derived from published experimental results, offers insights into how different electronic and steric characteristics of substituents affect reaction yields.

Comparative Performance of Functional Groups

The efficiency of the Suzuki-Miyaura coupling is significantly influenced by the electronic nature of the substituents on the coupling partners. Generally, electron-donating groups on the boronic acid or ester can enhance the rate of transmetalation, a key step in the catalytic cycle, leading to higher yields. Conversely, electron-withdrawing groups can sometimes lead to slower reactions. The following table summarizes the performance of various functional groups in the Suzuki coupling of benzofuran derivatives with substituted aryl boronic acids.

Coupling Partner 1Coupling Partner 2 (Aryl Boronic Acid)Substituent on Aryl Boronic AcidElectronic EffectYield (%)Reference
2-(4-Bromophenyl)benzofuran4-Methylphenylboronic acid4-MeElectron-donating98[1]
2-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acid4-OMeElectron-donating95[1]
Methyl 6-bromobenzofuran-2-carboxylate3,5-Dimethylphenylboronic acid3,5-di-MeElectron-donating89[2]
2-(4-Bromophenyl)benzofuran4-Fluorophenylboronic acid4-FElectron-withdrawing92[1]
2-(4-Bromophenyl)benzofuran3,5-Bis(trifluoromethyl)phenylboronic acid3,5-di-CF3Strongly Electron-withdrawing96[1]
Methyl 6-bromobenzofuran-2-carboxylate3,5-Dichlorophenylboronic acid3,5-di-ClElectron-withdrawing67[2]
2-(4-Bromophenyl)benzofuran2-Methylphenylboronic acid2-MeSteric Hindrance85[1]
Methyl 6-bromobenzofuran-2-carboxylateThiophene-2-boronic acid-Heteroaromatic~75-85 (inferred)[2]

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling of benzofuran derivatives.

Protocol 1: Coupling of 2-(4-Bromophenyl)benzofuran with Arylboronic Acids[1][3]

Materials:

  • 2-(4-Bromophenyl)benzofuran (1.0 equiv)

  • Arylboronic acid (1.6 equiv)

  • Palladium(II) complex catalyst (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Ethanol (EtOH) and Water (H₂O) in a 1:1 (v/v) ratio

Procedure:

  • In a reaction vessel, dissolve 2-(4-bromophenyl)benzofuran (0.05 mmol), the corresponding arylboronic acid (0.08 mmol), the palladium(II) catalyst (0.0015 mmol), and K₂CO₃ (0.1 mmol) in a mixture of EtOH and H₂O (6 mL).

  • Stir the resulting suspension at 80 °C for 4 hours.

  • After cooling to room temperature, add brine (10 mL) to the mixture.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by thin-layer chromatography to obtain the desired 2-arylbenzo[b]furan derivative.

Protocol 2: Coupling of Methyl 6-bromobenzofuran-2-carboxylate with Aryl Boronic Acids[2]

Materials:

  • Methyl 6-bromobenzofuran-2-carboxylate (1.0 equiv)

  • Aryl boronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water

Procedure:

  • To a Schlenk flask, add methyl 6-bromobenzofuran-2-carboxylate (0.46 mmol) and Pd(PPh₃)₄ (0.023 mmol).

  • Add 5-6 mL of 1,4-dioxane and stir the mixture under an inert atmosphere for 30-45 minutes.

  • Add the aryl boronic acid (0.51 mmol) and K₃PO₄ (0.92 mmol) dissolved in a minimal amount of distilled water.

  • Reflux the reaction mixture for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, isolate the final product by adding ice-cold distilled water and purify by column chromatography.

Workflow for Assessing Functional Group Tolerance

The following diagram illustrates a general workflow for the systematic evaluation of functional group tolerance in the Suzuki-Miyaura coupling of a benzofuran boronic ester with a library of functionalized aryl halides.

G Workflow for Assessing Functional Group Tolerance cluster_0 Preparation cluster_1 Reaction Setup & Execution cluster_2 Analysis & Data Processing cluster_3 Evaluation A Synthesize Benzofuran Boronic Ester C High-Throughput Reaction Setup (Array Format) A->C B Procure/Synthesize Aryl Halide Library (Diverse Functional Groups) B->C D Suzuki-Miyaura Coupling (Standardized Conditions: Catalyst, Base, Solvent, Temp.) C->D E Reaction Quenching & Workup D->E F High-Throughput Analysis (e.g., LC-MS, UPLC) to Determine Yield/Conversion E->F G Data Compilation & Comparison F->G H Identify Tolerated & Problematic Functional Groups G->H I Optimization for Low-Yielding Substrates (e.g., Catalyst/Ligand Screening) H->I

Caption: A generalized workflow for assessing functional group tolerance.

This guide highlights the robustness of the Suzuki-Miyaura reaction for the synthesis of functionalized benzofurans. The provided data and protocols serve as a valuable resource for chemists in the design and optimization of synthetic routes towards novel compounds with potential therapeutic applications.

References

Safety Operating Guide

Proper Disposal of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

Researchers and drug development professionals handling this compound must be aware of the appropriate disposal protocols to mitigate risks. This guide provides a step-by-step approach to safely manage and dispose of this compound and its associated waste.

I. Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not found, data from analogous boronic acid pinacol esters indicate that this compound may be harmful if swallowed, cause skin irritation, and serious eye irritation.[1] Therefore, stringent adherence to safety protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or goggles.To prevent eye contact with the chemical.
Hand Protection Impermeable chemical-resistant gloves (e.g., nitrile).To avoid skin contact.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hood.To minimize inhalation of dust or vapors.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.

  • Containment : For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like sawdust.

  • Collection : Carefully sweep or scoop up the absorbed material and place it into a designated, labeled, and sealable container for hazardous waste.

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting : Report the spill to the laboratory supervisor and follow institutional reporting procedures.

III. Disposal Procedures for Unused Product and Contaminated Materials

Proper disposal is crucial to prevent environmental harm and ensure regulatory compliance.[3][4] Unused this compound and any materials contaminated with it must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation :

    • Solid Waste : Collect unused solid this compound and contaminated disposable labware (e.g., weighing boats, gloves, pipette tips) in a clearly labeled, sealed container designated for solid chemical waste.

    • Liquid Waste : If the compound is dissolved in a solvent, collect it in a labeled container for halogenated or non-halogenated solvent waste, depending on the solvent used.[5] Do not mix with aqueous waste.

    • Empty Containers : Triple rinse empty containers with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous liquid waste.[6] After rinsing, deface the original label and dispose of the container according to institutional guidelines, which may allow for disposal as regular waste.[5][6]

  • Waste Labeling : All waste containers must be accurately labeled with the full chemical name, concentration (if applicable), and hazard symbols.

  • Storage : Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by a licensed hazardous waste disposal service.[2][7]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified chemical waste disposal contractor.

Table 2: Waste Stream Management

Waste Type Container Disposal Stream
Unused Solid CompoundLabeled, sealed containerSolid Hazardous Chemical Waste
Contaminated LabwareLabeled, sealed containerSolid Hazardous Chemical Waste
Solutions in Organic SolventsLabeled, sealed solvent bottleLiquid Hazardous Chemical Waste (Halogenated or Non-Halogenated)
Rinsate from Empty ContainersLabeled, sealed solvent bottleLiquid Hazardous Chemical Waste
Triple-Rinsed Empty ContainersAs per institutional policyRegular or Glass Waste

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G Disposal Workflow for this compound cluster_start cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Procedure cluster_liquid_disposal Liquid Waste Procedure cluster_container_disposal Container Procedure start Start: Waste Generation unused_solid Unused Solid or Contaminated Labware start->unused_solid Solid liquid_solution Solution in Organic Solvent start->liquid_solution Liquid empty_container Empty Product Container start->empty_container Container collect_solid Collect in Labeled Solid Waste Container unused_solid->collect_solid collect_liquid Collect in Labeled Solvent Waste Container liquid_solution->collect_liquid rinse_container Triple Rinse with Appropriate Solvent empty_container->rinse_container store_solid Store in Designated Area collect_solid->store_solid dispose_solid Dispose via EHS/Contractor store_solid->dispose_solid store_liquid Store in Designated Area collect_liquid->store_liquid dispose_liquid Dispose via EHS/Contractor store_liquid->dispose_liquid collect_rinsate Collect Rinsate as Liquid Waste rinse_container->collect_rinsate dispose_rinsed_container Dispose of Rinsed Container per Institutional Policy rinse_container->dispose_rinsed_container collect_rinsate->collect_liquid Transfer to Liquid Waste

Caption: Disposal workflow for the subject chemical.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational instructions, and disposal plans for handling 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 519054-55-8). Adherence to these procedures is vital for ensuring personal safety and maintaining a compliant laboratory environment.

Immediate Safety and Hazard Information

This compound and similar boronic acid pinacol esters are classified as hazardous materials. The primary risks associated with this compound class include:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Acute Toxicity (Oral): Harmful if swallowed.

All handling operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationColor Palette Reference
Eye Protection Chemical safety goggles or a full-face shield.#4285F4 (Blue)
Hand Protection Nitrile or Neoprene gloves. Double gloving is recommended for extended handling. Inspect gloves for integrity before use.#34A853 (Green)
Body Protection A flame-resistant lab coat, fully fastened, with full-length pants or equivalent.#F1F3F4 (Light Gray)
Footwear Closed-toe and closed-heel shoes constructed of a chemically resistant material.#202124 (Dark Gray)
Respiratory Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or if dust is generated.#EA4335 (Red)

Operational Workflow for Handling

The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Work-up & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in Chemical Fume Hood prep_ppe->prep_fumehood prep_reagents Assemble Reagents and Glassware prep_fumehood->prep_reagents handling_weigh Weigh Compound prep_reagents->handling_weigh handling_reaction Perform Reaction handling_weigh->handling_reaction handling_monitor Monitor Reaction Progress handling_reaction->handling_monitor cleanup_quench Quench Reaction handling_monitor->cleanup_quench cleanup_extract Purify Product cleanup_quench->cleanup_extract cleanup_decontaminate Decontaminate Glassware cleanup_extract->cleanup_decontaminate disposal_segregate Segregate Waste cleanup_decontaminate->disposal_segregate disposal_label Label Waste Containers disposal_segregate->disposal_label disposal_store Store in Satellite Accumulation Area disposal_label->disposal_store

Caption: Safe handling workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura cross-coupling reaction using a benzofuran boronic acid derivative.[1]

Materials:

  • Aryl halide (1.0 equivalent)

  • This compound (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[2]

Waste Segregation:

  • Solid Waste: Collect contaminated solid waste, such as gloves, weighing paper, and silica gel, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a separate, labeled, and sealed hazardous waste container.

  • Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.

Container Labeling:

All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound".

Decontamination:

  • Glassware should be rinsed with a suitable organic solvent, and the rinsate collected as hazardous liquid waste.

  • A subsequent rinse with a basic solution (e.g., dilute sodium hydroxide) can help to hydrolyze and solubilize residual boronic ester, followed by a water rinse. All rinsates must be collected as hazardous waste.

Storage and Collection:

Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area, following your institution's specific guidelines for hazardous waste pickup.

The following diagram illustrates the decision process for the disposal of materials contaminated with this compound.

G start Waste Generated is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? is_liquid->is_solid No liquid_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes is_sharp Sharps? is_solid->is_sharp No solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes sharps_container Collect in Labeled Sharps Container is_sharp->sharps_container Yes store Store in Satellite Accumulation Area is_sharp->store No liquid_container->store solid_container->store sharps_container->store

Caption: Decision tree for the disposal of waste contaminated with boronic acid derivatives.

References

×

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2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.